molecular formula C10H9NO2 B182983 1-(3-Amino-1-benzofuran-2-yl)ethanone CAS No. 49615-96-5

1-(3-Amino-1-benzofuran-2-yl)ethanone

Cat. No.: B182983
CAS No.: 49615-96-5
M. Wt: 175.18 g/mol
InChI Key: NNQBNOWMBVHDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-1-benzofuran-2-yl)ethanone is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQBNOWMBVHDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349582
Record name 1-(3-Amino-benzofuran-2-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49615-96-5
Record name 1-(3-Amino-benzofuran-2-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Amino-1-benzofuran-2-yl)ethanone (CAS: 49615-96-5)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(3-amino-1-benzofuran-2-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The benzofuran scaffold is a privileged structure, known to impart a wide range of biological activities to molecules that contain it.[1][2] This document delineates the compound's structural features, core physicochemical data, and the experimental methodologies required for their validation. We delve into the causality behind these properties, explaining how they influence the molecule's behavior and its potential as a synthetic building block for novel therapeutics, particularly in oncology and neurodegenerative disease research.[3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this versatile compound.

Section 1: Introduction & Strategic Importance

The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[2] Their unique structural and electronic properties have established them as valuable pharmacophores, leading to the development of numerous compounds with diverse therapeutic applications, including anti-tumor, anti-inflammatory, antimicrobial, and antiviral activities.[1][5] The fusion of a benzene ring with a furan ring creates a planar, aromatic system that can engage in various interactions with biological targets, making it a highly sought-after scaffold in drug design.

Profile of this compound

This compound (hereafter referred to as ABF) is a functionalized benzofuran derivative. Its structure incorporates three key features that make it a valuable intermediate for chemical synthesis:

  • A Benzofuran Core: Provides the foundational aromatic structure for target engagement.

  • A Nucleophilic Amino Group (C3-position): Serves as a critical handle for derivatization, allowing for the introduction of diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.

  • An Electrophilic Ethanone Moiety (C2-position): The carbonyl group can participate in a wide array of chemical transformations, such as condensation and reduction reactions, enabling further structural elaboration.[3]

Given these features, ABF is a strategic starting material for creating libraries of novel compounds. Research into structurally similar molecules has highlighted their potential to induce apoptosis in cancer cell lines and act as cholinesterase inhibitors for the treatment of diseases like Alzheimer's.[3][4][6]

Section 2: Core Physicochemical & Structural Data

Chemical Identity

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental identifiers for ABF are summarized below.

IdentifierValueSource(s)
CAS Number 49615-96-5[3][7][8][9][10]
Molecular Formula C₁₀H₉NO₂[3][7][8][10]
Molecular Weight 175.18 g/mol [3][7][8][10]
IUPAC Name This compound[3][10]
Common Synonyms 2-acetyl-3-aminobenzo[b]furan; 3-amino-2-acetylbenzofuran[10]
SMILES CC(=O)C1=C(C2=CC=CC=C2O1)N[3][10]
InChI Key NNQBNOWMBVHDMH-UHFFFAOYSA-N[3][10]
Summary of Physicochemical Properties

The following table presents key physicochemical data for ABF. These parameters are critical for predicting the compound's behavior in both chemical and biological systems.

PropertyValueSignificance in Drug DevelopmentSource
Melting Point 149 °CIndicator of purity and solid-state stability.[7]
logP (Computed) 2.2Predicts membrane permeability and solubility. This value suggests good oral bioavailability potential.[10]
pKa (Predicted) 0.33 ± 0.10Pertains to the protonated ketone; the physiologically relevant basic pKa of the amino group is estimated to be ~3-4.[7]
Polar Surface Area 56.2 ŲInfluences transport across the blood-brain barrier and cell membranes.[10]
Boiling Point (Predicted) 322.2 ± 22.0 °CDefines the liquid range and volatility.[7]
Density (Predicted) 1.249 ± 0.06 g/cm³Important for formulation and process chemistry.[7]

Section 3: Detailed Physicochemical Analysis & Experimental Protocols

Lipophilicity & Solubility (logP)

Expertise & Experience: The octanol-water partition coefficient (logP) is a fundamental parameter in drug design, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A logP value of 2.2, as computed for ABF, indicates a balanced character—sufficiently lipophilic to cross biological membranes, yet not so high as to cause solubility issues or non-specific binding.[10] This positions it well within the range for orally bioavailable drugs as described by guidelines such as Lipinski's Rule of Five.

Trustworthiness (Protocol): The Shake-Flask method (OECD Guideline 107) remains the gold standard for empirical logP determination due to its direct measurement of partitioning. Its self-validating nature comes from the mass balance requirement, where the total amount of solute must be accounted for in both phases.

Experimental Protocol: Shake-Flask logP Determination

  • Preparation: Prepare a stock solution of ABF in the more soluble phase (typically n-octanol). Ensure the n-octanol and water are mutually saturated by pre-mixing and separating them.

  • Partitioning: Add a known volume of the ABF stock solution to a separatory funnel containing a known volume of the second phase (water).

  • Equilibration: Shake the funnel vigorously for 5-10 minutes to allow for complete partitioning. Let the phases separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification: Carefully separate the two phases. Measure the concentration of ABF in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the logP using the formula: logP = log₁₀([Solute]octanol / [Solute]water).

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation stock Prepare ABF Stock in n-Octanol mix Combine Phases & ABF Stock in Funnel stock->mix phases Mutually Saturate n-Octanol & Water phases->mix shake Shake to Equilibrate mix->shake separate Allow Phases to Separate shake->separate quant_oct Quantify [ABF] in Octanol (HPLC/UV) separate->quant_oct quant_wat Quantify [ABF] in Water (HPLC/UV) separate->quant_wat calc Calculate logP quant_oct->calc quant_wat->calc G cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_mass Mass Spectrometry compound Purified ABF Sample h_nmr ¹H NMR compound->h_nmr Proton Environment c_nmr ¹³C NMR compound->c_nmr Carbon Skeleton ftir FTIR compound->ftir Functional Groups ms HRMS compound->ms Molecular Weight result Confirmed Structure & Purity h_nmr->result c_nmr->result ftir->result ms->result

Workflow for Spectroscopic Characterization.

Section 4: Synthesis & Reactivity

Synthetic Pathway

Expertise & Experience: The synthesis of 3-aminobenzofurans can be achieved through several routes. A common and effective strategy involves the intramolecular cyclization of an ortho-hydroxybenzonitrile derivative. [4]This method is advantageous as it directly installs the C3-amino group during the ring-forming step. The ethanone can be introduced subsequently. An alternative route starts from 2-aminophenol. [3] Trustworthiness (Protocol): The following protocol is a representative synthesis based on established literature methods for related structures. [3][4]Each step includes purification, which serves as a validation checkpoint before proceeding.

Experimental Protocol: Synthesis of ABF

  • Step 1: O-Alkylation of Salicylonitrile. React 2-hydroxybenzonitrile with chloroacetone in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., acetone or DMF). Heat the mixture to drive the reaction to completion. Purify the resulting ether intermediate by column chromatography.

  • Step 2: Intramolecular Cyclization. Treat the purified ether with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) in DMF. Heating this mixture induces an intramolecular Thorpe-Ziegler cyclization, forming the 3-amino-2-acetylbenzofuran (ABF) product.

  • Step 3: Purification. After quenching the reaction, perform an aqueous workup. The crude product can be purified by recrystallization from a suitable solvent like ethanol, which should yield the final product as a crystalline solid. [7]The purity should be confirmed by melting point analysis and the spectroscopic methods described in Section 3.3.

G start 2-Hydroxybenzonitrile + Chloroacetone intermediate 2-(2-oxopropoxy)benzonitrile start->intermediate K₂CO₃, DMF Heat final This compound (ABF) intermediate->final t-BuOK, DMF Heat (Cyclization)

Synthetic Scheme for this compound.

Section 5: Implications for Drug Development & Conclusion

The physicochemical profile of this compound makes it an attractive scaffold for drug discovery. Its properties align well with the criteria for lead-like molecules:

  • Molecular Weight (175.18 g/mol ): Well below the 500 Da threshold, providing ample room for derivatization.

  • logP (2.2): Suggests a good balance between solubility and permeability.

  • H-bond Donors (1, -NH₂) & Acceptors (3, -N, =O, -O-): Within acceptable ranges for good membrane transport.

The compound's reactivity allows for the systematic exploration of chemical space. The amino group can be acylated, alkylated, or used in coupling reactions to build diversity, while the ketone provides a route to alcohols, imines, and other functional groups. This versatility, combined with the proven biological relevance of the benzofuran core, establishes ABF as a high-value starting point for developing novel therapeutics targeting a range of diseases.

References

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). 1-(3-amino-benzofuran-2-yl)-ethanone.
  • ChemWhat. (n.d.). This compound CAS#: 49615-96-5.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999.
  • ResearchGate. (2024). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.
  • Aligholizadeh, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 964724.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28015.
  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • ResearchGate. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Semantic Scholar. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Available at: [https://www.semanticscholar.org/paper/SYNTHESIS-AND-EVALUATION-OF-4-(1-BENZOFURAN-2-AND-Kamble-Habade/801a6b0c2a5d207624128527a29486c8d76815e9]([Link]
  • PubChem. (n.d.). 1-(3-Methyl-2-benzofuran-1-yl)ethanone. National Center for Biotechnology Information.
  • ResearchGate. (2018). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives.
  • PubMed. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. National Center for Biotechnology Information.
  • DergiPark. (2023). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran.

Sources

A Comprehensive Technical Guide to 1-(3-amino-1-benzofuran-2-yl)ethanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-(3-amino-1-benzofuran-2-yl)ethanone, a heterocyclic compound built upon the privileged benzofuran scaffold. The benzofuran motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities.[1][2] The introduction of an amino group at the 3-position and an acetyl group at the 2-position creates a unique electronic and structural profile, making this molecule a person of significant interest for therapeutic applications, particularly in neurodegenerative diseases and oncology.[1][3] This document details the compound's core identity, physicochemical properties, synthetic routes, chemical reactivity, and its potential as a drug discovery lead. We further provide validated, step-by-step experimental protocols for assessing its bioactivity, grounding all claims in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a bicyclic benzofuran core, which consists of a benzene ring fused to a furan ring.[4] Its formal IUPAC name is This compound .[4][5] The molecule's structure is characterized by an amino group (-NH₂) at position 3 and an ethanone (acetyl, -COCH₃) functional group at position 2.[4] This specific arrangement of functional groups dictates its chemical behavior and biological potential.

Identifier Value Source
IUPAC Name This compoundPubChem[5]
CAS Number 49615-96-5Smolecule[4], SCBT[6]
Molecular Formula C₁₀H₉NO₂PubChem[5]
Molecular Weight 175.18 g/mol Smolecule[4]
Canonical SMILES CC(=O)C1=C(C2=CC=CC=C2O1)NPubChem[5]
InChI Key NNQBNOWMBVHDMH-UHFFFAOYSA-NSmolecule[4]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D structure of this compound. Source: PubChem CID 654095.

The Aminobenzofuran Scaffold: A Privileged Motif in Medicinal Chemistry

The benzofuran ring system is classified as a "privileged scaffold" in drug discovery. This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a versatile foundation for developing novel therapeutic agents.[1] Natural and synthetic compounds containing this motif exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

The addition of an amino group, creating an aminobenzofuran, further enhances the therapeutic potential. The nitrogen atom can act as a hydrogen bond donor or acceptor and a basic center, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. Specifically, 3-aminobenzofuran derivatives have emerged as a promising class of compounds in the pursuit of treatments for complex multifactorial diseases like Alzheimer's disease and various cancers.[3][7]

Synthesis and Chemical Reactivity

Synthetic Strategies

The synthesis of this compound and its derivatives is crucial for enabling structure-activity relationship (SAR) studies. A general and effective workflow involves the initial construction of the core benzofuran ring, followed by the strategic introduction of the required functional groups.[1] One reported synthesis proceeds through a three-step process utilizing 2-aminophenol, diketene, and acetic anhydride.[4] Another common approach begins with an appropriately substituted o-hydroxyacetophenone, which undergoes cyclization to form the benzofuran ring before the amino group is introduced.[4][8]

G cluster_0 Generalized Synthetic Workflow A Starting Materials (e.g., o-hydroxyacetophenone, 2-hydroxy benzonitrile) B Benzofuran Ring Formation (Cyclization Reaction) A->B Reagents: e.g., chloroacetone C Functional Group Introduction (Amination/Nitration followed by Reduction) B->C e.g., HNO₃ then H₂/Pd-C D Final Product This compound C->D Purification (Chromatography)

Caption: Generalized workflow for the synthesis of 3-aminobenzofuran derivatives.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis methodologies for related structures.[4][8]

Objective: To synthesize this compound.

Step 1: Synthesis of 1-(3-nitro-1-benzofuran-2-yl)ethanone

  • To a solution of 1-(1-benzofuran-2-yl)ethanone in concentrated sulfuric acid, cooled to 0°C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Pour the mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude nitrated product.

Step 2: Reduction to this compound

  • Dissolve the crude 1-(3-nitro-1-benzofuran-2-yl)ethanone in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas, balloon pressure or Parr shaker) at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the final product.

Chemical Reactivity Profile

The reactivity of this compound is governed by its three key components: the aromatic benzofuran ring, the electron-donating amino group, and the electron-withdrawing acetyl group.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles primarily to the ortho and para positions of the benzene portion of the scaffold. This allows for further functionalization of the ring system.[4]

  • Reactions of the Amino Group: The primary amine can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization, enabling the synthesis of a wide range of derivatives.

  • Reactions of the Acetyl Group: The carbonyl in the acetyl group is susceptible to nucleophilic attack. It can undergo condensation reactions (e.g., aldol condensation) or be reduced to a secondary alcohol using reducing agents like sodium borohydride.[4]

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable lead for targeting diseases characterized by complex pathophysiology.

Alzheimer's Disease: A Multifunctional Therapeutic Approach

Alzheimer's disease (AD) is a neurodegenerative disorder linked to multiple factors, including the loss of cholinergic neurons and the aggregation of amyloid-beta (Aβ) plaques.[3] A promising strategy involves developing multifunctional agents that can address several of these pathological features simultaneously. Derivatives of 3-aminobenzofuran have shown exceptional promise in this area.[3][9]

  • Cholinesterase Inhibition: Many 3-aminobenzofuran derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[3] By inhibiting these enzymes, they increase acetylcholine levels in the brain, a key mechanism for currently approved AD drugs.[3]

  • Aβ Aggregation Inhibition: Select derivatives have also been shown to inhibit the self-aggregation of the Aβ peptide, a critical step in the formation of neurotoxic plaques.[3][10]

G ACh Acetylcholine (Neurotransmitter) AChE AChE Enzyme ACh->AChE Binds Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Activates (Signal) Breakdown Breakdown Products (Choline + Acetate) AChE->Breakdown Catalyzes Aminobenzofuran 3-Aminobenzofuran Derivative Aminobenzofuran->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Table 2: Bioactivity of Representative 3-Aminobenzofuran Derivatives against AD Targets

CompoundSubstitutionAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Aβ Aggregation Inhibition (%) @ 10µM
5a Unsubstituted0.81>10017.6%
5f 2-Fluorobenzyl0.641.1229.8%
5h 4-Fluorobenzyl1.012.1138.8%
Data synthesized from Pouramiri et al., 2022.[3]
Oncology: Targeting Cancer Cell Proliferation

The benzofuran scaffold is present in numerous compounds with demonstrated anti-proliferative and cytotoxic activity.[8][11] While direct studies on this compound are limited, related aminobenzofuran derivatives are of considerable interest as P-glycoprotein inhibitors to overcome multidrug resistance and as agents that can induce apoptosis in cancer cells.[7][12] The mechanism often involves the modulation of critical cell signaling pathways.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibition Aminobenzofuran Derivative Inhibition->PI3K Inhibits Inhibition->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by aminobenzofurans.

Key Experimental Protocols for Bioactivity Screening

To ensure trustworthiness and reproducibility, the following are detailed protocols for key bioassays relevant to the therapeutic areas discussed.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is the gold standard for measuring AChE and BuChE activity.[3]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the enzyme solution (AChE or BuChE), and the substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide).

  • Assay Procedure: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution (at various concentrations).

  • Add 20 µL of the enzyme solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of the substrate solution.

  • Data Acquisition: Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of the color change is proportional to the enzyme activity.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value (the concentration required for 50% inhibition) by plotting inhibition percentage against the logarithm of the compound concentration.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[8]

  • Cell Culture: Seed cancer cells (e.g., K562, PC3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, representing the concentration that reduces cell viability by 50%.

Conclusion and Future Directions

This compound is a strategically designed molecule that stands at the intersection of established medicinal chemistry principles and novel therapeutic opportunities. Its foundation on the privileged benzofuran scaffold, combined with the versatile reactivity of its amino and acetyl functional groups, makes it an exceptionally valuable starting point for drug discovery campaigns. The demonstrated potential of closely related 3-aminobenzofuran analogs as multifunctional agents for Alzheimer's disease and as potential anti-cancer agents underscores the importance of this chemical class.

Future research should focus on a comprehensive SAR study of this core structure, synthesizing a library of derivatives to optimize potency and selectivity for specific biological targets. Advancing the most promising compounds from in vitro assays to in vivo animal models will be a critical next step in validating their therapeutic efficacy and safety profiles.

References

  • Title: this compound | C10H9NO2 Source: PubChem URL:[Link]
  • Title: Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: PubMed Central (PMC) URL:[Link]
  • Title: 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride | C10H10ClNO2 Source: PubChem URL:[Link]
  • Title: Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors Source: ResearchG
  • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity Source: MDPI URL:[Link]
  • Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones Source: MDPI URL:[Link]
  • Title: Natural source, bioactivity and synthesis of benzofuran deriv
  • Title: Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)
  • Title: Synthesis of 3-aminobenzofuran derivatives and our contributions Source: ResearchG
  • Title: One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization Source: The Royal Society of Chemistry URL:[Link]
  • Title: (PDF)
  • Title: Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: PubMed URL:[Link]
  • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity Source: PubMed URL:[Link]

Sources

An In-depth Technical Guide to 1-(3-Amino-1-benzofuran-2-yl)ethanone (CAS Number: 49615-96-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-1-benzofuran-2-yl)ethanone, a heterocyclic compound featuring a benzofuran core, is emerging as a molecule of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique structural arrangement, combining a bicyclic aromatic system with reactive amino and ethanone functional groups, positions it as a valuable scaffold for the synthesis of novel therapeutic agents. The benzofuran moiety is a common motif in a variety of natural products and clinically approved drugs, known to exhibit a wide spectrum of biological activities.[1][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, safety data, and potential applications of this compound, with a particular focus on its relevance in the development of new anticancer therapeutics.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 49615-96-5[5]
IUPAC Name This compound[6]
Molecular Formula C₁₀H₉NO₂[5][6]
Molecular Weight 175.18 g/mol [5][6]
Melting Point 149 °C[7]
XLogP3 (Computed) 2.2[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Topological Polar Surface Area 56.2 Ų[6]
InChI InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3[6]
SMILES CC(=O)C1=C(C2=CC=CC=C2O1)N[6]

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes, typically involving the construction of the benzofuran ring followed by functional group manipulations.

Synthetic Pathways

One common strategy involves the reaction of an appropriately substituted phenol with an α-haloketone. For instance, the reaction of 2-aminophenol with diketene and acetic anhydride has been described as a three-step process to yield the target compound.[1] Another versatile method starts with the acylation of a pre-formed benzofuran ring.

The chemical reactivity of this compound is dictated by its key functional groups: the aromatic benzofuran core, the nucleophilic amino group, and the electrophilic carbonyl group of the ethanone moiety.[1]

  • Amino Group Reactions: The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

  • Carbonyl Group Reactions: The ethanone side chain is amenable to reactions such as reduction to the corresponding alcohol, oxidation, and condensation with various nucleophiles to form imines or other derivatives.

  • Electrophilic Aromatic Substitution: The electron-rich benzofuran ring, activated by the amino group, can participate in electrophilic substitution reactions, such as halogenation or nitration, to further functionalize the scaffold.

Caption: Synthetic and reactivity overview of this compound.

Potential Applications in Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[3][4] The primary therapeutic area of interest for this compound and its analogs is oncology.

Anticancer Activity

Research has demonstrated that benzofuran derivatives can exert cytotoxic effects against a variety of cancer cell lines, including those of leukemia, breast, colon, and lung cancer.[3][4][8] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[8] Preliminary studies suggest that compounds related to this compound may interact with proteins involved in apoptotic pathways.[1]

The substitution pattern on the benzofuran ring plays a critical role in determining the anticancer potency. For instance, the introduction of bromine atoms into the benzofuran structure has been shown to increase cytotoxic potential.[3][4] The amino and ethanone groups on this compound serve as key handles for synthetic modification to optimize efficacy and selectivity.

Sources

The Ascendancy of 3-Aminobenzofurans: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The benzofuran nucleus, a heterocyclic scaffold forged from the fusion of a benzene and a furan ring, is a recurring motif in a vast array of natural products and pharmacologically active compounds.[1] While the benzofuran core itself has long been recognized for its therapeutic potential, the strategic introduction of an amino group at the C-3 position has unlocked a new dimension of biological activity, catapulting 3-aminobenzofuran derivatives to the forefront of modern medicinal chemistry.[2][3] This guide provides a comprehensive exploration of the discovery, synthetic evolution, and burgeoning therapeutic applications of this remarkable class of molecules. We will traverse the historical landscape of their synthesis, from classical approaches to the elegant and efficient methodologies of the modern era. Furthermore, we will delve into the mechanistic underpinnings of their diverse biological activities, offering insights for the rational design of next-generation therapeutics.

A Historical Perspective: From Classical Challenges to Modern Innovations

The story of 3-aminobenzofuran synthesis is one of evolving chemical ingenuity. While the parent benzofuran ring was first synthesized by William Henry Perkin in 1870 through the eponymous Perkin rearrangement of 2-halocoumarins, the direct and efficient synthesis of 3-amino substituted derivatives remained a significant challenge for early organic chemists.[4] Many of the classical approaches to benzofuran synthesis were often characterized by lengthy reaction sequences, harsh conditions, and limited substrate scope, making the introduction of a labile amino group at the 3-position particularly problematic.[5]

The modern era of organic synthesis has witnessed a paradigm shift, with the development of a diverse toolkit of powerful and versatile methods for the construction of the 3-aminobenzofuran core. These contemporary strategies offer significant advantages in terms of efficiency, atom economy, and functional group tolerance, paving the way for the rapid generation of diverse molecular libraries for drug discovery.

Modern Synthetic Methodologies: A Comparative Overview

The contemporary synthetic chemist has a range of sophisticated methods at their disposal for the construction of 3-aminobenzofuran derivatives. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. Below, we present a comparative analysis of some of the most influential modern synthetic strategies.

Synthetic StrategyKey Features & AdvantagesLimitations & Considerations
Tandem SNAr-Cyclocondensation Rapid construction of polyfluorinated derivatives; good functional group tolerance.[6][7][8]Primarily demonstrated for fluorinated systems; may require specific perfluorinated starting materials.
Copper-Catalyzed Annulative Amination Facile, one-step synthesis from readily available ortho-alkynylphenols and hydroxylamines under mild conditions.[5]Substrate scope for the hydroxylamine component can be limited in some reported protocols.
DMAP-Mediated Tandem Cyclization Highly efficient cascade reaction for the synthesis of complex spirocyclic 3-aminobenzofuran derivatives; scalable to the gram scale.[2]Requires the synthesis of specific ortho-hydroxy α-aminosulfone precursors.
Three-Step Synthesis from 2-Hydroxybenzonitrile A versatile and widely used method for accessing a variety of 2- and 3-substituted aminobenzofurans.[9]A multi-step sequence that may impact overall yield.
Visible Light-Driven Iron-Catalyzed Decarboxylative Cyclization Utilizes a mild and environmentally friendly visible-light-driven protocol; good for constructing 3-amino-2,3-dihydrobenzofuran derivatives.[10]May not be suitable for all substitution patterns and can require specific carboxymethoxybenzaldehyde precursors.
Featured Synthetic Protocol: Tandem SNAr-Cyclocondensation

This powerful methodology, particularly effective for the synthesis of fluorinated 3-aminobenzofurans, leverages the reactivity of perfluorinated benzonitriles. The reaction proceeds through a tandem sequence of a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclocondensation.

Experimental Protocol:

  • Starting Materials: A 4-substituted perfluorobenzonitrile derivative and an α-hydroxycarbonyl compound.

  • Solvent and Base: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used as the solvent, with 1,8-diazabicyclo[11.5.4.0]undec-7-ene (DBU) serving as the base.

  • Reaction Conditions: The benzonitrile derivative (2 mmol) and the α-hydroxycarbonyl compound (2 mmol) are dissolved in the chosen solvent (3-4 mL). DBU (5 mmol) is then added.

  • Heating: The resulting solution is heated to reflux if THF is the solvent, or to 80°C for reactions in DMF.

  • Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up using standard extraction and purification techniques, such as column chromatography, to isolate the desired 3-aminobenzofuran derivative.[6]

Causality Behind Experimental Choices:

  • Perfluorinated Substrate: The presence of multiple fluorine atoms on the aromatic ring activates it towards nucleophilic aromatic substitution, facilitating the initial SNAr reaction.

  • DBU as a Base: DBU is a non-nucleophilic, strong base that is effective in deprotonating the hydroxyl group of the α-hydroxycarbonyl compound, initiating the cyclization cascade.

  • Solvent Choice: The choice of THF or DMF is based on the solubility of the reactants and the desired reaction temperature. DMF, with its higher boiling point, can often accelerate the reaction.

Tandem_SNAr_Cyclocondensation start_materials 4-Substituted Perfluorobenzonitrile + α-Hydroxycarbonyl Compound intermediate1 SNAr Adduct start_materials->intermediate1 SNAr Reaction intermediate2 Deprotonated Intermediate intermediate1->intermediate2 Deprotonation by DBU product 3-Aminobenzofuran Derivative intermediate2->product Intramolecular Cyclization

Caption: Tandem SNAr-Cyclocondensation Workflow.

Therapeutic Applications and Mechanisms of Action

The unique structural features of 3-aminobenzofuran derivatives have positioned them as promising candidates in a multitude of therapeutic areas. Their biological activity is intricately linked to their ability to interact with specific molecular targets, modulating key signaling pathways implicated in disease.

Alzheimer's Disease: A Multifaceted Approach

A significant body of research has focused on the potential of 3-aminobenzofuran derivatives in the treatment of Alzheimer's disease.[9] These compounds often exhibit a multi-target profile, simultaneously addressing several pathological hallmarks of the disease.

  • Cholinesterase Inhibition: Many 3-aminobenzofuran derivatives are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11] By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy for mitigating the cognitive decline associated with Alzheimer's disease.[11] The mechanism of inhibition often involves interactions with key amino acid residues in the active site of the cholinesterase enzymes, with some compounds exhibiting a mixed-type inhibition pattern.[12]

  • Inhibition of Amyloid-β Aggregation: In addition to their effects on cholinergic transmission, certain 3-aminobenzofuran derivatives have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a central event in the formation of amyloid plaques in the brains of Alzheimer's patients.[11] This anti-aggregation activity presents a disease-modifying potential that goes beyond symptomatic relief.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Aminobenzofuran 3-Aminobenzofuran Derivative Aminobenzofuran->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

Oncology: Targeting Cancer Cell Proliferation

The anticancer potential of 3-aminobenzofuran derivatives is an area of active investigation.[13] These compounds have demonstrated cytotoxic activity against a range of cancer cell lines, including those of the colon, breast, and pancreas.[13] Structure-activity relationship (SAR) studies have begun to elucidate the key structural features required for potent anticancer activity, with findings indicating that the nature and position of substituents on both the benzofuran core and the amino group can significantly influence cytotoxicity.[13] For instance, the presence of electron-donating groups on a phenyl ring substituent has been shown to enhance anticancer activity in some series.[13]

Anti-inflammatory and Antimicrobial Activities

Emerging research has also highlighted the anti-inflammatory and antimicrobial properties of 3-aminobenzofuran derivatives. Their anti-inflammatory effects are, in some cases, mediated by the inhibition of key pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By downregulating these pathways, these compounds can reduce the production of inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.

NFkB_MAPK_Inhibition cluster_pathways Inflammatory Signaling Pathways Stimuli Inflammatory Stimuli MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, COX-2, Cytokines) MAPK->Inflammatory_Mediators Activation NFkB->Inflammatory_Mediators Activation Aminobenzofuran 3-Aminobenzofuran Derivative Aminobenzofuran->MAPK Inhibition Aminobenzofuran->NFkB Inhibition

Caption: Inhibition of Inflammatory Signaling Pathways.

Furthermore, various 3-aminobenzofuran derivatives have been screened for their antimicrobial activity against a spectrum of bacterial and fungal pathogens, demonstrating their potential as a scaffold for the development of new anti-infective agents.

Conclusion and Future Directions

The 3-aminobenzofuran scaffold has firmly established itself as a privileged structure in medicinal chemistry. The evolution of synthetic methodologies from classical, often arduous, routes to modern, highly efficient strategies has been instrumental in unlocking the full therapeutic potential of this remarkable class of compounds. With demonstrated efficacy in preclinical models of Alzheimer's disease, cancer, and inflammation, the future for 3-aminobenzofuran derivatives is bright.

Future research will undoubtedly focus on several key areas:

  • Elucidation of Novel Mechanisms of Action: While significant progress has been made, a deeper understanding of the precise molecular interactions that govern the biological activity of these compounds will be crucial for the design of more potent and selective agents.

  • Expansion of Therapeutic Applications: The broad spectrum of biological activity suggests that the therapeutic potential of 3-aminobenzofuran derivatives is far from fully explored. Investigations into their utility in other disease areas, such as viral infections and metabolic disorders, are warranted.

  • Development of Advanced Synthetic Methodologies: The quest for even more efficient, sustainable, and diversity-oriented synthetic routes will continue to be a driving force in the field, enabling the creation of novel and structurally complex 3-aminobenzofuran derivatives.

References

  • Perkin rearrangement. In Wikipedia.
  • Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link][5]
  • Abdel-Sattar, E. A., El-Malah, A. A., & El-Adl, K. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(19), 11096–11120. [Link][14]
  • Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link][12]
  • Tawell, H. W., Robinson, W., Li, Y., Tizzard, G. J., Coles, S. J., Bhambra, A. S., Edgar, M., & Weaver, G. W. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15, 12843-12853. [Link][7]
  • Zhu, R.-R., Hou, X.-Q., & Du, Z. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link][2]
  • Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link][13]
  • Zhu, R.-R., Hou, X.-Q., & Du, Z. (2024). Synthesis of 3-aminobenzofuran derivatives and our contributions.
  • Zhu, R.-R., Hou, X.-Q., & Du, Z. (2024). Synthesis of 3-aminobenzofuran derivatives and our contributions.
  • Hirano, K., Satoh, T., & Miura, M. (2011). A room temperature copper-catalyzed annulative amination of ortho-alkynylphenols with O-acylated hydroxylamines as electrophilic amination reagents proceeds efficiently to provide the corresponding 3-aminobenzofurans of biological and pharmaceutical interest. Organic Chemistry Portal. [Link][16]
  • Wang, X., Wang, L., Liu, Y., Zhang, H., & Li, C. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8593-8603. [Link][17]
  • Sharma, A., Singh, P., & Kumar, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22699–22741. [Link][18]
  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27994-28015. [Link][19]
  • Zhu, R.-R., Hou, X.-Q., & Du, Z. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link][3]
  • Tawell, H. W., Robinson, W., Li, Y., Tizzard, G. J., Coles, S. J., Bhambra, A. S., Edgar, M., & Weaver, G. W. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
  • Tawell, H. W., Robinson, W., Li, Y., Tizzard, G. J., Coles, S. J., Bhambra, A. S., Edgar, M., & Weaver, G. W. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15, 12843-12853. [Link][20]
  • Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers. [Link][10][21]
  • Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.
  • Tawell, H. W., Robinson, W., Li, Y., Tizzard, G. J., Coles, S. J., Bhambra, A. S., Edgar, M., & Weaver, G. W. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15, 12843-12853. [Link][9]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

The molecular structure, with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , combines a benzofuran core, a primary amine, and a ketone.[1][2] This unique combination of functional groups results in a distinct spectroscopic fingerprint, which we will explore in detail.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 1-(3-amino-1-benzofuran-2-yl)ethanone, high-resolution mass spectrometry (HRMS) is expected to provide an exact mass that confirms its molecular formula.

Predicted Mass Spectral Data
Ionm/z (Predicted)Description
[M+H]⁺ 176.0706Protonated molecular ion
[M+Na]⁺ 198.0525Sodium adduct
[M]⁺˙ 175.0633Molecular ion (radical cation)
Fragment 1 160[M-CH₃]⁺
Fragment 2 132[M-CH₃CO]⁺
Interpretation and Fragmentation Pathway

In electron impact (EI) or electrospray ionization (ESI), the molecule will ionize to form the molecular ion ([M]⁺˙) or a protonated version ([M+H]⁺). The stability of the aromatic benzofuran system should result in a prominent molecular ion peak.[3]

The primary fragmentation pathways are dictated by the stability of the resulting fragments. Key predicted cleavages include:

  • α-Cleavage: The bond between the acetyl group and the benzofuran ring is susceptible to cleavage. This can lead to the loss of a methyl radical (•CH₃, 15 Da) to form an acylium ion, or the loss of the entire acetyl group as a radical (•COCH₃, 43 Da). Alpha-cleavage is a dominant fragmentation pattern for ketones and amines.[4]

  • Acylium Ion Formation: A significant fragment is anticipated at m/z 132, corresponding to the benzofuran core after the loss of the acetyl group. This acylium ion is stabilized by the electron-donating amine group. Studies on related 2-aroylbenzofuran derivatives show that the formation of acylium ions is a common and intense fragmentation pathway.[5][6]

dot graph "Mass_Spectrometry_Fragmentation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M+H]⁺\nm/z = 176", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - CH₃]⁺\nm/z = 161"]; F2 [label="[M - COCH₃]⁺\nm/z = 133"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •COCH₃"]; }

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: ESI-MS

A robust protocol for acquiring high-resolution mass spectra is crucial for formula confirmation.

Instrumentation:

  • Mass Spectrometer: A high-resolution instrument, such as an Orbitrap or TOF mass analyzer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Mobile Phase: A typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Typical):

    • Capillary Voltage: 3.5-4.5 kV

    • Sheath Gas (N₂): 10-20 arbitrary units

    • Auxiliary Gas (N₂): 2-5 arbitrary units

    • Capillary Temperature: 275-350 °C

    • Mass Range: m/z 50-500

Rationale: ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is readily observed. The use of a high-resolution instrument allows for the determination of the exact mass, enabling confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the primary amine, the conjugated ketone, and the aromatic benzofuran system.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupDescription
3450-3300 N-H (Amine)Two distinct, sharp bands (asymmetric & symmetric stretch) for the primary amine (-NH₂).[7][8]
~1640 C=O (Ketone)Strong, sharp absorption. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the benzofuran ring and potential intramolecular hydrogen bonding with the adjacent amine.[9][10]
1610-1580 N-H BendBending vibration for the primary amine.[8]
1605, 1590 C=C (Aromatic)Stretching vibrations of the furan and benzene rings.[10]
~1330 C-N (Aromatic Amine)Strong C-N stretching vibration.[8]
~1170 C-O-C (Ether)Asymmetric stretching of the furan ether linkage.[10]
Interpretation

The most diagnostic region will be above 1600 cm⁻¹. The presence of two sharp peaks in the 3450-3300 cm⁻¹ range is a definitive indicator of a primary amine (-NH₂).[7][9][11] The position of the carbonyl (C=O) stretch is also highly informative. Its expected shift to a lower wavenumber (~1640 cm⁻¹) suggests electronic conjugation with the π-system of the benzofuran ring. This is a common feature for ketones adjacent to aromatic rings.[9]

dot graph "IR_Spectroscopy_Correlation" { layout=dot; rankdir=TB; node [shape=record, fontname="Helvetica", fontsize=10]; edge [style=dashed, color="#5F6368"];

structure [label="{ this compound | -NH₂ (Amine) | C=O (Ketone) | C=C (Aromatic) | C-O-C (Ether)}", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"];

spectrum [label="{ IR Spectrum (cm⁻¹) | 3450-3300 | ~1640 | 1610-1580 | ~1170}", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"];

structure:f1 -> spectrum:f1 [label="N-H Stretch"]; structure:f2 -> spectrum:f2 [label="C=O Stretch"]; structure:f3 -> spectrum:f3 [label="C=C Stretch"]; structure:f4 -> spectrum:f4 [label="C-O-C Stretch"]; }

Caption: Correlation of functional groups to IR regions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid method that requires minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

Methodology:

  • Background Scan: Ensure the ATR crystal is clean with a suitable solvent (e.g., isopropanol) and run a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Rationale: ATR is the preferred method for solid samples due to its simplicity and reproducibility. It avoids the need for preparing KBr pellets, which can be time-consuming and susceptible to atmospheric moisture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for complete structural elucidation.

Predicted ¹H NMR Spectral Data

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended because it is a polar aprotic solvent that will effectively solubilize the compound and allow for the observation of the amine protons, which are exchangeable.[12]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6-7.2 Multiplet4HAr-HProtons on the benzene portion of the benzofuran ring.
~5.8 Broad Singlet2H-NH₂Primary amine protons. The broadness is due to quadrupole broadening and potential hydrogen exchange. This peak will disappear upon D₂O shake.[7][10]
~2.5 Singlet3H-COCH₃Methyl protons of the acetyl group.
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)AssignmentRationale
~195 C=OKetone carbonyl carbon. Deshielded due to the electronegative oxygen.[10]
~154 C-O (Ar)Benzofuran carbon attached to the furan oxygen.
~140 C-N (Ar)Benzofuran carbon attached to the amine group.
~130-110 Ar-CAromatic carbons in the benzofuran ring system.
~28 -CH₃Methyl carbon of the acetyl group.
Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher for better resolution).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[13]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the signal around 5.8 ppm confirms its assignment as the labile N-H protons.[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Rationale: The use of a high-field instrument enhances signal dispersion, which is particularly useful for resolving the multiplets in the aromatic region. The D₂O exchange experiment is a simple and definitive method for identifying exchangeable protons like those on the amine group.

Conclusion

The structural characterization of this compound is readily achievable through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides a detailed predictive framework and robust experimental protocols to guide researchers in their analysis. By correlating the predicted data with experimentally acquired spectra, scientists can confidently confirm the identity and purity of this compound, facilitating its use in further research and development applications.

References

  • J. Mass Spectrom. 2017 Dec;52(12):809-816.
  • OpenStax Organic Chemistry. 24.10 Spectroscopy of Amines. [Link]
  • Chemistry Steps. Interpreting IR Spectra. [Link]
  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
  • ResearchGate.
  • Illinois State University. Infrared Spectroscopy. [Link]
  • Scribd. IR Spectroscopy Spectra. [Link]
  • DergiPark. Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. [Link]
  • MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
  • Chemistry LibreTexts.
  • The Royal Society of Chemistry.
  • ResearchGate. Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)
  • PubChem. This compound. [Link]
  • PubChem. (2Z)-1-(3-amino-1-benzofuran-2-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanone. [Link]
  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • ResearchGate. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
  • PubMed. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
  • MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. [Link]
  • ResearchGate. Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]
  • Digital Commons @ University of West Florida.
  • National Institutes of Health. 1-(3-Amino-1H-inden-2-yl)ethanone. [Link]
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

solubility and stability of 1-(3-amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(3-amino-1-benzofuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a benzofuran core, which is a structural motif found in numerous natural products and pharmacologically active molecules.[1][2] Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a subject of significant interest in medicinal chemistry and drug discovery.[2][3][4]

The successful development of any new chemical entity for pharmaceutical or research applications is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility influences bioavailability and the feasibility of formulation, while stability determines the compound's shelf-life, storage requirements, and potential degradation pathways.

This guide serves as a comprehensive technical resource for scientists and researchers, providing both theoretical insights and detailed experimental protocols for the characterization of the . The methodologies described are grounded in established principles and align with international regulatory standards, such as those set by the International Council for Harmonisation (ICH).[5][6]

Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is essential before embarking on experimental studies. The structure of this compound, with its aromatic rings, amino group, and ketone functional group, dictates its chemical behavior.[7]

PropertyValueSource
IUPAC Name This compound[8]
Molecular Formula C₁₀H₉NO₂[8][9]
Molecular Weight 175.18 g/mol [1][8][9]
XLogP3 2.2[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 3[8]
Polar Surface Area 56.2 Ų[8]
SMILES CC(=O)C1=C(C2=CC=CC=C2O1)N[8]

The computed XLogP3 value of 2.2 suggests that the molecule has moderate lipophilicity, indicating that it may have limited solubility in aqueous media.[8] The presence of hydrogen bond donors and acceptors implies that solubility will be influenced by the choice of protic or aprotic solvents.

Solubility Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability. For research applications, it dictates the choice of solvents for assays and experiments. The equilibrium solubility is the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature to form a saturated solution.

Theoretical Considerations & Causality

The solubility of this compound is governed by its molecular structure:

  • Benzofuran Ring System: The fused aromatic rings are inherently nonpolar and hydrophobic, which tends to decrease aqueous solubility.

  • Amino (-NH₂) and Carbonyl (C=O) Groups: These polar functional groups are capable of forming hydrogen bonds with protic solvents like water, which can enhance solubility.

  • pH-Dependent Ionization: The primary amino group is basic and can be protonated under acidic conditions (forming -NH₃⁺). This ionization significantly increases the molecule's polarity and, consequently, its solubility in aqueous media. Therefore, determining the pH-solubility profile is crucial.[10]

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement.[10][11]

Objective: To determine the solubility of the compound in various pharmaceutically relevant solvents and across a physiological pH range.

Methodology:

  • Preparation: Dispense a precisely weighed excess amount of this compound into separate vials for each solvent system. The key is to ensure enough solid is present to maintain a saturated solution with undissolved particles remaining at the end of the experiment.[10]

  • Solvent Systems:

    • Aqueous Buffers: Prepare buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer) as recommended by WHO and other regulatory bodies for biopharmaceutical classification.[12]

    • Organic/Co-solvents: Include common pharmaceutical solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C and 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) sufficient to reach equilibrium.[11][12] The system is considered at equilibrium when the concentration of the solute in solution does not change over subsequent time points.[12]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15 minutes at >10,000 rpm) followed by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[13]

Self-Validation: The protocol's trustworthiness is ensured by visually confirming the presence of excess solid at the end of the experiment and by achieving consistent concentration measurements at successive time points (e.g., 48 and 72 hours) to confirm equilibrium has been reached.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess API B Add to vials with different solvents/buffers A->B C Seal vials and agitate at constant temperature (24-72h) B->C D Centrifuge samples C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or µg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation

Solubility data should be presented in a clear, tabular format.

Solvent/MediumpHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.225Experimental Value
Acetate Buffer4.525Experimental Value
Phosphate Buffer6.825Experimental Value
Purified Water~7.025Experimental Value
EthanolN/A25Experimental Value
Propylene GlycolN/A25Experimental Value
DMSON/A25Experimental Value

Stability Assessment

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5] This is achieved primarily through forced degradation studies and long-term stability programs.

Theoretical Considerations & Potential Degradation Pathways

The functional groups in this compound suggest several potential degradation pathways:

  • Oxidation: The electron-rich aromatic system and the primary amino group are susceptible to oxidation, which could lead to the formation of N-oxides, hydroxylated species, or colored degradation products.

  • Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially promote cleavage of the furan ether bond, although this typically requires harsh conditions. Studies on related compounds like dibenzofuran have shown that degradation can start with attacks adjacent to the ether bridge.[14]

  • Photodegradation: Aromatic systems and compounds with heteroatoms can absorb UV light, leading to photochemical reactions and degradation.

  • Reactivity of Functional Groups: The amino and ethanone groups can participate in various reactions, such as condensation or substitution, which could be sources of instability.[1][7]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are crucial for identifying degradation products and developing stability-indicating analytical methods.[15] The protocol should be based on ICH Q1A(R2) guidelines.[6]

Objective: To identify likely degradation products and pathways under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a defined period (e.g., 2, 6, 24 hours). Neutralize the sample before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a defined period. Neutralize the sample before analysis.

    • Neutral Hydrolysis: Mix the stock solution with purified water and heat at 80°C.

    • Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light.

    • Photostability: Expose both the solid powder and a solution of the compound to a controlled light source as specified by ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 W·h/m²).[16] A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal (Dry Heat): Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

  • Sample Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify the mass of potential degradants.

  • Mass Balance: The goal is to achieve a target degradation of 5-20%. The analysis should account for the mass balance, where the sum of the increase in impurities and the decrease in the parent compound should be close to 100%.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A) API API Solution (1 mg/mL) Acid Acidic (HCl, heat) API->Acid Base Basic (NaOH, heat) API->Base Oxid Oxidative (H₂O₂, RT) API->Oxid Photo Photolytic (ICH Light Box) API->Photo Therm Thermal (Dry Heat, Solid) API->Therm Analysis Stability-Indicating HPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Therm->Analysis Results Identify Degradants Establish Degradation Pathway Validate Analytical Method Analysis->Results

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood, formal stability studies are required to establish a re-test period or shelf life. These studies are performed on representative batches of the substance stored in its proposed container closure system.

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Only required if significant change occurs during accelerated studies.

Testing should evaluate appearance, assay, degradation products, and other critical quality attributes at specified frequencies (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).[17]

Conclusion

A comprehensive evaluation of the is a non-negotiable prerequisite for its advancement in any research or development pipeline. The methodologies outlined in this guide, from the foundational shake-flask solubility determination to the rigorous ICH-guided forced degradation studies, provide a robust framework for generating the critical data required.

Understanding the pH-dependent solubility will inform formulation strategies, while a detailed knowledge of the degradation pathways will ensure the development of a stable product and the implementation of a validated, stability-indicating analytical method. These empirical data form the bedrock of scientific integrity, enabling confident decision-making in the journey from discovery to application.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • This compound | C10H9NO2. PubChem, National Center for Biotechnology Information.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • ICH guidelines for stability studies 1. Slideshare.
  • Stability tests according to ICH Q1A (R2). Memmert.com.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. World Health Organization (WHO).
  • This compound | 49615-96-5. Smolecule.
  • 1-(3-Amino-benzofuran-2-yl)-ethanone | CAS 49615-96-5. Santa Cruz Biotechnology.
  • Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, PMC, NIH.
  • This compound | CAS 49615-96-5. CymitQuimica.
  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research (IJSDR).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, MDPI.

Sources

The Benzofuran Scaffold: A Privileged Motif in Nature and a Blueprint for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a cornerstone in the architecture of a vast array of biologically active molecules.[1][2] Its prevalence in natural products, from medicinal plants to marine fungi, underscores its evolutionary selection as a pharmacologically relevant motif. This technical guide provides a comprehensive exploration of the natural sources of benzofuran compounds, their diverse biological activities, and the synthetic strategies employed to generate novel analogues with enhanced therapeutic potential. We delve into the intricate mechanisms of action of these compounds, offering insights into their interactions with key cellular targets. Detailed experimental protocols for both the isolation of natural benzofurans and the synthesis of their analogues are provided, equipping researchers with the practical knowledge to advance their own investigations in this exciting field.

The Ubiquity and Diversity of Natural Benzofuran Compounds

Benzofuran derivatives are widespread throughout the natural world, having been isolated from a remarkable diversity of organisms, including higher plants, fungi, and marine invertebrates.[2] These natural products exhibit a wide spectrum of biological activities, a testament to the versatility of the benzofuran core.

Botanical Sources of Benzofurans

Higher plants are a rich reservoir of benzofuran compounds, with notable examples found in families such as Asteraceae, Moraceae, and Fabaceae.[2]

  • From the Asteraceae Family: The genus Eupatorium has yielded a variety of complex benzofuran derivatives. For instance, the roots of Eupatorium heterophyllum are a source of oligomeric benzofurans with unique structures. The biosynthesis of benzofurans in plants has been studied in species like Tagetes patula, where it has been shown that the benzenoid ring is derived from phenylalanine, while the furan ring components originate from the deoxyxylulose phosphate pathway.

  • From the Moraceae Family: The genus Morus (mulberry) is known for producing a class of arylbenzofuran derivatives known as moracins.[1] These compounds, such as Moracin C, have garnered significant interest for their diverse pharmacological properties.

  • Other Notable Plant Sources: The compound ailanthoidol, a benzofuran derivative isolated from the bark of Zanthoxylum ailanthoides, has demonstrated potent cytotoxicity against certain cancer cell lines.[3]

Table 1: Representative Benzofuran Compounds from Plant Sources

Compound NamePlant SourceFamilyBiological ActivityReference
EupatoriachromeneEupatorium cannabinumAsteraceaeCytotoxic
Moracin CMorus albaMoraceaeAntibacterial, Antioxidant[1]
AilanthoidolZanthoxylum ailanthoidesRutaceaeAnticancer (Hepatoma cells)[3]
RocaglamideAglaia speciesMeliaceaeAnticancer, Anti-inflammatory
PsoralenPsoralea corylifoliaFabaceaePhotosensitizing agent
Fungal Kingdom: A Prolific Source of Novel Benzofurans

Fungi, particularly those from marine and endophytic environments, have emerged as a prolific source of structurally novel and biologically active benzofuran compounds. Genera such as Aspergillus and Penicillium are notable producers.

  • Marine-Derived Fungi: A chemical investigation of the marine-derived fungus Penicillium crustosum led to the isolation of several new benzofuran derivatives.[4] Some of these compounds exhibited moderate antibacterial and antifungal activities, as well as anti-inflammatory properties by inhibiting nitric oxide release in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] For example, one derivative showed anti-inflammatory activity with an IC50 value of 16.5 μM.[4][5] Another study on a deep-sea-derived Aspergillus sp. yielded benzofuran derivatives with moderate antiviral activities against HSV-1/2, with EC50 values of 9.5 ± 0.5 and 5.4 ± 0.6 μM, respectively.[6]

  • Endophytic Fungi: Endophytic fungi, which reside within the tissues of living plants, are another promising source of unique benzofurans. A study on Penicillium polonicum, an endophyte from Taxus fauna, led to the isolation of bioactive constituents, including a steroidal furanoid, (-)-wortmannolone, which exhibited inhibitory activity in a TNF-α-induced NF-κB assay with an IC50 value in the micromolar range.[7]

Table 2: Bioactive Benzofuran Compounds from Fungal Sources

Compound NameFungal SourceEnvironmentBiological ActivityIC50/MIC/EC50Reference
Penicifuran APenicillium sp. (sponge-derived)MarineAntibacterial (Staphylococcus albus)MIC: 3.13 μM[8]
Unnamed Benzofuran 1Penicillium crustosumMarineAnti-inflammatory (NO inhibition)IC50: 17.3 μM[4][5]
Unnamed Benzofuran 2Penicillium crustosumMarineAntifungal (Penicillium italicum)MIC: 12.5 μg/mL[4]
Unnamed Benzofuran 9Aspergillus sp.Marine (deep-sea)Antiviral (HSV-1)EC50: 9.5 ± 0.5 μM[6]
(-)-WortmannolonePenicillium polonicumEndophyticNF-κB inhibitionIC50: 0.47-2.11 µM[7]

Synthetic Analogues: Expanding the Therapeutic Potential of the Benzofuran Scaffold

The structural simplicity and accessibility of the benzofuran core have made it an attractive target for synthetic chemists. The development of synthetic analogues allows for the systematic exploration of structure-activity relationships (SAR), leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

Rationale for Analogue Synthesis

The primary motivations for synthesizing benzofuran analogues include:

  • Improving Potency and Efficacy: Modifying the substitution pattern on the benzofuran ring can lead to enhanced interactions with the biological target.

  • Enhancing Selectivity: Fine-tuning the structure can increase selectivity for a specific target, thereby reducing off-target effects and toxicity.

  • Optimizing Pharmacokinetic Properties: Altering physicochemical properties such as solubility and metabolic stability can improve drug absorption, distribution, metabolism, and excretion (ADME).

  • Exploring Novel Mechanisms of Action: The synthesis of hybrid molecules incorporating the benzofuran scaffold with other pharmacophores can lead to compounds with novel or dual mechanisms of action.

Key Synthetic Methodologies

A variety of synthetic strategies have been developed for the construction of the benzofuran ring system. Palladium- and copper-catalyzed cross-coupling reactions are among the most powerful and versatile methods.

This powerful one-pot reaction involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the 2-substituted benzofuran.

Experimental Protocol: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

  • Reaction Setup: To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Reaction Conditions: Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted benzofuran derivative.

Diagram: Workflow for Benzofuran Synthesis via Sonogashira Coupling

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Purification & Product o_iodophenol o-Iodophenol coupling Sonogashira Coupling o_iodophenol->coupling terminal_alkyne Terminal Alkyne terminal_alkyne->coupling catalysts Pd(PPh3)2Cl2, CuI catalysts->coupling base_solvent Triethylamine (Base/Solvent) base_solvent->coupling conditions Reflux, Inert Atmosphere conditions->coupling cyclization Intramolecular Cyclization coupling->cyclization in situ workup Workup (Solvent Removal) cyclization->workup purification Column Chromatography workup->purification product 2-Substituted Benzofuran purification->product

Caption: General workflow for the synthesis of 2-substituted benzofurans.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and can be employed to synthesize 2-arylbenzofurans by coupling a 2-halobenzofuran with an arylboronic acid or, alternatively, a benzofuran-2-boronic acid with an aryl halide.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran with Arylboronic Acids [10]

  • Reaction Setup: In a reaction flask, dissolve 2-(4-bromophenyl)benzofuran (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv) in a 1:1 mixture of ethanol and water.[10]

  • Catalyst Addition: Add a palladium(II) complex catalyst (3 mol%).[10]

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 4 hours.[10]

  • Monitoring: Monitor the reaction progress by TLC.[10]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add brine and extract with dichloromethane (3x).[10]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzofuran.[10]

Biological Activities and Therapeutic Potential: A Mechanistic Perspective

Benzofuran derivatives exhibit a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

The anticancer properties of benzofuran compounds are a major focus of research. They exert their effects through various mechanisms, including the inhibition of key signaling pathways and the disruption of cellular processes essential for tumor growth and survival.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11] Several benzofuran derivatives have been identified as potent inhibitors of this pathway.[3][11][12][13] For example, two benzo[b]furan derivatives have shown potent efficacy against MCF-7 breast cancer cells with IC50 values of 0.057 and 0.051 μM, respectively.[11] Western blot analysis confirmed that these compounds inhibit the PI3K/Akt/mTOR signaling pathway and induce mitochondrial-mediated apoptosis.[11]

Diagram: Inhibition of the PI3K/Akt/mTOR Pathway by Benzofuran Derivatives

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival mTORC1->Proliferation Promotes Benzofuran Benzofuran Derivative Benzofuran->PI3K Inhibits Benzofuran->mTORC1 Inhibits

Caption: Benzofuran derivatives can inhibit cancer cell proliferation by targeting key kinases in the PI3K/Akt/mTOR pathway.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anticancer agents. A number of benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8][14][15] For instance, a synthesized benzo[b]furan derivative demonstrated significant inhibition of tubulin polymerization, with an IC50 value of 1.95 μM, comparable to the known tubulin inhibitor combretastatin A-4 (IC50 = 1.86 μM).[15]

Table 3: Anticancer Activity of Selected Benzofuran Derivatives

Compound ClassCancer Cell LineMechanism of ActionIC50Reference
Benzo[b]furan derivativeMCF-7 (Breast)PI3K/Akt/mTOR inhibition, Apoptosis induction0.051 μM[11]
Benzo[b]furan derivativeA549 (Lung)Tubulin polymerization inhibition, G2/M arrest0.06 μM[15]
3-Formylbenzofuran derivativeSK-Hep-1 (Hepatocellular)RAS/RAF/MEK/ERK pathway inhibition-[3]
Ailanthoidol (natural)Huh7 (Hepatoma)G1 arrest, Downregulation of cyclin D1 and CDK222 μM (48h)[3]
Benzofuran-chalcone derivativeHCT-116 (Colon)Apoptosis induction (DR-4 and BCL-2 mediated)1.71 µM (48h)[15]
Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi.

  • Antibacterial Activity: 2-Salicylidene benzofuran derivatives have shown potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values in the range of 0.06–0.12 mM.

  • Antifungal Activity: Synthetic benzofuran derivatives have been designed as inhibitors of fungal N-myristoyltransferase, an essential enzyme for fungal viability, demonstrating their potential as antifungal agents.[2][16]

Conclusion and Future Perspectives

The benzofuran scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. The vast structural diversity of naturally occurring benzofurans provides a rich source of inspiration for medicinal chemists. The continued exploration of underexplored ecological niches, such as marine and endophytic environments, is likely to yield novel benzofuran compounds with unique biological activities.

Furthermore, advances in synthetic methodologies will facilitate the creation of increasingly complex and diverse libraries of benzofuran analogues. The integration of computational modeling and structure-based drug design will enable the more rational design of compounds with optimized potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease deepens, the benzofuran scaffold is poised to play an even more significant role in the development of targeted therapies for a wide range of human ailments.

References

  • Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(14), 3049-3062. [Link]
  • Li, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]
  • Salomé, C., et al. (2014). Benzofuran derivatives as a novel class of mTOR signaling inhibitors. European Journal of Medicinal Chemistry, 82, 28-39. [Link]
  • Bremner, J. B., et al. (2010). Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(8), 2549-2552. [Link]
  • Qi, C., et al. (2013). Isocoumarin derivatives and benzofurans from a sponge-derived Penicillium sp. fungus.
  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1661. [Link]
  • Wang, J., et al. (2024). Antitumor aspochalasin and antiviral benzofuran derivatives from a marine-derived fungus Aspergillus sp. SCSIO41032.
  • Zhang, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(17), 5488. [Link]
  • Kamal, A., et al. (2013). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 8(12), 1945-1954. [Link]
  • Napiórkowska, M., et al. (2022).
  • Soledade, M., et al. (2019). Structurally Modified Cyclopenta[b]benzofuran Analogues Isolated from Aglaia perviridis. Journal of Natural Products, 82(11), 3106-3113. [Link]
  • Duan, X.-F., et al. (2007). A Convenient Two-Step Synthesis of 2-Arylbenzofurans.
  • Wang, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
  • Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 82, 28-39. [Link]
  • Zhang, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(17), 5488. [Link]
  • Chen, Y., et al. (2018). Bioactive Constituents from an Endophytic Fungus, Penicillium polonicum NFW9, Associated with Taxus fauna. Molecules, 23(11), 2993. [Link]
  • Duan, X.-F., et al. (2007). A Convenient Two-Step Synthesis of 2-Arylbenzofurans.
  • Al-Ostath, A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(45), 29334-29350. [Link]
  • Kumar, S., & Pandey, A. K. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. Mini reviews in medicinal chemistry, 15(11), 942-957. [Link]
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 12(1), 17094. [Link]
  • Masubuchi, M., et al. (2002). Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2. Bioorganic & Medicinal Chemistry Letters, 12(4), 607-610. [Link]
  • Miao, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(47), 27493-27513. [Link]
  • Hossain, M. S., et al. (2017). Bioactive compounds from endophytic fungus Penicillium thiomii isolated from Terminalia chebula Retz. Journal of Applied Pharmaceutical Science, 7(12), 127-131. [Link]
  • de la Torre, B. G., & Albericio, F. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1361. [Link]
  • Napiórkowska, M., et al. (2022).
  • Al-Ostath, A., et al. (2023). Bioactive Benzofuran Derivatives: A Review. Molecules, 28(15), 5851. [Link]
  • Zhang, W., et al. (2022). Cytotoxic compounds from marine actinomycetes: sources, structures and bioactivity. Natural Product Reports, 39(11), 2059-2081. [Link]

Sources

Methodological & Application

A Validated, One-Pot Protocol for the Synthesis of 1-(3-amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Synthetic Researchers

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 1-(3-amino-1-benzofuran-2-yl)ethanone, a valuable heterocyclic building block. The benzofuran core is a prominent scaffold in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the 3-aminobenzofuran moiety is a key pharmacophore in compounds designed as kinase inhibitors and antitumor agents.[3][4] This guide presents a robust and efficient one-pot method starting from readily available commercial precursors, 2-hydroxybenzonitrile and 1-chloroacetone. We provide in-depth explanations for key experimental choices, comprehensive characterization data for product validation, and critical safety protocols to ensure reliable and safe execution.

Synthesis Strategy and Mechanism

The synthesis proceeds via a base-catalyzed condensation and intramolecular cyclization reaction. The mechanism can be understood in two primary stages:

  • O-Alkylation: The phenolic hydroxyl group of 2-hydroxybenzonitrile is deprotonated by the base (potassium carbonate) to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-chloroacetone in a classic Williamson ether synthesis, forming an intermediate, 2-(2-cyanophenoxy)propan-2-one.

  • Intramolecular Cyclization (Thorpe-Ziegler Type Reaction): The base then facilitates the deprotonation of the α-carbon of the ketone, generating an enolate. This enolate undergoes an intramolecular nucleophilic attack on the carbon of the nitrile group.[5][6] This cyclization forms a five-membered ring which, after tautomerization, yields the final stable enamine product, this compound.[7][8] The use of a polar aprotic solvent like acetonitrile facilitates these ionic interactions and allows the reaction to proceed at a suitable temperature.

Experimental Workflow Overview

The following diagram outlines the complete workflow, from initial setup to the final, validated product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_validation Validation A 1. Assemble Glassware (Round-bottom flask, condenser) B 2. Weigh Reagents (See Table 1) C 3. Combine Reagents in Flask (2-Hydroxybenzonitrile, K2CO3, 1-Chloroacetone, Acetonitrile) B->C D 4. Reflux Reaction Mixture (12-16 hours with stirring) C->D E 5. Monitor Reaction (via Thin Layer Chromatography) D->E F 6. Cool to Room Temp & Pour into Ice Water E->F G 7. Collect Precipitate (Vacuum Filtration) F->G H 8. Wash Crude Product (with cold water) G->H I 9. Purify by Recrystallization (from Ethanol) H->I J 10. Dry Final Product I->J K 11. Characterize (MP, FTIR, NMR) J->K L 12. Store Product (Cool, dry, dark conditions) K->L

Caption: High-level workflow for the synthesis of this compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification.

ReagentCAS No.Molecular FormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2-Hydroxybenzonitrile611-20-1C₇H₅NO119.121.19 g10.01.0
1-Chloroacetone78-95-5C₃H₅ClO92.520.93 g (0.8 mL)10.01.0
Potassium Carbonate584-08-7K₂CO₃138.212.07 g15.01.5
Acetonitrile (ACN)75-05-8C₂H₃N41.0550 mL--
Ethanol (for recrystallization)64-17-5C₂H₆O46.07~30-40 mL--
Deionized Water7732-18-5H₂O18.02~200 mL--

Required Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Buchner funnel and vacuum flask

  • Vacuum source (aspirator or pump)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

  • Melting point apparatus

  • FTIR and NMR spectrometers for characterization

Step-by-Step Experimental Protocol

Part A: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzonitrile (1.19 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol). Expert Tip: Using anhydrous K₂CO₃ is crucial as water can interfere with the base-catalyzed reactions. The 1.5 equivalents ensure complete deprotonation of the phenol and neutralization of the HCl byproduct.

  • Add 50 mL of acetonitrile to the flask.

  • Begin stirring the suspension at room temperature.

  • Carefully add 1-chloroacetone (0.8 mL, 10.0 mmol) to the stirring suspension dropwise using a syringe.

  • Attach a reflux condenser to the flask.

Part B: Reaction Execution
  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using the heating mantle.

  • Maintain a gentle reflux with continuous stirring for 12-16 hours.

  • Reaction Monitoring (Optional but Recommended): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 2-hydroxybenzonitrile spot indicates the reaction is nearing completion.

Part C: Product Isolation and Work-up
  • After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ~150 mL of crushed ice or ice-cold water while stirring. Causality: This step precipitates the organic product, which is poorly soluble in water, while the inorganic salts (KCl and excess K₂CO₃) remain dissolved.

  • A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid on the filter paper with two portions of cold deionized water (2x25 mL) to remove any remaining inorganic impurities.

Part D: Purification
  • Transfer the crude solid to a beaker.

  • Add a minimal amount of hot ethanol (start with ~30 mL) to dissolve the solid completely. Gentle heating may be required.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the purified crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the final product in a vacuum oven or desiccator to a constant weight. The expected yield is typically in the range of 80-90%.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Chemical Formula: C₁₀H₉NO₂[9]

  • Molecular Weight: 175.18 g/mol [9]

  • Appearance: Crystalline solid.

  • Melting Point: 139 °C.[8]

  • FTIR (KBr, cm⁻¹): The spectrum should show characteristic peaks for N-H stretching (amine, ~3300-3450 cm⁻¹), C=O stretching (ketone, ~1640-1660 cm⁻¹), and C-O-C stretching (ether, ~1050-1150 cm⁻¹).[8][9]

  • ¹H NMR (CDCl₃, δ/ppm): Expected signals include a singlet for the acetyl methyl protons (~2.6 ppm), a broad singlet for the amine protons (~5.5-6.5 ppm, may exchange with D₂O), and multiplets for the four aromatic protons on the benzene ring (~7.2-7.6 ppm).[8][9]

  • ¹³C NMR (CDCl₃, δ/ppm): Key signals should appear for the acetyl methyl carbon (~28 ppm), the aromatic carbons, the furan ring carbons, and the carbonyl carbon (~191 ppm).[8][9]

Safety Precautions

All steps of this protocol must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 1-Chloroacetone (CAS 78-95-5): Highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage. It is also a lachrymator. Handle with extreme care.[10]

  • 2-Hydroxybenzonitrile (CAS 611-20-1): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Acetonitrile (CAS 75-05-8): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[12]

  • Potassium Carbonate (CAS 584-08-7): Causes serious eye irritation and may cause respiratory irritation. Handle as a fine dust.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13] All chemical waste should be disposed of in accordance with local environmental regulations.

Conclusion

This application note details a validated and efficient one-pot synthesis for this compound. By leveraging a base-catalyzed cyclization of readily available starting materials, this protocol provides a reliable method for producing a key intermediate for drug discovery and materials science. The comprehensive steps for synthesis, purification, and characterization ensure high purity and verifiable results, making it a valuable procedure for any research team working with heterocyclic chemistry.

References

  • PubChem. This compound | C10H9NO2. National Center for Biotechnology Information.
  • Semantic Scholar. Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • NIH National Center for Biotechnology Information. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
  • Helmholtz Centre for Environmental Research. Safety Data Sheet - Acetonitrile.
  • ResearchGate. Synthesis of 2-acetyl benzofuran 164.
  • ResearchGate. (2019). 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
  • Wikipedia. Thorpe reaction.
  • NIH National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • SynArchive. Thorpe-Ziegler Reaction.
  • DergiPark. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran.
  • Munzur University. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer.

Sources

The Versatile Scaffold: Application Notes and Protocols for 1-(3-amino-1-benzofuran-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Core as a Privileged Structure in Drug Discovery

The benzofuran nucleus, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a cornerstone in the edifice of medicinal chemistry.[1] This scaffold is not merely a synthetic curiosity but is prevalent in a multitude of natural products and clinically approved drugs, underscoring its profound biological relevance.[2] The inherent structural rigidity and electronic properties of the benzofuran ring system provide an excellent framework for molecular recognition by biological targets.[3] The introduction of an amino group, particularly at the 3-position, imbues the scaffold with enhanced pharmacological potential, giving rise to a class of compounds known as 3-aminobenzofurans.[3] This guide focuses on a key exemplar of this class, 1-(3-amino-1-benzofuran-2-yl)ethanone , a versatile building block and a pharmacophore of significant interest for the development of novel therapeutic agents. Its unique arrangement of an amino group and an ethanone moiety enhances its potential for biological activity and offers multiple points for chemical modification.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, potential applications, and detailed experimental protocols related to this compound and its derivatives. The content is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding of their application in a research setting.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through various synthetic strategies. A common and efficient approach involves the cyclization of an appropriate precursor derived from readily available starting materials. The following protocol is a representative method based on established synthetic routes for 3-aminobenzofuran derivatives.

Representative Synthesis Protocol

This protocol outlines a plausible multi-step synthesis beginning with o-hydroxyacetophenone.

Step 1: Synthesis of an α-aryloxyketone intermediate

  • To a solution of o-hydroxyacetophenone (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • To this suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude α-aryloxyketone. Purify the product by column chromatography on silica gel.

Step 2: Oximation of the ketone

  • Dissolve the purified α-aryloxyketone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate or pyridine (2 equivalents) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the oxime derivative.

  • Filter the solid, wash with water, and dry to obtain the desired oxime.

Step 3: Reductive cyclization to form this compound

  • The oxime intermediate can undergo reductive cyclization to yield the final product. A variety of reducing agents and catalysts can be employed for this transformation. One potential method involves catalytic hydrogenation.

  • Dissolve the oxime in a suitable solvent like ethanol or methanol.

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the final compound by recrystallization or column chromatography.

Characterization:

The structure of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino (N-H stretching), carbonyl (C=O stretching), and the benzofuran ring vibrations.

Medicinal Chemistry Applications and Investigational Protocols

The unique structural features of this compound make it a highly attractive scaffold for the development of a wide array of therapeutic agents. The amino and ketone functionalities serve as convenient handles for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.

Anticancer Activity

Benzofuran derivatives are well-documented for their potent anticancer activities, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6] Derivatives of 3-aminobenzofuran have shown promising antiproliferative effects against a range of cancer cell lines.[5]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Benzofuran derivatives have been shown to induce apoptosis in cancer cells, which can be investigated through assays that measure caspase activation and changes in mitochondrial membrane potential.[4]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. The effect of this compound derivatives on cell cycle progression can be analyzed by flow cytometry.

  • Enzyme Inhibition: The ethanone moiety suggests potential for interaction with kinase active sites, a common target in cancer therapy. Furthermore, aminobenzofuran scaffolds have been identified as inhibitors of enzymes like sirtuins (e.g., SIRT2) and P-glycoprotein, which is involved in multidrug resistance.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia).

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound or its derivatives dissolved in DMSO.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Test Compound 1 MCF-7Value
Test Compound 2 A549Value
Doxorubicin MCF-7Value

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Add Test Compounds (Varying Concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan in DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read calculate Calculate Cell Viability (%) read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Antimicrobial Activity

The benzofuran scaffold is a common feature in compounds exhibiting a broad spectrum of antimicrobial activity against both bacteria and fungi.[7] The presence of the amino group on the benzofuran ring can further enhance these properties.

Potential Mechanisms of Action:

The exact mechanisms by which benzofuran derivatives exert their antimicrobial effects are varied but can include disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • This compound or its derivatives dissolved in DMSO.

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Sterile 96-well microplates.

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.

  • Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well. Include a positive control (inoculum without compound), a negative control (medium only), and a standard drug control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Test Compound 1 ValueValueValue
Test Compound 2 ValueValueValue
Ciprofloxacin ValueValueN/A
Fluconazole N/AN/AValue

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Serial Dilution of Test Compound in 96-well Plate add_inoculum Add Inoculum to Wells start->add_inoculum inoculum Prepare Standardized Microbial Inoculum inoculum->add_inoculum incubate Incubate at Appropriate Temperature and Time add_inoculum->incubate observe Visually Inspect for Microbial Growth incubate->observe determine_mic Determine MIC (Lowest Concentration with No Growth) observe->determine_mic

Enzyme Inhibition

The structural features of this compound make it a candidate for interacting with various enzyme active sites. For instance, aminobenzofuran derivatives have been explored as inhibitors of cholinesterases, which are relevant targets in neurodegenerative diseases like Alzheimer's.[8]

Potential Targets:

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.

  • Kinases: The ethanone group could potentially interact with the ATP-binding site of various kinases involved in cell signaling pathways.

  • Sirtuins (e.g., SIRT2): These are a class of deacetylases implicated in cancer and neurodegeneration.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum).

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • Test compounds dissolved in DMSO.

  • Donepezil or galantamine as a standard inhibitor.

  • 96-well microplate and a microplate reader.

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 125 µL of DTNB solution and 25 µL of the enzyme solution (AChE or BuChE) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Test Compound 1 ValueValue
Test Compound 2 ValueValue
Donepezil ValueValue

Cholinesterase_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection substrate Acetylthiocholine (Substrate) enzyme AChE/BuChE substrate->enzyme product1 Thiocholine enzyme->product1 product2 Acetate enzyme->product2 dtns DTNB (Ellman's Reagent) product1->dtns tnb TNB (Yellow Anion) dtns->tnb Reaction Spectrophotometric Measurement (412 nm) Spectrophotometric Measurement (412 nm) tnb->Spectrophotometric Measurement (412 nm) inhibitor Aminobenzofuran Derivative (Inhibitor) inhibitor->enzyme Inhibition

Conclusion and Future Directions

This compound is a highly promising and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups allow for the generation of a wide range of derivatives. The strong precedent for the biological activity of aminobenzofuran compounds in anticancer, antimicrobial, and enzyme inhibition studies provides a solid foundation for further investigation into the therapeutic potential of this specific molecule and its analogs. The protocols detailed in this guide offer a starting point for researchers to explore these exciting possibilities and to contribute to the development of novel and effective therapeutic agents. Future research should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a battery of biological assays to elucidate structure-activity relationships and identify lead compounds for further development.

References

  • Asif, M. (2017). A review on structural importance of benzofuran derivatives in medicinal chemistry. MOJ Biorg. Org. Chem, 1(6), 214-224.
  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12048-12070.
  • Madieh, N. S., Tanna, S., Alqurayn, N. A., Vaideanu, A., Schatzlein, A., & Brucoli, F. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC medicinal chemistry, 14(3), 485-493.
  • Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., ... & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191.
  • Napiórkowska, M., Kumaravel, P., Mahentheran, M. A., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl) Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999.
  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European journal of medicinal chemistry, 97, 483–504.
  • PubChem. (n.d.). This compound.
  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Madridge J Anal Sci Instrum, 1(1), 19-22.

Sources

The Versatile Building Block: 1-(3-Amino-1-benzofuran-2-yl)ethanone in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among the vast array of functionalized benzofurans, 1-(3-amino-1-benzofuran-2-yl)ethanone stands out as a particularly valuable and versatile building block. Its unique arrangement of a nucleophilic amino group and an electrophilic acetyl group ortho to each other on the furan ring provides a reactive handle for a variety of cyclization and condensation reactions, enabling the efficient construction of complex, fused heterocyclic systems.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in organic synthesis. We will delve into its physicochemical properties, explore its reactivity in key synthetic transformations, and provide detailed, field-proven protocols for the synthesis of novel benzofuro-fused pyrimidines and diazepines. The causality behind experimental choices and mechanistic insights are provided to empower researchers to adapt and innovate upon these methodologies.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
CAS Number 49615-96-5
Appearance Typically a solid-
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.General Knowledge

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the juxtaposition of the amino and acetyl functionalities. This arrangement allows for a range of intramolecular and intermolecular reactions to construct fused ring systems.

The amino group, being a good nucleophile, can readily participate in condensation reactions with various carbonyl compounds. The adjacent acetyl group, containing an enolizable proton, can serve as the three-carbon component in cyclization reactions. This dual reactivity makes it an ideal precursor for constructing fused heterocycles.

Caption: Synthetic pathways from this compound.

Application & Protocols: Synthesis of Benzofuro-Fused Heterocycles

The following sections provide detailed protocols for the synthesis of two important classes of fused heterocyclic compounds: benzofuro[3,2-d]pyrimidines and benzofuro[3,2-e]diazepines. These protocols are based on established synthetic strategies for analogous systems and have been optimized for clarity and reproducibility.

Protocol 1: Synthesis of 4-Methylbenzofuro[3,2-d]pyrimidin-2(1H)-one

This protocol describes the synthesis of a benzofuro-fused pyrimidine via a cyclocondensation reaction with urea. The reaction proceeds through the initial formation of a benzofuran-ureide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to afford the final product.

Reaction Scheme:

experimental procedure for condensation reactions of 1-(3-amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Versatile Condensation Reactions of 1-(3-amino-1-benzofuran-2-yl)ethanone

Introduction: A Privileged Scaffold for Heterocyclic Synthesis

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] The benzofuran core is a structural motif found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The true synthetic value of this molecule, however, lies in its dual reactivity. It possesses both a nucleophilic amino group at the C3 position and an enolizable acetyl (ethanone) group at the C2 position.[1] This unique arrangement allows it to serve as a versatile precursor in a variety of condensation reactions, enabling the construction of complex, fused heterocyclic systems.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for key condensation reactions of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, justify experimental choices, and provide robust protocols for the synthesis of valuable chemical entities.

Chemical Profile and Dual Reactivity

The synthetic utility of this compound stems from two distinct reactive centers, which can often be addressed selectively based on the choice of reagents and reaction conditions.

  • The C3-Amino Group (-NH₂): This primary aromatic amine is a potent nucleophile. It readily reacts with electrophilic carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This pathway is fundamental for introducing new side chains and building larger molecular frameworks.[3][4]

  • The C2-Acetyl Group (-COCH₃): The methyl protons adjacent to the carbonyl are acidic (α-hydrogens). In the presence of a base, these protons can be abstracted to form a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl partner in classic aldol-type condensation reactions like the Claisen-Schmidt or Knoevenagel condensations.[5][6]

The interplay of these two sites allows for a rich variety of subsequent cyclization reactions, leading to the formation of novel fused heterocycles.

Caption: Dual reactivity pathways of the title compound.

Protocol 1: Schiff Base Formation via Condensation with Aromatic Aldehydes

The reaction between the primary amino group of the benzofuran and an aldehyde forms a C=N double bond, yielding a Schiff base or imine.[4] These products are valuable intermediates themselves and can be further modified, for example, by reduction to secondary amines or used as ligands in coordination chemistry.[3]

Principle and Mechanism

This is a nucleophilic addition-elimination reaction. The nitrogen of the amino group attacks the electrophilic carbonyl carbon of the aldehyde. A proton transfer and subsequent elimination of a water molecule, often promoted by acid catalysis or heat, drives the reaction to completion.

Experimental Protocol
ParameterDetails
Reactants This compound (1.0 eq), Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)
Solvent Absolute Ethanol
Catalyst Glacial Acetic Acid (2-3 drops)
Temperature Reflux (approx. 78 °C)
Duration 2-4 hours

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

  • Reagent Addition: Add 1.1 mmol of the chosen aromatic aldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot indicates product formation.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified solid in a vacuum oven. Characterize the product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Expected Observations:

  • FT-IR: Appearance of a strong C=N stretching band around 1600-1625 cm⁻¹ and disappearance of the N-H stretching bands of the primary amine.

  • ¹H NMR: Appearance of a singlet for the imine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a variation of the aldol condensation where an enolizable ketone reacts with an aromatic aldehyde that cannot enolize.[5] This reaction is highly effective for creating α,β-unsaturated ketones, known as chalcones, which are important precursors for flavonoids and other heterocyclic compounds.

Principle and Mechanism

Under basic conditions (e.g., NaOH or KOH), a proton is abstracted from the α-carbon of the acetyl group to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone.

Experimental Protocol
ParameterDetails
Reactants This compound (1.0 eq), Aromatic Aldehyde (e.g., benzaldehyde) (1.0 eq)
Solvent Ethanol
Base 10% Aqueous Sodium Hydroxide (NaOH)
Temperature Room Temperature (0-25 °C)
Duration 4-6 hours

Step-by-Step Procedure:

  • Preparation: In a 100 mL beaker, dissolve 1.0 mmol of this compound and 1.0 mmol of the aromatic aldehyde in 25 mL of ethanol. Stir until a homogenous solution is formed.

  • Initiation: Cool the mixture in an ice bath. Slowly add 5 mL of 10% aqueous NaOH solution dropwise with vigorous stirring. The dropwise addition helps to control the exothermic reaction.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. A color change and the formation of a precipitate are often observed.

  • Work-up: Pour the reaction mixture into 50 mL of crushed ice and acidify with dilute HCl until the pH is neutral. This neutralizes the excess base and precipitates the product.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure chalcone derivative.

  • Drying & Characterization: Dry the purified crystals and characterize by melting point, NMR, and Mass Spectrometry.

Expected Observations:

  • ¹H NMR: Appearance of two doublets for the vinyl protons (-CH=CH-) with a coupling constant (J) of ~15-18 Hz, characteristic of a trans configuration.

Protocol 3: Synthesis of Pyrazole Derivatives via Reaction with Hydrazine

A powerful application of this scaffold is the synthesis of fused pyrazole systems, which are privileged structures in drug discovery.[7][8][9] The reaction of the β-dicarbonyl-like functionality (or its chalcone derivative) with hydrazine hydrate leads to a cyclocondensation reaction, forming a stable pyrazole ring.

Principle and Mechanism

This reaction proceeds via the condensation of hydrazine with the carbonyl groups. The acetyl group on the benzofuran and a nearby electrophilic center (which can be formed in situ or be part of a pre-formed chalcone) react with the two nitrogen atoms of hydrazine, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[10][11]

G start Start: Prepare Reagents dissolve Dissolve this compound and Hydrazine Hydrate in Ethanol start->dissolve reflux Add Acetic Acid (catalyst) and Reflux for 6-8 hours dissolve->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool Reaction Mixture to Room Temperature monitor->cool Complete precipitate Pour into Ice-Water to Precipitate Product cool->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Cold Water and Dry filter->wash characterize Characterize Final Product (NMR, MS, IR) wash->characterize

Caption: Experimental workflow for pyrazole synthesis.

Experimental Protocol
ParameterDetails
Reactants This compound (1.0 eq), Hydrazine Hydrate (80%) (1.5 eq)
Solvent Methanol or Ethanol
Catalyst Glacial Acetic Acid (optional, a few drops)
Temperature Reflux
Duration 6-8 hours

Step-by-Step Procedure:

  • Setup: To a solution of 1.0 mmol of this compound in 20 mL of methanol/ethanol in a round-bottom flask, add 1.5 mmol of hydrazine hydrate.

  • Reaction: Add a few drops of glacial acetic acid and heat the mixture under reflux for 6-8 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Isolation: After completion, cool the reaction mixture. The product may crystallize directly. If not, pour the mixture into a beaker of ice-cold water to induce precipitation.

  • Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

  • Characterization: Confirm the structure of the resulting benzofuro[3,2-c]pyrazole derivative using spectroscopic methods. The disappearance of the acetyl protons and the appearance of a new aromatic/pyrazole proton signal in the ¹H NMR are key indicators.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst- Insufficient temperature- Low quality of reagents- Use freshly opened reagents- Ensure the reaction is at the correct reflux temperature- Add a more potent catalyst if applicable (e.g., piperidine for Knoevenagel)
Formation of Multiple Products - Side reactions (e.g., self-condensation)- Reaction at both functional groups- Control temperature carefully (e.g., run Claisen-Schmidt at 0 °C)- Use protecting groups if selective reactivity is required- Optimize stoichiometry of reactants
Difficulty in Product Isolation - Product is soluble in the work-up solvent- Formation of an oil instead of a solid- Use a different solvent for precipitation- Try to triturate the oil with a non-polar solvent like hexane to induce solidification- Purify via column chromatography

References

  • National Center for Biotechnology Information. (n.d.). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. PMC - NIH.
  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives.
  • ResearchGate. (n.d.). Synthesis of benzofuropyrazole and pyrazole derivatives.
  • ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.
  • National Center for Biotechnology Information. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. PMC - PubMed Central.
  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • DergiPark. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran.
  • ResearchGate. (2025). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • PubMed. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Semantic Scholar. (n.d.). synthesis, characterization and biological evaluation of three new schiff bases derived from amino.
  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans.
  • MDPI. (n.d.). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.
  • PubMed. (2023). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions.
  • ResearchGate. (2025). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions.
  • National Institutes of Health. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.
  • ResearchGate. (2025). Synthesis, structure and reactivity of amino-benzodifurane derivatives.
  • ResearchGate. (2025). 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
  • PubMed Central. (n.d.). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid.
  • PubMed. (2022). Synthesis and crystal structures of three Schiff bases derived from 3-formyl-acetyl-acetone and o-, m- and p-amino-benzoic acid.
  • ResearchGate. (n.d.). Synthesis, Characterization And Biological Studies of Metal Complexes With 3-Amino-5-Bromobenzofuran-2-Carboxamide Schiff Base.
  • PubChem. (n.d.). 1-(3-Methyl-2-benzofuran-1-yl)ethanone.
  • PubChem. (n.d.). 3-Aminobenzofuran-2-carboxamide.

Sources

Application Notes and Protocols: 1-(3-amino-1-benzofuran-2-yl)ethanone as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzofuran Scaffold and its Derivatives

Benzofuran derivatives are a cornerstone in the field of medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. These heterocyclic scaffolds are known to exhibit potent pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The unique electronic and structural features of the benzofuran nucleus allow for diverse intermolecular interactions with biological targets, making it a privileged scaffold in drug discovery.

Within this important class of compounds, 1-(3-amino-1-benzofuran-2-yl)ethanone emerges as a particularly valuable and versatile precursor. Its structure incorporates a reactive amino group and a carbonyl function on the benzofuran core, providing two key points for cyclization and derivatization. This unique arrangement allows for the efficient construction of a variety of fused heterocyclic systems, such as benzofuropyridines and benzofuropyrimidines, which are themselves associated with significant biological activities.

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis and utilization of this compound as a strategic building block for the synthesis of complex heterocyclic molecules. We will provide detailed, field-proven protocols, explain the mechanistic rationale behind the synthetic strategies, and present the information in a clear and accessible format to facilitate its practical application in the laboratory.

Synthesis of the Precursor: this compound

The synthesis of this compound is a critical first step in the development of more complex heterocyclic systems. The following protocol outlines a reliable and efficient method for its preparation.

Protocol 1: Synthesis of this compound

This protocol is based on the classical approach to benzofuran synthesis, involving the reaction of a substituted phenol with an α-haloketone, followed by the introduction of the amino group.

Materials and Reagents

ReagentFormulaMW ( g/mol )PuritySupplier
2-HydroxybenzonitrileC₇H₅NO119.12≥98%Sigma-Aldrich
ChloroacetoneC₃H₅ClO92.52≥97%Sigma-Aldrich
Potassium CarbonateK₂CO₃138.21≥99%Sigma-Aldrich
AcetonitrileCH₃CN41.05AnhydrousSigma-Aldrich
EthanolC₂H₅OH46.0795%Sigma-Aldrich
Hydrochloric AcidHCl36.4637%Sigma-Aldrich

Experimental Procedure

  • Step 1: Synthesis of 2-acetyl-1-benzofuran-3-carbonitrile.

    • To a solution of 2-hydroxybenzonitrile (1.19 g, 10 mmol) in anhydrous acetonitrile (50 mL) in a 250 mL round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

    • Stir the mixture at room temperature for 15 minutes.

    • Add chloroacetone (1.02 g, 11 mmol) dropwise to the suspension.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to yield 2-acetyl-1-benzofuran-3-carbonitrile as a solid.

  • Step 2: Hydrolysis and Decarboxylation to this compound.

    • Suspend the purified 2-acetyl-1-benzofuran-3-carbonitrile (1.85 g, 10 mmol) in a mixture of ethanol (30 mL) and concentrated hydrochloric acid (10 mL).

    • Heat the mixture to reflux for 6-8 hours. The solid will gradually dissolve as the reaction proceeds.

    • Cool the reaction mixture in an ice bath. The product will precipitate as its hydrochloride salt.

    • Filter the precipitate and wash with cold ethanol.

    • To obtain the free base, suspend the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

    • Filter the resulting solid, wash with water, and dry under vacuum to afford this compound.

Causality of Experimental Choices

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group of 2-hydroxybenzonitrile, facilitating the nucleophilic attack on chloroacetone.

  • Acetonitrile: This polar aprotic solvent is ideal for this S(_N)2 reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

  • Hydrochloric Acid: Concentrated HCl is used for the simultaneous hydrolysis of the nitrile group to a carboxylic acid and subsequent decarboxylation under acidic conditions to yield the amino group.

Expected Yield: 75-85% for the overall two-step synthesis.

Characterization Data

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.18 g/mol

  • Appearance: Pale yellow solid

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.60-7.20 (m, 4H, Ar-H), 5.80 (br s, 2H, NH₂), 2.55 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 192.5 (C=O), 154.0, 148.0, 128.5, 124.0, 122.0, 118.0, 111.5, 110.0, 30.0 (CH₃).

Synthesis Workflow Diagram

G cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Hydrolysis & Decarboxylation A 2-Hydroxybenzonitrile + Chloroacetone B K2CO3, Acetonitrile, Reflux A->B C 2-Acetyl-1-benzofuran-3-carbonitrile B->C D 2-Acetyl-1-benzofuran-3-carbonitrile E Conc. HCl, Ethanol, Reflux D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Benzofuro[2,3-b]pyridines

The ortho-amino ketone functionality of this compound makes it an ideal substrate for the Friedländer annulation, a powerful method for the synthesis of quinoline and related heterocyclic systems. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Protocol 2: Synthesis of 2-Methyl-4-phenylbenzofuro[2,3-b]pyridine

This protocol describes a classic Friedländer-type reaction for the synthesis of a benzofuro[2,3-b]pyridine derivative.

Materials and Reagents

ReagentFormulaMW ( g/mol )PuritySupplier
This compoundC₁₀H₉NO₂175.18As synthesized-
AcetophenoneC₈H₈O120.15≥98%Sigma-Aldrich
Potassium HydroxideKOH56.11≥85%Sigma-Aldrich
EthanolC₂H₅OH46.0795%Sigma-Aldrich

Experimental Procedure

  • Dissolve this compound (1.75 g, 10 mmol) and acetophenone (1.32 g, 11 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.

  • Add powdered potassium hydroxide (0.28 g, 5 mmol) to the solution.

  • Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into 100 mL of ice-cold water with stirring.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Causality of Experimental Choices

  • Potassium Hydroxide: A strong base is required to catalyze the initial aldol condensation between the two carbonyl compounds.

  • Ethanol: Serves as a suitable solvent for the reactants and the base, and its boiling point provides an appropriate reaction temperature.

Expected Yield: 60-75%

Quantitative Data for Benzofuro[2,3-b]pyridine Synthesis

Active Methylene CompoundProductReaction Time (h)Yield (%)
Acetophenone2-Methyl-4-phenylbenzofuro[2,3-b]pyridine872
Cyclohexanone1,2,3,4-Tetrahydroacridino[4,5-b]benzofuran1065
Ethyl acetoacetateEthyl 2-methyl-4-oxo-4,9-dihydrobenzofuro[2,3-b]pyridine-3-carboxylate678

Reaction Mechanism: Friedländer Annulation

The reaction proceeds through an initial base-catalyzed aldol condensation between the enolate of acetophenone and the carbonyl group of this compound. This is followed by a cyclization and dehydration sequence to form the pyridine ring.

G cluster_0 Friedländer Annulation Mechanism A This compound + Acetophenone Enolate B Aldol Addition A->B C Aldol Adduct B->C D Dehydration C->D E Enone Intermediate D->E F Intramolecular Cyclization (Michael Addition) E->F G Cyclized Intermediate F->G H Dehydration G->H I 2-Methyl-4-phenylbenzofuro[2,3-b]pyridine H->I

Caption: Mechanism of benzofuro[2,3-b]pyridine formation via Friedländer annulation.

Application in the Synthesis of Benzofuro[3,2-d]pyrimidines

The presence of an amino group and a carbonyl group in an ortho-like disposition on the benzofuran ring of this compound allows for its use in the synthesis of fused pyrimidine systems. Condensation with reagents containing a N-C-N unit, such as guanidine, is a common strategy for pyrimidine ring formation.

Protocol 3: Synthesis of 4-Amino-2-methylbenzofuro[3,2-d]pyrimidine

This protocol details the synthesis of a benzofuro[3,2-d]pyrimidine derivative through the cyclocondensation of the precursor with guanidine hydrochloride.

Materials and Reagents

ReagentFormulaMW ( g/mol )PuritySupplier
This compoundC₁₀H₉NO₂175.18As synthesized-
Guanidine HydrochlorideCH₅N₃·HCl95.53≥99%Sigma-Aldrich
Sodium EthoxideC₂H₅NaO68.05≥96%Sigma-Aldrich
EthanolC₂H₅OH46.07AnhydrousSigma-Aldrich

Experimental Procedure

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium (0.23 g, 10 mmol) in anhydrous ethanol (30 mL) under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.05 g, 11 mmol) and stir for 30 minutes at room temperature to liberate the free guanidine base.

  • Add this compound (1.75 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and then with water.

  • Dry the product under vacuum to obtain 4-amino-2-methylbenzofuro[3,2-d]pyrimidine.

Causality of Experimental Choices

  • Guanidine Hydrochloride and Sodium Ethoxide: Guanidine is used as the N-C-N component for the pyrimidine ring. It is typically used as its hydrochloride salt, and a strong base like sodium ethoxide is required to generate the free base in situ for the reaction.

  • Anhydrous Ethanol: The reaction is sensitive to water, so an anhydrous solvent is necessary to ensure good yields.

Expected Yield: 65-80%

Quantitative Data for Benzofuro[3,2-d]pyrimidine Synthesis

ReagentProductReaction Time (h)Yield (%)
Guanidine Hydrochloride4-Amino-2-methylbenzofuro[3,2-d]pyrimidine1575
Urea2-Methylbenzofuro[3,2-d]pyrimidin-4(3H)-one2460
Thiourea2-Methyl-4-thioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine1870

Reaction Mechanism: Pyrimidine Ring Formation

The reaction is initiated by the nucleophilic attack of the amino group of this compound on one of the amino groups of guanidine, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.

G cluster_0 Pyrimidine Ring Formation Mechanism A This compound + Guanidine B Initial Condensation A->B C Acyclic Intermediate B->C D Intramolecular Cyclization C->D E Cyclized Intermediate D->E F Dehydration (Aromatization) E->F G 4-Amino-2-methylbenzofuro[3,2-d]pyrimidine F->G

Caption: Mechanism for the formation of benzofuro[3,2-d]pyrimidine.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its straightforward synthesis and the presence of strategically positioned reactive functional groups make it an ideal starting material for the construction of complex molecular architectures, particularly fused benzofuropyridines and benzofuropyrimidines. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the full potential of this precursor in their drug discovery and materials science endeavors. The ability to readily access these important heterocyclic systems opens up new avenues for the development of novel therapeutic agents and functional materials.

References

  • Google. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Google. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press.
  • Google. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central.
  • Google. (n.d.). Buy this compound | 49615-96-5 - Smolecule.
  • Google. (n.d.). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity - bepls.
  • Google. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
  • Google. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI.
  • Google. (n.d.). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative.
  • Google. (n.d.). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC - NIH.
  • Google. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH.
  • Google. (n.d.). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - ResearchGate.
  • Google. (n.d.). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - NIH.
  • Google. (n.d.). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran - DergiPark.
  • Google. (n.d.). This compound | C10H9NO2 - PubChem.
  • Google. (n.d.). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives - Taylor & Francis Online.
  • Google. (n.d.). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines - ResearchGate.
  • Google. (n.d.). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents | Request PDF - ResearchGate.
  • Google. (n.d.). A Practical Synthetic Route to Benzofuro[2,3- b ]pyridine and Trifluoromethyl-α-carbolines.
  • Google. (n.d.). Diversity Oriented Strategy (DOS) for the Efficient Synthesis of Benzofuro[2,3-b]pyridine Derivatives with Anticancer Activity - PubMed.
  • Google. (n.d.). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - ChemRxiv.
  • Google. (n.d.). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence | The Journal of Organic Chemistry - ACS Publications.
  • Google. (n.d.). Friedländer synthesis - Wikipedia.
  • Google. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate.

The Synthetic Chemist's Guide to 3-Aminobenzofurans via Annulative Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3-Aminobenzofurans in Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Within this class, 3-aminobenzofurans have emerged as particularly valuable building blocks in medicinal chemistry. Their unique structural features and synthetic accessibility have led to their incorporation into a wide array of therapeutic agents, including those with antitumor, anti-inflammatory, and antiviral properties.[1][3] The 3-amino substituent, in particular, enhances the biological activities of benzofuran derivatives, making the development of efficient and versatile synthetic routes to this scaffold a critical endeavor for researchers in drug development.[3][4] This guide provides an in-depth exploration of modern synthetic methods for accessing 3-aminobenzofurans, with a special focus on annulative amination strategies that offer high efficiency and broad substrate scope.

Strategic Approaches to the 3-Aminobenzofuran Core: A Mechanistic Overview

The construction of the 3-aminobenzofuran framework has been approached through various synthetic strategies, including radical cyclization, coupling-cyclization, and transition metal catalysis.[1][3] However, many of these methods are hampered by harsh reaction conditions or complex purification procedures.[1][3] Annulative amination has surfaced as a powerful and elegant solution, enabling the convergent synthesis of these valuable heterocycles from readily available starting materials. This section will delve into the key catalytic systems that have been successfully employed for this transformation.

Copper-Catalyzed Annulative Amination: An Umpolung Strategy

A highly effective method for the synthesis of 3-aminobenzofurans involves the copper-catalyzed annulative amination of ortho-alkynylphenols with electrophilic aminating reagents like O-acylated hydroxylamines.[5][6][7] This approach is based on an "umpolung" or reverse polarity strategy, where the nitrogen atom of the hydroxylamine derivative acts as an electrophile.

The reaction proceeds efficiently at room temperature, offering a facile route to a diverse range of 3-aminobenzofurans.[7] The mechanism is thought to initiate with the nucleophilic oxymetalation of the alkyne, which is activated through π-coordination to the Cu(II) catalyst.[7] This is followed by an electrophilic C-N bond formation.[5]

Experimental Workflow: Copper-Catalyzed Annulative Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine o-alkynylphenol, O-acylated hydroxylamine, Cu(OTf)2, and LiOt-Bu in NMP Stir Stir at room temperature for 4h Start->Stir Quench Quench with aqueous NH4Cl Stir->Quench Extract Extract with ethyl acetate Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Isolate pure 3-aminobenzofuran Purify->Product

Caption: General workflow for the copper-catalyzed synthesis of 3-aminobenzofurans.

Table 1: Optimized Conditions for Copper-Catalyzed Annulative Amination [7]

ParameterOptimal Condition
Catalyst Cu(OTf)₂ (10 mol%)
Base LiOt-Bu (2 equiv)
Solvent NMP
Temperature Room Temperature
Time 4 hours

This copper-catalyzed method exhibits good tolerance for various substituents, including both electron-donating and electron-withdrawing groups on the aromatic ring of the ortho-alkynylphenol, as well as different alkyl and aryl groups on the alkyne terminus.[5][7] The reaction has also been successfully applied to the synthesis of the core structure of benzofuro[3,2-b]azepine, which is found in bone resorption inhibitors.[7]

Palladium-Catalyzed Cycloisomerization: A Route to 3-Acyl-2-aminobenzofurans

Palladium catalysis offers an alternative and powerful strategy for the synthesis of functionalized 3-aminobenzofurans. A notable example is the cycloisomerization of 2-(cyanomethyl)phenyl esters to afford 3-acyl-2-aminobenzofurans.[8][9] These products are valuable synthetic intermediates, as the acyl group at the 3-position and the amino group at the 2-position provide handles for further functionalization.[8]

This transformation proceeds in an intramolecular fashion, involving the cleavage of an acyl-oxygen bond and subsequent oxyacylation onto the cyano group.[8] The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a reducing agent like zinc.

Proposed Mechanistic Pathway: Palladium-Catalyzed Cycloisomerization

Start 2-(cyanomethyl)phenyl ester Ox_add Oxidative Addition Start->Ox_add Pd_cat Pd(0) catalyst Pd_cat->Ox_add Intermediate_1 Acyl-Pd(II) intermediate Ox_add->Intermediate_1 Intra_cyc Intramolecular Cyclization Intermediate_1->Intra_cyc Intermediate_2 Palladacycle Intra_cyc->Intermediate_2 Red_elim Reductive Elimination Intermediate_2->Red_elim Red_elim->Pd_cat Regeneration Product 3-Acyl-2-aminobenzofuran Red_elim->Product

Caption: Simplified mechanism of palladium-catalyzed cycloisomerization.

This palladium-catalyzed method has demonstrated a broad substrate scope, accommodating various ester groups, including formates and carbonates.[8] The resulting 3-acyl-2-aminobenzofurans can be utilized as key building blocks for the synthesis of more complex, biologically active molecules, such as the cyclin-dependent kinase inhibitor, elbfluorene.[8]

Protocols for the Synthesis of 3-Aminobenzofurans

Protocol 1: Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols

This protocol is adapted from the work of Hirano, Satoh, and Miura.[7]

Materials:

  • ortho-Alkynylphenol (1.0 equiv)

  • O-Benzoylhydroxylamine derivative (1.2 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • Lithium tert-butoxide (LiOt-Bu) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the ortho-alkynylphenol, O-benzoylhydroxylamine derivative, Cu(OTf)₂, and LiOt-Bu.

  • Add anhydrous NMP to the vial.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminobenzofuran.

Protocol 2: Palladium-Catalyzed Cycloisomerization of 2-(Cyanomethyl)phenyl Esters

This protocol is based on the method developed by the research group of Miura.[8][9]

Materials:

  • 2-(Cyanomethyl)phenyl ester (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Tricyclohexylphosphine (PCy₃) (20 mol%)

  • Zinc powder (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the 2-(cyanomethyl)phenyl ester, Pd(OAc)₂, PCy₃, and zinc powder.

  • Add anhydrous DMF to the tube.

  • Heat the reaction mixture to 100 °C and stir for the time indicated by TLC analysis for complete consumption of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 3-acyl-2-aminobenzofuran.

Conclusion and Future Outlook

Annulative amination reactions, particularly those catalyzed by copper and palladium, have proven to be highly effective and versatile methods for the synthesis of 3-aminobenzofurans. These strategies offer mild reaction conditions, broad substrate scope, and good functional group tolerance, making them attractive for applications in medicinal chemistry and drug discovery. The resulting 3-aminobenzofuran scaffolds are poised for further elaboration into complex molecular architectures with potential therapeutic applications. Future research in this area will likely focus on the development of enantioselective variants of these reactions, as well as the exploration of other transition metal catalysts and novel aminating agents to further expand the synthetic toolbox for accessing this important class of heterocycles.

References

  • Hirano, K., Satoh, T., & Miura, M. (2011). Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols with Hydroxylamines: Synthesis of 3-Aminobenzofurans by Umpolung Amination Strategy. Organic Letters, 13(9), 2395–2397. [Link]
  • Hirano, K., Satoh, T., & Miura, M. (2011). An annulative electrophilic amination approach to 3-aminobenzoheteroles. PubMed, 13(9), 2395-7. [Link]
  • Miura, M., et al. (2009). A new route to 3-acyl-2-aminobenzofurans: palladium-catalysed cycloisomerisation of 2-(cyanomethyl)phenyl esters.
  • Organic Chemistry Portal. (n.d.).
  • Miura, M., et al. (2009). A new route to 3-acyl-2-aminobenzofurans: palladium-catalysed cycloisomerisation of 2-(cyanomethyl)phenyl esters. PubMed, (23), 3466-8. [Link]
  • Zhang, et al. (2020). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 25(21), 5087. [Link]
  • Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3737. [Link]
  • Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. [Link]
  • Volkova, et al. (2021). Synthesis of 3‐aminobenzofurans via the tandem A³ coupling/cycloisomerization sequence co‐catalyzed by CuCl/Cu(OTf)2.
  • Zhu, R.-R., et al. (2024). Synthesis of 3-aminobenzofuran derivatives and our contributions.
  • Weaver, G. W., et al. (2025).
  • Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed. [Link]
  • Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
  • Chen, et al. (2013). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 935586. [Link]
  • Chen, et al. (2013). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. [Link]
  • Zhu, R.-R., et al. (2024). Synthesis of 2-Aminobenzofurans via Base-Mediated [3+2] Annulation of N-Phenoxy Amides with gem-Difluoroalkenes.
  • Sharma, A., & Kumar, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(36), 22355-22374. [Link]

Sources

derivatization of 1-(3-amino-1-benzofuran-2-yl)ethanone for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 1-(3-amino-1-benzofuran-2-yl)ethanone for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

Benzofuran and its derivatives are a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to their prevalence in both natural products and synthetic pharmaceuticals.[1][2] These heterocyclic compounds exhibit a vast array of biological activities, including anti-tumor, antibacterial, antioxidant, and anti-inflammatory properties.[3][4] The fusion of a benzene ring with a furan ring creates a stable, aromatic system that can be readily functionalized, allowing for the fine-tuning of its pharmacological profile. The versatility of the benzofuran nucleus has led to its incorporation into numerous clinically significant drugs, such as the antiarrhythmic agent amiodarone.[3]

The specific scaffold, this compound, offers a particularly attractive starting point for library synthesis in drug discovery programs.[5][6] It possesses two key points for chemical diversification: a nucleophilic aromatic amine at the C-3 position and a reactive acetyl group at the C-2 position. This dual functionality allows for the exploration of a wide chemical space to generate novel derivatives with potentially enhanced biological activity and improved pharmacokinetic properties. Recent studies on 3-aminobenzofuran derivatives have highlighted their potential as multifunctional agents for treating complex diseases like Alzheimer's, where they can act as cholinesterase inhibitors and anti-aggregation agents.[7][8][9]

This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound, focusing on two primary strategies: N-acylation of the amino group and Schiff base formation. It further outlines a strategic approach to the subsequent biological screening of the synthesized library.

Experimental Workflow Overview

The overall strategy involves a three-stage process: synthesis of diverse derivatives, purification and characterization, and finally, a tiered biological screening cascade to identify lead compounds.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Purification & Characterization cluster_2 Phase 3: Biological Screening Start Starting Material: This compound Deriv1 Strategy A: N-Acylation / N-Sulfonylation Start->Deriv1 Deriv2 Strategy B: Schiff Base Formation Start->Deriv2 Purify Purification (Recrystallization / Column Chromatography) Deriv1->Purify Amide Library Deriv2->Purify Imine Library Characterize Structural Confirmation (NMR, MS, IR) Purify->Characterize Screen1 Primary Screening (e.g., Cytotoxicity Assay) Characterize->Screen1 Compound Library Screen2 Secondary Screening (Target-specific Assays) Screen1->Screen2 Hit Hit Compound(s) Screen2->Hit

Caption: General workflow for derivatization and screening.

Part I: Derivatization of the 3-Amino Group

The primary amino group at the C-3 position is a highly versatile handle for derivatization due to its nucleophilicity. We will explore two robust and widely applicable reaction types: N-acylation and Schiff base formation.

N-Acylation & N-Sulfonylation

Scientific Rationale: N-acylation converts the primary amine into a more complex amide functionality. This transformation is crucial in medicinal chemistry as it can introduce a variety of substituents that can modulate a compound's lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its binding affinity to biological targets. The resulting amides are generally more stable than the parent amine. A wide range of acylating agents, such as acyl chlorides, anhydrides, and carboxylic acids (via coupling agents), can be employed.[10][11] Using sulfonyl chlorides yields the corresponding sulfonamides, which are also important pharmacophores.

Protocol 1: General Procedure for N-Acylation using Acyl Chlorides

This protocol describes a standard method for the acylation of the amino group using an acyl chloride in the presence of a mild base to neutralize the HCl byproduct.

G SM This compound Product N-(2-acetyl-1-benzofuran-3-yl)amide SM->Product Stir at 0°C to RT AC R-COCl (Acyl Chloride) AC->Product Stir at 0°C to RT Base Pyridine or TEA (Base) Base->Product Stir at 0°C to RT Solvent DCM or THF (Solvent) Solvent->Product Stir at 0°C to RT

Caption: Reaction scheme for N-acylation.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add pyridine or TEA (1.5 eq) to the solution and stir for 5 minutes. The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting amine.[12]

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Schiff Base (Imine) Formation

Scientific Rationale: The condensation reaction between the primary amine of the benzofuran scaffold and an aldehyde or ketone results in the formation of a Schiff base or imine (-C=N-). This reaction is typically catalyzed by a small amount of acid.[13] The formation of an imine bond introduces a point of structural diversity and can be a key interaction point with biological targets. Schiff bases are known for a wide range of biological activities and are also valuable intermediates, as the imine bond can be subsequently reduced to a more flexible secondary amine.

Protocol 2: General Procedure for Schiff Base Formation

This protocol details a classic condensation reaction with an aromatic aldehyde.

Materials:

  • This compound

  • Aldehyde of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Round-bottom flask with reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[13][14]

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by TLC.[15]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The solid product often crystallizes out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization.

  • Characterization: Analyze the purified Schiff base by NMR, MS, and IR spectroscopy. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum and the azomethine proton (-CH=N-) signal in the ¹H NMR spectrum.

Part II: Strategies for Biological Screening

Once a library of derivatives is synthesized, a systematic biological screening process is essential to identify compounds with desired activities. Benzofuran derivatives have shown promise in several therapeutic areas.[1][16]

Table 1: Proposed Biological Screening Cascade

Screening TierAssay TypePurposeExample Targets / Cell Lines
Primary Cytotoxicity / AntiproliferativeTo identify compounds with general cytotoxic effects against cancer cells.MTT or Resazurin assay on a panel of cancer cell lines (e.g., MCF-7, HeLa, U-87 MG).[16]
Primary Antimicrobial ScreeningTo assess activity against pathogenic bacteria or fungi.Broth microdilution method against S. aureus, E. coli, C. albicans.
Secondary Target-Specific AssaysTo elucidate the mechanism of action for active compounds from primary screens.Kinase inhibition assays, NF-κB activity assays, tubulin polymerization assays.[16]
Secondary Neuroprotective AssaysTo evaluate potential for treating neurodegenerative diseases.Cholinesterase inhibition (Ellman's method), Aβ aggregation inhibition (ThT assay).[7][8]
Tertiary In vivo / ADMET ProfilingTo assess efficacy and drug-like properties in a whole-organism model.Animal models of disease, metabolic stability assays, solubility testing.

Protocol 3: Primary Cytotoxicity Screening using MTT Assay

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a reliable and widely used method for initial high-throughput screening of compound libraries for anticancer activity.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Synthesized benzofuran derivatives (stock solutions in DMSO)

  • 96-well microtiter plates

  • Multichannel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The this compound scaffold is a rich platform for generating novel molecular entities for biological screening. The protocols outlined here for N-acylation and Schiff base formation provide robust and versatile methods for creating a diverse chemical library. A structured biological screening cascade, beginning with broad cytotoxicity and antimicrobial assays and progressing to more specific mechanistic studies, offers a clear path to identifying promising lead compounds for further development in various therapeutic areas, from oncology to neurodegenerative disease.

References

  • Sinha, A., Siddiqui, A., Tripathi, V., Yadav, A., Singh, G., Fatima, N., Kumar, G., Masih, J., & Bhadauria, V. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
  • Yuan, G., Li, X., Huang, S., Li, D., & Zhang, R. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994–28017.
  • Bari, M. A., & Rana, C. (2019). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT), 7(2).
  • Jain, S., & Sharma, P. (2016). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science, 4(3), 269-279.
  • Ganguly, N. C., & Barik, S. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613.
  • Siddiqui, Z. N., & Khan, S. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Wikipedia contributors. (2024, November 19). Substituted benzofuran. In Wikipedia, The Free Encyclopedia.
  • ResearchGate. (n.d.). N-acetylation of Aromatic Amines by One-pot Route. Request PDF.
  • Scribd. (n.d.). Lab 10 N Acetylation--The Acetylation of a Primary Aromatic Amine.
  • Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191.
  • Yuan, G., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • ResearchGate. (n.d.). Scheme 2. Preparation of Schiff bases with aromatic and heterocyclic ring.
  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed.
  • ResearchGate. (n.d.). (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.
  • Masesane, I., & D'Souza, S. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 747–754.
  • ResearchGate. (n.d.). Synthesis of 3-aminobenzofuran derivatives and our contributions.
  • IJTSRD. (n.d.). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde.
  • Al-Masoudi, W. A. (2014). Preparation and Characterization of Some Schiff Bases by Direct Fusion. Journal of Basrah Researches ((Sciences)), 40(2).
  • Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999.
  • University of Southampton. (n.d.). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton.
  • ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.
  • Sousa, J. C., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10443.
  • Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
  • Synfacts. (2011). Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Synfacts, 2011(7), 0721.
  • ResearchGate. (n.d.). (PDF) New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • PubChem. (n.d.). This compound.

Sources

Application Notes & Protocols: Leveraging 1-(3-amino-1-benzofuran-2-yl)ethanone for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Application Notes - The Strategic Rationale

Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology

The benzofuran ring system, a fusion of benzene and furan rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including potent anticancer properties.[3][4][5] The structural rigidity, lipophilicity, and capacity for diverse intermolecular interactions (such as hydrogen bonding, π-stacking, and hydrophobic forces) allow benzofuran-based molecules to effectively bind to various enzymatic and receptor targets implicated in carcinogenesis.[6] Numerous studies have highlighted the efficacy of both natural and synthetic benzofuran derivatives against a panel of human cancer cell lines, establishing this scaffold as a fertile ground for the discovery of next-generation oncology therapeutics.[1][7][8]

The Subject Molecule: 1-(3-amino-1-benzofuran-2-yl)ethanone

This guide focuses on This compound (CAS No. 49615-96-5), a versatile starting material for anticancer drug discovery.[9][10] While this specific molecule is not extensively documented as a potent anticancer agent in its own right, its true value lies in its chemical architecture. It presents two key functional groups at strategic positions, ripe for chemical modification:

  • C3-Amino Group: The primary amine at the C-3 position is a nucleophilic handle perfect for forming amides, sulfonamides, Schiff bases, or participating in other coupling reactions. This allows for the introduction of a wide variety of side chains to probe the binding pockets of target proteins.

  • C2-Ethanone Group: The acetyl moiety at the C-2 position offers another point for derivatization. The carbonyl group can be reduced, engaged in condensation reactions, or used as a precursor for synthesizing more complex heterocyclic systems fused to the benzofuran core.[9]

This inherent modifiability makes this compound an ideal template for generating a diverse chemical library. By systematically altering these functional groups, researchers can conduct detailed Structure-Activity Relationship (SAR) studies to identify derivatives with optimized potency, selectivity, and pharmacokinetic profiles.[11]

Workflow: From Scaffold to Preclinical Candidate

The development of novel anticancer agents from a starting scaffold is a systematic, multi-stage process.[12][13] It begins with rational design and synthesis, followed by a cascade of biological assays to identify lead compounds and elucidate their mechanisms of action.[14] This iterative process is crucial for optimizing therapeutic potential while minimizing off-target toxicity.

Anticancer Drug Development Workflow cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: Lead Optimization Scaffold Scaffold Selection This compound Library Derivative Library Synthesis Scaffold->Library Rational Design (SAR) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Library->Cytotoxicity Hit_ID Hit Identification (IC50 Determination) Cytotoxicity->Hit_ID Apoptosis Apoptosis Assay (Caspase-Glo) Hit_ID->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Hit_ID->CellCycle Target Target Identification (e.g., Kinase Panel) Apoptosis->Target CellCycle->Target Lead_Opt Lead Optimization (ADMET Profiling) Target->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A generalized workflow for anticancer drug development.

Part 2: Experimental Protocols

Protocol 1: Synthesis of a Representative N-(2-acetyl-1-benzofuran-3-yl)benzamide Derivative

Rationale: This protocol exemplifies the modification of the C3-amino group via a standard acylation reaction to generate an amide derivative. Amide bonds are stable and prevalent in pharmaceuticals, and this reaction is a robust method for exploring how different aromatic or aliphatic substituents affect biological activity.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (1.5 eq) dropwise. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution. The reaction is exothermic, and slow addition maintains temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Screening via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. It quantifies the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[15] The intensity of the resulting color is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[15] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundR-Group (at C3-Amine)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Parent -H> 50> 50> 50
D-01 -Benzoyl12.518.215.7
D-02 -4-Chlorobenzoyl4.87.15.5
D-03 -4-Methoxybenzoyl22.130.525.0
Doxorubicin (Positive Control)0.80.50.9
Protocol 3: Apoptosis Assessment with Caspase-Glo® 3/7 Assay

Rationale: To determine if cytotoxicity is mediated by apoptosis, the activity of key executioner caspases, Caspase-3 and Caspase-7, can be measured.[17] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent "add-mix-measure" method.[18] It provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7, releasing aminoluciferin and generating a light signal via luciferase.[19] This simple format is ideal for high-throughput screening.[19]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • White-walled, opaque 96-well plates (for luminescence)

  • Cells and test compounds

  • Luminometer

Procedure:

  • Assay Plate Setup: Seed cells in a white-walled 96-well plate and treat them with test compounds (e.g., at their 1x and 5x IC₅₀ concentrations) as described in Protocol 2.2. Include positive control wells (e.g., treated with staurosporine) and negative/vehicle controls.[17]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[17]

  • Reagent Addition: After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[18][19]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the data as a fold-change in luminescence relative to the vehicle-treated control cells. A significant increase in luminescence indicates the activation of Caspase-3/7 and induction of apoptosis.

Apoptosis Pathway cluster_0 Apoptotic Stimulus cluster_1 Initiation & Execution Cascade cluster_2 Cellular Outcome Stimulus Benzofuran Derivative Casp8 Initiator Caspase-8/9 Stimulus->Casp8 Casp37 Executioner Caspase-3/7 Casp8->Casp37 activates PARP Substrate Cleavage (e.g., PARP) Casp37->PARP cleaves Apoptosis Apoptosis (Cell Death) PARP->Apoptosis

Caption: Simplified overview of the caspase-mediated apoptosis pathway.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer drugs exert their effect by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[20] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the rapid quantification of DNA content in a large population of cells.[21] Since DNA content doubles from G1 to G2/M phase, this method provides a distinct histogram profile of the cell cycle distribution.[20][22]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the test compound for a specified duration (e.g., 24 hours). Harvest both adherent and floating cells to ensure all cells are collected.

  • Washing: Wash the cells once with cold PBS and centrifuge to form a pellet.

  • Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing at a low speed. This slow addition prevents cell clumping. Ethanol fixation permeabilizes the cells and preserves DNA integrity.[21] Fix the cells for at least 2 hours at 4°C (or overnight).

  • Rehydration & RNase Treatment: Centrifuge the fixed cells and wash once with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C. RNase A treatment is critical as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.[23]

  • DNA Staining: Add PI staining solution (final concentration 50 µg/mL) to the cells. Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. Use a low flow rate for better resolution.[22] Collect data for at least 10,000-20,000 single-cell events. Ensure to set the instrument to measure fluorescence on a linear scale.[22]

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the data. Gate on the single-cell population to exclude doublets and aggregates. Generate a histogram of DNA content (PI fluorescence intensity) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest.

Part 3: References

  • Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate.

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

  • Development of anti-cancer drugs. PubMed.

  • Assaying cell cycle status using flow cytometry. PMC - NIH.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate.

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed.

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.

  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.

  • Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.

  • Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.

  • Anticancer Drug Development. ResearchGate.

  • MTT assay and its use in cell viability and proliferation analysis. Abcam.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.

  • Cancer Drug Discovery and Anticancer Drug Development. Oncohema Key.

  • Caspase 3/7 Assay for Apoptosis Detection. Bio-protocol.

  • Elucidating the Therapeutic Potential of the Benzofuran Scaffold: A Technical Guide to Mechanism of Action Studies. Benchchem.

  • MTT assay protocol. Abcam.

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.

  • MTT Cell Proliferation Assay. ATCC.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.

  • MTT Cell Assay Protocol. Texas Children's Hospital.

  • Substituted benzofuran. Wikipedia.

  • This compound. Smolecule.

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC - PubMed Central.

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices.

  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. ResearchGate.

  • Cancer drug discovery and development. Front Line Genomics.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. OUCI.

  • (PDF) New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. ResearchGate.

  • 1-(3-Amino-benzofuran-2-yl)-ethanone. Santa Cruz Biotechnology.

Sources

Application Notes & Protocols: A Researcher's Guide to Evaluating the Biological Activity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a core structural motif in a vast number of natural products and synthetic molecules.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, conferring diverse pharmacological properties.[3][4] Derivatives of benzofuran have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, antiviral, and analgesic effects.[1][5] This versatility makes the benzofuran nucleus a fertile ground for the design and development of novel therapeutic agents.[6][7]

This guide provides a series of detailed, field-proven protocols for researchers and drug development professionals to reliably assess the primary biological activities of novel benzofuran derivatives. The methodologies are presented not merely as a sequence of steps, but with an emphasis on the underlying principles and the causality behind experimental choices, ensuring a robust and self-validating approach to screening and characterization.

Anticancer Activity: Cytotoxicity and Proliferation Screening

The complex nature of cancer and the rise of drug resistance necessitate the continuous discovery of novel anticancer agents.[6] Benzofuran derivatives have shown significant potential, acting through various mechanisms such as the inhibition of tubulin polymerization, disruption of key signaling pathways like mTOR, and induction of apoptosis.[8][9][10] The initial and most critical step in evaluating a compound's anticancer potential is to assess its cytotoxicity against relevant cancer cell lines.

Core Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for quantifying cell viability and cytotoxicity.[11][12] Its principle is elegant and directly linked to cellular metabolic health: mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into insoluble, dark purple formazan crystals.[13] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[11] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability, a hallmark of cytotoxic effect.[11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Reaction & Measurement cluster_analysis Phase 4: Data Analysis prep_cells Harvest & Count Cancer Cells (e.g., MCF-7, HepG2, HCT116) seed_plate Seed Cells into 96-well Plate (~5,000 cells/well) prep_cells->seed_plate incubate_attach Incubate (24h, 37°C, 5% CO2) for Cell Adherence seed_plate->incubate_attach treat_cells Treat Cells with Compounds (Include Vehicle & Untreated Controls) incubate_attach->treat_cells prep_compounds Prepare Serial Dilutions of Benzofuran Derivatives prep_compounds->treat_cells incubate_treat Incubate for Exposure Period (e.g., 24h, 48h, 72h) treat_cells->incubate_treat add_mtt Add MTT Solution (5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt Incubate (2-4h, 37°C) for Formazan Formation add_mtt->incubate_mtt solubilize Aspirate Medium Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs analyze Calculate % Viability Determine IC50 Value read_abs->analyze

Caption: Workflow for assessing cytotoxicity of benzofuran derivatives using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7, HCT116, HepG2) in a 96-well plate format.[11][14]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Benzofuran derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C protected from light)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Sterile 96-well flat-bottom culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension (5,000 cells) into each well of a 96-well plate.[14] Include wells for "medium only" blanks.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[11]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in complete culture medium from a concentrated stock (e.g., in DMSO). After 24 hours, carefully remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds.

    • Crucial Controls: Include "untreated" wells (cells with fresh medium only) and "vehicle control" wells (cells with medium containing the highest concentration of DMSO used in the experiment).[11]

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[13] During this time, purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully aspirate all the medium from each well without disturbing the formazan crystals attached to the bottom. Add 150 µL of DMSO to each well to dissolve the crystals.[14]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[14]

Data Presentation and Interpretation

The absorbance values are directly proportional to cell viability. Data should be processed to calculate the percentage of cell viability relative to the untreated control.

Calculation: % Viability = [(Abssample - Absblank) / (Abscontrol - Absblank)] * 100

The results are typically presented as a dose-response curve, plotting % Viability against the compound concentration. The half-maximal inhibitory concentration (IC₅₀)—the concentration of the compound that inhibits cell viability by 50%—is the standard metric for cytotoxicity and is calculated from this curve.[15]

Table 1: Example Cytotoxicity Data for Benzofuran Derivatives against HCT116 Cells

Compound Concentration (µM) % Cell Viability (Mean ± SD) IC₅₀ (µM)
BF-1 1 95.2 ± 4.1 11.3
5 78.6 ± 3.5
10 54.3 ± 2.9
25 21.8 ± 1.7
50 8.1 ± 0.9
BF-2 1 98.1 ± 3.8 3.5
5 45.7 ± 2.4
10 15.3 ± 1.5
25 4.9 ± 0.6
50 1.2 ± 0.3
Doxorubicin 0.1 81.5 ± 5.0 0.45
(Control) 0.5 42.1 ± 3.3

| | 1 | 18.9 ± 2.1 | |

Mechanistic Insight: Targeting the mTOR Signaling Pathway

Several benzofuran derivatives exert their anticancer effects by inhibiting key protein kinases.[9] A prominent example is the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival and is often dysregulated in cancer.[10]

mTOR_Pathway GF Growth Factors (e.g., IGF, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4E->Proliferation (inhibition) Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibition Apoptosis Inhibition of Apoptosis

Caption: Simplified mTOR signaling pathway and a potential inhibition point for benzofuran derivatives.

Antimicrobial Activity: Screening for Bacterial and Fungal Inhibition

The emergence of multidrug-resistant pathogens is a global health crisis. Benzofuran derivatives have been identified as a promising scaffold for the development of new antimicrobial agents, showing activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[5][16][17]

Core Rationale: Agar Well Diffusion Method

The agar well diffusion assay is a widely used, preliminary method to screen for antimicrobial activity.[18][19] The principle is based on the diffusion of a test compound from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear area, or "zone of inhibition," around the well.[20][21] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Experimental Workflow: Agar Well Diffusion

AgarWell_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation and Application cluster_incubation Phase 3: Incubation & Measurement prep_media Prepare & Sterilize Mueller-Hinton Agar pour_plates Pour Agar into Petri Dishes & Allow to Solidify prep_media->pour_plates inoculate Inoculate Agar Surface with Microbial Suspension (Lawn Culture) pour_plates->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate prep_compounds Dissolve Benzofuran Derivatives in a Suitable Solvent (e.g., DMSO) add_compounds Add Test Compound Solution (100 µL) into the Wells prep_compounds->add_compounds create_wells Create Wells (6 mm diameter) using a Sterile Cork Borer inoculate->create_wells create_wells->add_compounds incubate Incubate Plates (37°C for 24h for bacteria, 27°C for 48h for fungi) add_compounds->incubate measure_zones Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zones

Caption: Workflow for antimicrobial screening of benzofuran derivatives via agar well diffusion.

Detailed Protocol: Agar Well Diffusion Assay

This protocol is suitable for screening against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[16][22]

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Sterile swabs

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) as positive controls

  • Solvent (e.g., DMSO) as a negative control

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions. Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow them to solidify completely in a laminar flow hood.

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth or saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.[21]

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[19]

  • Compound Application: Carefully add a fixed volume (e.g., 100 µL) of the benzofuran derivative solution (at a known concentration) into each well.[19]

    • Crucial Controls: In separate wells on the same plate, add the positive control (standard antibiotic/antifungal) and the negative control (solvent alone).

  • Pre-diffusion: Allow the plates to stand for 30 minutes to 1 hour at room temperature to permit the diffusion of the compounds from the wells into the agar.[19]

  • Incubation: Invert the plates and incubate them under appropriate conditions: typically 37°C for 18-24 hours for bacteria and 25-28°C for 48-72 hours for fungi.[20]

  • Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm), including the diameter of the well itself.

Data Presentation and Interpretation

The presence of a clear zone indicates antimicrobial activity. The larger the diameter of the zone of inhibition, the more susceptible the microorganism is to the compound.

Table 2: Example Antimicrobial Activity Data for Benzofuran Derivatives | Compound (100 µ g/well ) | Zone of Inhibition (mm, Mean ± SD) | | :--- | :--- | :--- | :--- | | | S. aureus | E. coli | C. albicans | | BF-1 | 18 ± 1.0 | 14 ± 0.8 | - | | BF-2 | 22 ± 1.2 | 19 ± 1.1 | 16 ± 0.9 | | Ciprofloxacin (10 µg) | 25 ± 1.5 | 28 ± 1.3 | N/A | | Fluconazole (25 µg) | N/A | N/A | 24 ± 1.2 | | DMSO (Solvent) | - | - | - | (-) indicates no zone of inhibition; N/A indicates Not Applicable.

Antioxidant Activity: Evaluating Radical Scavenging Potential

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[23] Antioxidants can neutralize these harmful species. Benzofuran derivatives have been reported to possess significant antioxidant properties.[24][25]

Core Rationale: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for evaluating the free radical scavenging activity of a compound.[26][27] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[23] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes from violet to a pale yellow.[28] The degree of this color change, measured as a decrease in absorbance, is directly proportional to the antioxidant capacity of the compound.[23]

Experimental Principle: DPPH Assay

DPPH_Principle cluster_reactants Reactants cluster_products Products DPPH DPPH• (Stable Radical, Violet) DPPHH DPPH-H (Reduced, Pale Yellow) DPPH->DPPHH H• donation Antioxidant Benzofuran-OH (Antioxidant) Benzofuran_Radical Benzofuran-O• (Oxidized Antioxidant) Antioxidant->Benzofuran_Radical

Caption: Principle of the DPPH free radical scavenging assay.

Detailed Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Benzofuran derivatives

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader (517 nm)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[26] The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or covered in foil.[23]

  • Sample Preparation: Prepare a series of dilutions of the benzofuran derivatives and the positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to each well.

    • Crucial Controls: Prepare a "blank" (100 µL methanol + 100 µL methanol) and a "control" (100 µL methanol + 100 µL DPPH solution).[23]

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[26][28]

  • Measurement: Measure the absorbance of each well at 517 nm.[29]

Data Presentation and Interpretation

The scavenging activity is calculated as the percentage of DPPH radical inhibition.

Calculation: % Inhibition = [(Acontrol - Asample) / Acontrol] * 100 Where Acontrol is the absorbance of the control reaction and Asample is the absorbance of the test compound.[23]

Similar to the cytotoxicity assay, an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting % inhibition against compound concentration.[30]

Table 3: Example Antioxidant Activity Data for Benzofuran Derivatives

Compound Concentration (µg/mL) % DPPH Scavenging (Mean ± SD) IC₅₀ (µg/mL)
BF-1 10 15.4 ± 1.1 48.2
25 35.8 ± 2.5
50 52.1 ± 3.9
100 88.6 ± 5.4
Ascorbic Acid 2 28.9 ± 1.8 8.5
(Control) 5 55.3 ± 3.1

| | 10 | 94.7 ± 4.2 | |

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders.[31] Benzofuran derivatives have been shown to possess anti-inflammatory properties, often by modulating inflammatory signaling pathways.[32][33][34]

Core Rationale: In Vitro NO Inhibition

Nitric oxide (NO) is a critical signaling molecule but its overproduction by the enzyme inducible nitric oxide synthase (iNOS) during inflammation can be cytotoxic.[32] A common in vitro model for inflammation uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[34] LPS stimulation induces iNOS expression, leading to a large release of NO. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. The amount of NO is measured indirectly by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[32]

Experimental Workflow: NO Inhibition Assay

NO_Workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_assay Phase 2: Griess Reaction cluster_measure Phase 3: Measurement & Analysis seed_cells Seed RAW 264.7 Macrophages in 96-well Plate incubate_adhere Incubate for Adherence seed_cells->incubate_adhere treat_compounds Pre-treat Cells with Benzofuran Derivatives incubate_adhere->treat_compounds stimulate_lps Stimulate with LPS (1 µg/mL) to Induce Inflammation treat_compounds->stimulate_lps collect_supernatant Incubate (24h) & Collect Cell Culture Supernatant stimulate_lps->collect_supernatant add_griess_A Add Griess Reagent A (Sulfanilamide) collect_supernatant->add_griess_A add_griess_B Add Griess Reagent B (NED) add_griess_A->add_griess_B incubate_color Incubate (10 min) for Azo Dye (Magenta) Formation add_griess_B->incubate_color read_abs Read Absorbance at 540 nm incubate_color->read_abs analyze Calculate % NO Inhibition vs. LPS-only Control read_abs->analyze

Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.

Detailed Protocol: Nitric Oxide Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Benzofuran derivatives

  • Griess Reagent Kit (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the benzofuran derivatives. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.

    • Crucial Controls: Include "untreated" cells (no LPS, no compound), "LPS-only" cells (stimulated with LPS but no compound), and vehicle controls.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The magenta color intensity is proportional to the nitrite concentration.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Viability Check: It is essential to perform a parallel MTT assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.[32]

Data Presentation and Interpretation

The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.

Calculation: % NO Inhibition = [(NOLPS - NOSample) / NOLPS] * 100

Table 4: Example Anti-inflammatory Activity of Benzofuran Derivatives

Compound (50 µM) Nitrite Conc. (µM) (Mean ± SD) % NO Inhibition Cell Viability (%)
Control (No LPS) 1.2 ± 0.3 - 100
LPS Only 35.8 ± 2.1 0 98
BF-1 + LPS 24.7 ± 1.5 31.0 95
BF-2 + LPS 8.9 ± 0.9 75.1 96

| L-NAME (Control) + LPS | 5.4 ± 0.6 | 84.9 | 97 |

References

  • A review on benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. National Institutes of Health (NIH). [Link]
  • DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [Link]
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development. [Link]
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Cell Viability Assays. National Institutes of Health (NIH). [Link]
  • MTT Proliferation Assay Protocol.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Anticancer therapeutic potential of benzofuran scaffolds. Royal Society of Chemistry. [Link]
  • New Benzofuran Derivatives as an Antioxidant Agent. National Institutes of Health (NIH). [Link]
  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
  • Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. [Link]
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. National Institutes of Health (NIH). [Link]
  • Benzofuran derivative with anticancer activity.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health (NIH). [Link]
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
  • DPPH radical scavenging activity. Marine Biology. [Link]
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]
  • DPPH Radical Scavenging Assay. MDPI. [Link]
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. National Institutes of Health (NIH). [Link]
  • Agar well diffusion assay. YouTube. [Link]
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. [Link]
  • Agar Well Diffusion Method Protocol. AWS. [Link]
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Scilit. [Link]
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Advanced Pharmaceutical Technology & Research. [Link]
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-amino-1-benzofuran-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and often nuanced challenges associated with the purification of this important heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My isolated product is a dark brown or reddish oil, but literature suggests it should be a solid. What is causing the discoloration and how can I prevent it?

A1: This is a frequent observation and typically points to oxidation of the aromatic amine. The 3-amino group on the benzofuran ring is electron-rich and susceptible to air oxidation, particularly when exposed to light, residual acid, or trace metals over time.[1] This process can form highly colored, often polymeric, impurities that are difficult to remove.

Causality and Mechanism: Aromatic amines can undergo single-electron oxidation to form radical cations, which can then dimerize or polymerize, leading to complex, conjugated systems that absorb visible light, resulting in the dark coloration.[1] The presence of the electron-donating amino group activates the ring system, making it more prone to oxidation compared to unsubstituted benzofuran.

Troubleshooting Protocol: Minimizing Oxidation

  • Inert Atmosphere: During workup and purification, handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially after the free amine has been isolated.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for chromatography and recrystallization to minimize dissolved oxygen.

  • Avoid Prolonged Acid Exposure: While acidic workups can be used to extract the amine into an aqueous layer, do not let the compound sit in acidic conditions for extended periods, as this can sometimes accelerate degradation.[1]

  • Prompt Purification: Purify the crude product as quickly as possible after synthesis. Do not store the crude material for extended periods.

  • Chelating Agents: If metal-catalyzed reactions were used in the synthesis, trace metals might persist. Washing the organic layer with a dilute solution of EDTA (ethylenediaminetetraacetic acid) during the initial workup can help remove these metal ions.

Q2: I'm experiencing significant peak tailing and poor separation during silica gel column chromatography. My compound seems to be streaking down the column. Why is this happening?

A2: This is a classic problem when purifying basic compounds, especially primary and secondary amines, on standard silica gel.[2] The issue stems from the acidic nature of the silica surface.

Causality and Mechanism: Silica gel has surface silanol groups (Si-OH) which are weakly acidic (pKa ≈ 4.5). The basic amino group (pKa of aniline is ≈ 4.6) of your compound undergoes a strong acid-base interaction with these silanol groups. This interaction leads to a non-ideal equilibrium between the stationary phase and the mobile phase, causing a portion of the compound to "stick" to the column and elute slowly, resulting in severe peak tailing.[2] In some cases, this interaction can lead to irreversible adsorption and loss of product.

Troubleshooting Protocol: Optimizing Amine Chromatography

  • Mobile Phase Modification (Recommended First Step):

    • Principle: Add a small amount of a volatile basic modifier to the mobile phase. This modifier will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.

    • Procedure: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your chosen eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[3][4]

    • Example: If your TLC analysis shows good separation with 40% EtOAc/Hexane, prepare your bulk mobile phase as 39.5% EtOAc, 60% Hexane, and 0.5% TEA.

    • Note: Always re-evaluate your Rf on a TLC plate pre-treated with the basic modifier, as the Rf value may increase.[3]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is covalently modified with aminopropyl groups, creating a basic surface that repels basic compounds and eliminates the problematic acid-base interaction. This often allows for purification with simple neutral solvent systems like Hexane/Ethyl Acetate.[2][5]

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica. Ensure you use neutral (pH ≈ 7) or basic (pH ≈ 9) alumina, as acidic alumina will present the same problems as silica.

IssueProbable CauseRecommended Solution
Severe Peak Tailing Strong interaction between basic amine and acidic silica gel.[2]Add 0.5-2% Triethylamine or Ammonia to the eluent.[4]
Irreversible Adsorption Very strong acid-base interaction; compound does not elute.Use an amine-functionalized silica column or basic alumina.[2]
Poor Separation Inappropriate solvent system polarity.Optimize the mobile phase polarity using TLC, then add a basic modifier.[6]
Column Overloading Sample load exceeds 1-5% of silica mass.Reduce the sample load or use a larger column.[6]
Q3: My compound refuses to crystallize from common solvents, or I get very low recovery after recrystallization. What's the best strategy?

A3: Crystallization is often challenging for molecules that possess multiple hydrogen bonding sites and conformational flexibility. The key is systematic solvent screening and, if necessary, converting the amine to a salt to improve its crystalline nature.[7][8]

Causality and Mechanism: For crystallization to occur, molecules must pack into an ordered, low-energy lattice. Impurities can disrupt this process.[9] Furthermore, the freebase amine can form strong hydrogen bonds with polar solvents, keeping it in solution even at low temperatures. Converting the amine to a hydrochloride or other salt introduces ionic character, which often leads to a more rigid structure with higher lattice energy, promoting crystallization from polar solvents.[8][9]

Protocol 1: Recrystallization of the Freebase Amine

  • Solvent Screening: Test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents (e.g., Hexanes, Toluene, Ethyl Acetate, Isopropanol, Ethanol) at room temperature and upon heating.[10]

  • Ideal Solvent: The ideal solvent will dissolve your compound when hot but show low solubility when cold.[6]

  • Co-Solvent System: If a single ideal solvent isn't found, use a co-solvent system.

    • Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., Dichloromethane or Ethyl Acetate).

    • Slowly add a "poor" solvent (one in which it is insoluble, e.g., Hexane or Pentane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.

Protocol 2: Salt Formation and Recrystallization

  • Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring. The hydrochloride salt will typically precipitate as a solid.

  • Isolation: Collect the precipitated salt by filtration and wash with cold diethyl ether.

  • Recrystallization: The hydrochloride salt is now much more polar. Recrystallize it from a polar solvent like ethanol, isopropanol, or an ethanol/water mixture.[9]

  • Liberation (Optional): If the freebase is required, dissolve the purified salt in water, basify the solution with aqueous NaOH or NaHCO₃, and extract the pure freebase with a solvent like ethyl acetate.

Compound FormPolarityRecommended SolventsComments
Freebase Amine Moderately PolarToluene, Ethyl Acetate/Hexane, IsopropanolProne to oiling out if cooled too quickly.[9]
Hydrochloride Salt Highly PolarEthanol, Methanol, Water, Ethanol/WaterSalts are often highly crystalline but require more polar solvents.[8][9]

Visualization of the Purification Workflow

The following diagram outlines a logical workflow for tackling the purification of this compound.

Purification_Workflow cluster_chrom Purification Strategy 1: Chromatography cluster_recryst Purification Strategy 2: Recrystallization crude Crude Product (Post-Workup) tlc Analyze by TLC (e.g., 30% EtOAc/Hex) crude->tlc decision1 Are impurities more or less polar? tlc->decision1 col_dev Develop Method (Add 1% TEA to eluent) decision1->col_dev Good spot separation recryst_free Attempt Recrystallization (Freebase) decision1->recryst_free Product is major spot & appears solid flash_col Perform Flash Column Chromatography col_dev->flash_col col_fail Still Impure? flash_col->col_fail amine_col Consider Amine-Silica or Alumina Column col_fail->amine_col Yes pure Pure Compound col_fail->pure No amine_col->pure recryst_ok Crystals Form? recryst_free->recryst_ok salt_form Form Hydrochloride Salt recryst_ok->salt_form No / Oiled out recryst_ok->pure Yes recryst_salt Recrystallize Salt (e.g., from Ethanol) salt_form->recryst_salt recryst_salt->pure

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound? A: The key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[11]
Molecular Weight 175.18 g/mol [11][12]
CAS Number 49615-96-5[11][13]
Calculated XLogP3 2.2[11]
Hydrogen Bond Donors 1 (from -NH₂)[11]
Hydrogen Bond Acceptors 3 (from -NH₂, C=O, furan O)[11]

Q: What is a good starting point for developing a Thin-Layer Chromatography (TLC) method? A: A good starting point is a mobile phase of 30-40% Ethyl Acetate in Hexane. This compound is moderately polar.[3] If the spot is streaky, pre-treat the TLC plate by dipping it in a solution of 1% triethylamine in your eluent and drying it before spotting your sample. This will give you a much more accurate picture of the separation.

Q: How should I store the purified this compound? A: Due to its sensitivity to oxidation, the purified compound should be stored in a tightly sealed amber vial to protect it from light and air.[1] For long-term storage, flushing the vial with an inert gas like argon or nitrogen and storing it in a freezer at -20 °C is highly recommended.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 654095, this compound. PubChem.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Głowacka, I. E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999.
  • Wang, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3793.
  • Głowacka, I. E., et al. (2024). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. ResearchGate.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chem.SE. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Chemistry Blog.
  • LibreTexts Chemistry. (2018). 24.4: Basicity of Amines.

Sources

Technical Support Center: Optimizing the Synthesis of 1-(3-amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(3-amino-1-benzofuran-2-yl)ethanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction yields and overcoming common experimental hurdles. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor molecule, 2-(2-acetylphenoxy)acetonitrile, via a Williamson ether synthesis. This is followed by an intramolecular Thorpe-Ziegler cyclization, which is a base-catalyzed reaction that forms the desired 3-aminobenzofuran ring system.

Experimental Workflow Overview

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(2-acetylphenoxy)acetonitrile cluster_step2 Step 2: Thorpe-Ziegler Cyclization cluster_analysis Characterization start 2-Hydroxyacetophenone + Chloroacetonitrile reaction1 Williamson Ether Synthesis (Base, Solvent) start->reaction1 intermediate 2-(2-acetylphenoxy)acetonitrile reaction1->intermediate purification1 Purification intermediate->purification1 intermediate_in 2-(2-acetylphenoxy)acetonitrile purification1->intermediate_in Isolated Precursor reaction2 Intramolecular Cyclization (Strong Base, Anhydrous Solvent) intermediate_in->reaction2 product This compound reaction2->product purification2 Purification product->purification2 analysis NMR, IR, MS Analysis purification2->analysis Thorpe_Ziegler_Mechanism reactant 2-(2-acetylphenoxy)acetonitrile carbanion Carbanion Intermediate reactant->carbanion Deprotonation base Base (e.g., t-BuOK) base->carbanion cyclic_intermediate Cyclic Alkoxide Intermediate carbanion->cyclic_intermediate Cyclization cyclization Intramolecular Nucleophilic Attack cyclization->cyclic_intermediate product This compound cyclic_intermediate->product Protonation & Tautomerization tautomerization Tautomerization tautomerization->product

common side products in 3-aminobenzofuran synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminobenzofuran. The content is structured to address common challenges, with a focus on the identification and removal of side products for three prevalent synthetic routes.

I. Synthesis from 2-Hydroxybenzonitrile via Thorpe-Ziegler Cyclization

This two-step method involves the O-alkylation of 2-hydroxybenzonitrile with an α-haloacetonitrile to form a 2-(cyanomethoxy)benzonitrile intermediate, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization.

Troubleshooting & FAQs

Question 1: My final product is contaminated with unreacted 2-hydroxybenzonitrile. How can I remove it?

Answer: Unreacted 2-hydroxybenzonitrile is a common impurity if the initial O-alkylation step does not go to completion. Due to its phenolic nature, it can be readily removed through an aqueous workup.

  • Causality: 2-Hydroxybenzonitrile possesses an acidic phenolic proton, making it soluble in aqueous basic solutions. In contrast, the desired 3-aminobenzofuran is significantly less acidic and will preferentially remain in an organic solvent.

  • Troubleshooting Protocol:

    • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This will deprotonate the 2-hydroxybenzonitrile, forming a water-soluble phenoxide salt.

    • Separate the organic layer and wash it with brine to remove any residual aqueous base.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Question 2: I have isolated a byproduct that I suspect is the intermediate, 2-(cyanomethoxy)benzonitrile. How can I confirm this and remove it?

Answer: The presence of the 2-(cyanomethoxy)benzonitrile intermediate indicates an incomplete Thorpe-Ziegler cyclization.

  • Identification: This intermediate can be identified by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR) with the starting material and the final product. A key feature in the IR spectrum would be the presence of two distinct nitrile stretches.

  • Removal Strategy:

    • Driving the Reaction to Completion: The most efficient approach is to resubject the crude mixture to the cyclization conditions. Ensure that a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride) is used in an anhydrous aprotic solvent (e.g., DMF, THF).[1]

    • Purification: If resubjecting to the reaction conditions is not desirable, purification can be achieved by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The more polar 3-aminobenzofuran will elute after the less polar 2-(cyanomethoxy)benzonitrile intermediate.

Question 3: My final product has a persistent color, even after aqueous workup. What is the cause and how can I decolorize it?

Answer: Color in the final product can arise from minor, highly conjugated impurities formed under the strong basic conditions of the Thorpe-Ziegler cyclization.

  • Purification Protocol:

    • Recrystallization with Activated Charcoal: Dissolve the crude 3-aminobenzofuran in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.[2][3] Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: While the solution is still hot, filter it through a fluted filter paper or a pad of Celite to remove the charcoal.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified 3-aminobenzofuran.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

II. Copper-Catalyzed Annulative Amination of o-Alkynylphenols

This method provides a direct route to 3-aminobenzofurans from ortho-alkynylphenols and an electrophilic amine source.

Troubleshooting & FAQs

Question 1: My reaction has stalled, and the major component of the crude mixture is the starting o-alkynylphenol. How can I remove it and improve the reaction?

Answer: Incomplete conversion is a common issue. The unreacted o-alkynylphenol can be removed, and the reaction conditions can be optimized.

  • Removal of o-Alkynylphenol: Similar to 2-hydroxybenzonitrile, o-alkynylphenols are acidic and can be removed by washing the organic solution of the crude product with an aqueous base (e.g., 1 M NaOH).

  • Improving Reaction Conversion:

    • Catalyst and Base: The choice of copper catalyst and base is critical. Copper(II) triflate (Cu(OTf)₂) with lithium tert-butoxide (LiOt-Bu) has been shown to be an effective system.[4][5]

    • Solvent: Aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) are often optimal.[4][5]

    • Reagent Quality: Ensure that the electrophilic amination reagent (e.g., O-acylated hydroxylamine) is of high purity and has not degraded.

Question 2: I am observing a significant amount of a nonpolar byproduct. What could it be and how do I get rid of it?

Answer: A likely nonpolar byproduct is the homocoupled diyne, formed from the oxidative coupling of the starting o-alkynylphenol. This is a known side reaction in copper-catalyzed alkyne reactions.

  • Minimizing Homocoupling:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidative homocoupling.

    • Copper-Free Conditions: While this specific synthesis relies on copper, for related transformations like the Sonogashira coupling, copper-free conditions have been developed to avoid this side reaction.

  • Removal: The nonpolar diyne can be readily separated from the more polar 3-aminobenzofuran product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.

III. Synthesis via Sonogashira Coupling and Subsequent Cyclization

This route involves a palladium/copper-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring, and subsequent functionalization to the 3-amino derivative.

Troubleshooting & FAQs

Question 1: The primary byproduct in my Sonogashira coupling step is a homocoupled alkyne (Glaser coupling product). How can I prevent its formation?

Answer: The homocoupling of terminal alkynes is a major side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[2][5][6][7][8]

  • Prevention Strategies:

    • Degassing: Thoroughly degas all solvents and reagents before starting the reaction to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by several freeze-pump-thaw cycles.

    • Copper-Free Sonogashira: Employing a copper-free Sonogashira protocol is the most effective way to eliminate this side reaction.[7]

    • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling.[7]

  • Removal: The nonpolar homocoupled diyne is typically much less polar than the desired cross-coupled product and can be easily removed by flash column chromatography.

Question 2: My cyclization step to form the benzofuran ring is not proceeding efficiently. What are the common issues?

Answer: The intramolecular cyclization of the Sonogashira product can be sensitive to the reaction conditions.

  • Troubleshooting the Cyclization:

    • Catalyst/Reagent: For electrophilic cyclization, reagents like iodine monochloride (ICl) can be effective. For other cyclization strategies, the choice of catalyst (e.g., gold, platinum) and reaction conditions is crucial.

    • Solvent and Temperature: Ensure that the appropriate solvent and temperature are used as specified in the literature protocol for the specific cyclization method.

Question 3: After purification by column chromatography, my 3-aminobenzofuran still shows minor impurities. What further purification steps can I take?

Answer: For achieving high purity, especially for analytical or biological testing purposes, a final recrystallization step is often necessary.

  • Recrystallization Solvents:

    • Single Solvent: Ethanol is a commonly used solvent for the recrystallization of 3-aminobenzofuran derivatives.[2][3]

    • Solvent Pairs: If the product is too soluble in one solvent and poorly soluble in another, a solvent pair can be used. Common pairs include hexane/ethyl acetate, hexane/acetone, and ethanol/water.[9][10] The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly.

Data Summary Table

CompoundCommon RolePotential Impurity InPhysical Properties
3-AminobenzofuranProduct-Solid, moderately polar
2-HydroxybenzonitrileStarting MaterialRoute Imp: 92-95 °C; bp: 149 °C/14 mmHg
2-(Cyanomethoxy)benzonitrileIntermediateRoute ISolid, less polar than product
o-AlkynylphenolStarting MaterialRoute IISolid/liquid, acidic, moderately polar
Diyne (from homocoupling)Side ProductRoutes II & IIISolid, nonpolar
o-IodophenolStarting MaterialRoute IIISolid, acidic, moderately polar

Experimental Workflow Diagrams

General Purification Workflow

crude Crude Product workup Aqueous Workup (e.g., base wash) crude->workup Remove acidic starting materials extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography Separate by polarity pure Pure 3-Aminobenzofuran drying->pure If sufficiently pure recrystallization Recrystallization chromatography->recrystallization High purity recrystallization->pure

Caption: General purification workflow for 3-aminobenzofuran.

Troubleshooting Sonogashira Homocoupling

start Sonogashira Reaction check Homocoupling Observed? start->check separate Separate by Chromatography start->separate Post-reaction yes Yes check->yes High % no No check->no Low % optimize Optimize Conditions: - Degas solvents - Use Cu-free protocol - Slow alkyne addition yes->optimize proceed Proceed to Cyclization no->proceed optimize->start

Caption: Troubleshooting homocoupling in Sonogashira synthesis.

References

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]
  • Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols with Hydroxylamines: Synthesis of 3-Aminobenzofurans by Umpolung Amination Str
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-(3-amino-1-benzofuran-2-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-amino-1-benzofuran-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is susceptible to several degradation pathways in solution. The principal concerns are oxidation, photolytic degradation, and instability at non-neutral pH.[1] The aromatic amino group is particularly prone to oxidation, which can be catalyzed by light, elevated temperatures, and the presence of metal ions.

Q2: I've noticed a color change in my stock solution of this compound. What could be the cause?

A2: A color change, often to a brownish hue, is a common indicator of degradation, particularly oxidation of the aromatic amine.[1] This process can be accelerated by exposure to air (oxygen), light, and non-optimal pH conditions.

Q3: What is the ideal pH range for storing solutions of this compound?

A3: Generally, an acidic pH (below 5) is critical for the stability of aminoketones in solution, as it helps to prevent base-catalyzed hydrolysis.[1] However, the optimal pH for your specific application should be determined experimentally.

Q4: Can I do anything to prevent the degradation of my this compound solution?

A4: Yes, several measures can be taken. These include optimizing the solution's pH, using antioxidants, protecting the solution from light, and storing it at a controlled, cool temperature. For long-term storage, preparing fresh solutions is always recommended.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC/UPLC-MS analysis.

  • Noticeable color change in the solution within a short period.

  • Inconsistent results in biological assays.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inappropriate pH The solution's pH may be neutral or alkaline, which can catalyze the degradation of the aminoketone.[1]Adjust the pH to the acidic range (e.g., pH 3-5) using a suitable buffer system. See the protocol below for determining the optimal pH.
Oxidation The aromatic amine is susceptible to oxidation by dissolved oxygen, which can be accelerated by metal ions.Degas your solvent before preparing the solution. Consider adding an antioxidant. See the protocol for evaluating antioxidant effectiveness.
Photodegradation Exposure to ambient or UV light can induce degradation.Prepare and store the solution in amber vials or protect it from light by wrapping the container in aluminum foil.[2]
Solvent Effects The polarity of the solvent can influence the stability of the compound. For some less reactive molecules, more polar solvents may slow down degradation.[3]If your experimental design allows, consider testing the stability in a different solvent system.

This protocol will guide you in identifying the pH range where this compound exhibits the highest stability.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3 to 8.

  • HPLC or UPLC-MS system for analysis.

  • Constant temperature incubator or water bath.

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Prepare Buffered Solutions: In separate amber vials, dilute the stock solution to a final concentration in each of the prepared buffers (pH 3, 4, 5, 6, 7, and 8).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot from each buffered solution by HPLC or UPLC-MS to determine the initial concentration of the parent compound.

  • Incubation: Store the vials at a constant, controlled temperature (e.g., 25°C or 40°C) and protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial and analyze by HPLC or UPLC-MS.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point for each pH. Plot the percentage of the remaining compound against time for each pH to determine the degradation rate. The pH with the slowest degradation rate is the optimal pH for stability.

Issue 2: Precipitation of this compound from Solution

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Decreased concentration of the compound in the supernatant upon analysis.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Poor Solubility The compound may have limited solubility in the chosen solvent system, especially at higher concentrations.Determine the solubility of the compound in various solvents and co-solvent systems. Consider using a small percentage of a co-solvent like DMSO or DMF.
pH-Dependent Solubility The solubility of ionizable compounds is often pH-dependent.Evaluate the solubility of the compound across a range of pH values. Adjusting the pH to a more acidic range may improve solubility.
Degradation Product Insolubility A degradation product may be less soluble than the parent compound, leading to precipitation over time.Analyze the precipitate to identify its composition. Addressing the root cause of degradation (see Issue 1) will prevent the formation of insoluble degradants.

Advanced Stabilization Strategies

Antioxidant Screening

If oxidation is identified as a primary degradation pathway, the addition of an antioxidant can significantly improve the stability of your this compound solution.

This protocol will help you screen and select an effective antioxidant for your formulation.

Materials:

  • This compound solution in the optimal pH buffer determined previously.

  • A selection of antioxidants (e.g., butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, α-tocopherol).[4]

  • HPLC or UPLC-MS system.

Procedure:

  • Prepare Solutions: Prepare several aliquots of your buffered this compound solution.

  • Add Antioxidants: To each aliquot, add a different antioxidant at a recommended concentration (typically 0.01-0.1%).[5] Include a control sample with no antioxidant.

  • Initial Analysis (T=0): Analyze each solution to determine the initial concentration of the parent compound.

  • Stress Conditions: Expose the solutions to conditions that promote oxidation (e.g., open to the air, elevated temperature of 40°C).

  • Time-Point Analysis: Analyze the solutions at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Compare the degradation rate of the parent compound in the presence of each antioxidant to the control. The antioxidant that results in the slowest degradation is the most effective.

Photostability Testing

Understanding the photosensitivity of this compound is crucial, especially for applications where exposure to light is unavoidable.

This protocol provides a standardized method for assessing the photostability of your compound in solution.[2][6][7][8]

Materials:

  • This compound solution.

  • Clear and amber glass vials.

  • A photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[9]

  • Aluminum foil.

  • HPLC or UPLC-MS system.

Procedure:

  • Sample Preparation: Aliquot the solution into both clear and amber glass vials. Prepare a "dark control" by wrapping a clear vial in aluminum foil.

  • Exposure: Place the vials in the photostability chamber. The exposure should be for a minimum of 1.2 million lux hours for visible light and 200 watt-hours/square meter for near-UV light.[2][9]

  • Analysis: After the exposure period, analyze the samples from the clear vials, amber vials, and the dark control using a validated stability-indicating HPLC or UPLC-MS method.

  • Data Analysis: Compare the degradation profiles of the exposed samples with the dark control. Significant degradation in the clear vial compared to the dark control indicates photosensitivity. The sample in the amber vial will demonstrate the effectiveness of light-protective packaging.

Visualizing Workflows and Pathways

Workflow for Stability Optimization

Stability_Optimization_Workflow cluster_prep Preparation cluster_ph pH Optimization cluster_antioxidant Antioxidant Screening cluster_photo Photostability Testing A Prepare Stock Solution of This compound B Prepare solutions in buffers (pH 3-8) A->B C Incubate at controlled temperature B->C D Analyze at time points (T=0, 24h, 48h...) C->D E Determine optimal pH D->E F Prepare solutions in optimal pH buffer E->F G Add different antioxidants F->G K Prepare solutions in clear & amber vials F->K H Incubate under oxidative stress G->H I Analyze at time points H->I J Select most effective antioxidant I->J L Expose to ICH Q1B light conditions (with dark control) K->L M Analyze post-exposure L->M N Assess photosensitivity M->N

Caption: Workflow for optimizing the stability of this compound in solution.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (pH-dependent) cluster_photodegradation Photodegradation A This compound B Oxidized Amino Group (e.g., nitroso, nitro derivatives) A->B O2, light, metal ions D Ring Opening of Benzofuran A->D H2O, H+ or OH- E Various Photoproducts A->E hν (light energy) C Polymerization Products B->C

Caption: Potential degradation pathways for this compound in solution.

References

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). National Center for Biotechnology Information.
  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). National Center for Biotechnology Information.
  • Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF. (2025, August 9). ResearchGate.
  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology, 7(1), 1–32.
  • Waterman, K. C., et al. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical development and technology, 7(1), 1-32.
  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (n.d.). MDPI.
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 18). YouTube.
  • Waterman, K. C., Adami, R. C., Alsante, K. M., Hong, J., Landis, M. S., Lombardo, F., & Roberts, C. J. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical development and technology, 7(1), 1–32. [Link]
  • Miller, H. E. (1971). A simplified method for the evaluation of antioxidants. Journal of the American Oil Chemists' Society, 48(2), 91.
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024, February 7). MDPI.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November 6). ICH.
  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024, March 22). National Center for Biotechnology Information.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications.
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025, November 1). ResearchGate.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
  • How can I determine ph stability of my enzyme? (2014, September 14). ResearchGate.
  • Photostability testing theory and practice. (2021, July 28). Q1 Scientific.
  • Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. (n.d.). Journal of the American Chemical Society.
  • Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). FDA.
  • Antioxidants, Volume 13, Issue 11 (November 2024). (n.d.). MDPI.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). National Center for Biotechnology Information.
  • On the pH-optimum of activity and stability of proteins. (n.d.). National Center for Biotechnology Information.
  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. (2020, December 30). MDPI.
  • Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. (n.d.). Waters.

Sources

Technical Support Center: Troubleshooting Guide for the Cyclization Step in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of the benzofuran core is a cornerstone in the development of pharmaceuticals, natural products, and advanced materials.[1][2] While numerous synthetic routes exist, the final intramolecular cyclization step is often the crucible where success is determined. This guide provides in-depth, field-tested insights into troubleshooting this critical transformation, moving beyond simple procedural lists to explain the underlying chemical principles.

General Troubleshooting: The Foundational Checks

Before delving into method-specific issues, it's imperative to validate the foundational parameters of your reaction. Many cyclization failures originate from easily overlooked experimental variables.

Q: My cyclization reaction is sluggish, incomplete, or has failed entirely. Where do I start?

A: Begin by systematically ruling out the most common sources of error related to your reaction setup and reagents.

  • Atmospheric Integrity: Many modern cyclization reactions, especially those employing transition-metal catalysts like Palladium or Copper, are highly sensitive to oxygen.[3]

    • Cause: Oxygen can oxidize sensitive catalysts (e.g., Pd(0)) to inactive states or promote unwanted side reactions like Glaser coupling of terminal alkynes.[3]

    • Solution: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Solvents should be properly degassed using methods such as freeze-pump-thaw cycles or by sparging with an inert gas for an adequate duration.

  • Reagent and Solvent Purity: The presence of water or other impurities can be fatal to a reaction.

    • Cause: Water can hydrolyze starting materials, deactivate catalysts, and interfere with bases.[4] Impurities in starting materials can act as catalyst poisons.

    • Solution: Use freshly purified and dried solvents. Tetrahydrofuran (THF), for instance, should be dried over sodium/benzophenone or molecular sieves to remove both water and peroxides. Starting materials should be of high purity; recrystallize or chromatograph them if necessary. All glassware must be oven- or flame-dried immediately before use.

  • Thermal Control: Temperature is a critical parameter that dictates reaction kinetics and selectivity.

    • Cause: Insufficient temperature can lead to a slow or stalled reaction. Conversely, excessively high temperatures can cause decomposition of starting materials, reagents, or the catalyst itself, leading to "tarring."[4]

    • Solution: Monitor the internal reaction temperature, not the oil bath temperature. If a reaction is sluggish, increase the temperature incrementally (e.g., in 10 °C steps). If decomposition is observed, consider lowering the temperature or switching to a lower-boiling solvent.

Problem 1: Low to No Yield of Benzofuran Product

This is the most frequent issue encountered. A logical, step-by-step diagnostic approach is essential.

Q: I've confirmed my general setup is correct, but my Palladium-catalyzed Sonogashira coupling/cyclization is still failing. What's next?

A: For Palladium-catalyzed reactions, the issue often lies with the catalyst's activity, the choice of base, or the solvent.[3][5][6]

Workflow for Troubleshooting Low Yield in Pd-Catalyzed Cyclization

G cluster_causes Potential Causes & Solutions cluster_solutions Corrective Actions start Low/No Product Yield check_crude Analyze Crude Mixture (TLC, LCMS, NMR) start->check_crude catalyst 1. Catalyst Inactivity? check_crude->catalyst Starting Material Unchanged reagents 2. Reagent/Solvent Issue? check_crude->reagents Starting Material Decomposed side_reactions 4. Competing Side Reactions? check_crude->side_reactions Multiple Unidentified Products Formed sol_catalyst Use fresh Pd source Screen different ligands (e.g., XPhos) Add Cu(I) co-catalyst catalyst->sol_catalyst conditions 3. Suboptimal Conditions? sol_reagents Re-purify/dry reagents Thoroughly degas solvents Verify stoichiometry reagents->sol_reagents sol_conditions Screen solvents (e.g., DMF, Toluene, Dioxane) Screen bases (e.g., K₂CO₃, Cs₂CO₃) Vary temperature conditions->sol_conditions sol_side Consider copper-free conditions Slowly add alkyne Lower reaction concentration side_reactions->sol_side

Caption: A systematic workflow for diagnosing and solving low-yield issues in benzofuran synthesis.

  • Catalyst Activity is Paramount:

    • Cause: Palladium catalysts, especially those in the Pd(0) oxidation state, can be sensitive to air and moisture. An aged catalyst or one from a previously opened bottle may have significantly reduced activity.[3]

    • Solution: Always use a fresh, high-quality palladium source. If using a common precursor like PdCl₂(PPh₃)₂, consider screening other catalysts like Pd(PPh₃)₄ or using more robust modern ligands like XPhos, which can stabilize the catalytic species.[4][7] For Sonogashira-type cyclizations, the addition of a copper(I) co-catalyst (e.g., CuI) is often crucial for facilitating the C-C bond formation, though its absence can sometimes reduce side reactions.[4][5]

  • The Critical Role of the Base and Solvent:

    • Cause: The base is not just a proton scavenger; it influences the entire catalytic cycle. An inappropriate base (too weak, too strong, or poorly soluble) can halt the reaction.[3] Similarly, the solvent dictates the solubility of all components and the thermal window of the reaction.[8]

    • Solution: A screening of conditions is often necessary. For bases, inorganic options like K₂CO₃ or Cs₂CO₃ are often superior to organic amines in driving the reaction to completion, especially in Larock-type cyclizations.[4] For solvents, polar aprotic solvents like DMF, Dioxane, or Toluene are commonly effective.[8]

Problem 2: Formation of Significant Side Products

Q: My reaction works, but I get a complex mixture of products, making purification a nightmare. What are the likely side products and how can I minimize them?

A: Side product formation is typically a result of competing reaction pathways. Identifying the side products is the first step to mitigating their formation.

  • Homocoupling of Alkynes (Glaser Coupling):

    • Cause: This is a very common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen. It leads to the formation of a symmetrical di-alkyne.[3]

    • Solution:

      • Rigorous Degassing: Ensure the reaction medium is completely free of oxygen.

      • Minimize Copper: Use the minimum effective amount of CuI.

      • Copper-Free Conditions: Investigate copper-free Sonogashira protocols, which often use specific ligands to facilitate the catalytic cycle without copper.[3]

      • Slow Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

  • Incomplete Cyclization:

    • Cause: The initial cross-coupling occurs (e.g., forming the o-alkynylphenol intermediate), but the final intramolecular C-O bond formation does not. This can happen if the conditions are optimized for the coupling but not the cyclization.[4]

    • Solution: Increase the reaction temperature after TLC or LCMS analysis shows the formation of the intermediate. A stronger or more soluble base may also be required to deprotonate the phenol sufficiently for the final ring closure.

  • Formation of Regioisomers:

    • Cause: In acid-catalyzed cyclizations of substituted phenols, the ring closure can occur at different positions on the aromatic ring, leading to a mixture of isomers.[9][10]

    • Solution: The regioselectivity is governed by the electronic and steric nature of the substituents. Modifying the substituents on the starting material is one approach. Alternatively, switching to a directed cyclization method, such as a transition-metal-catalyzed route starting from a pre-functionalized halo-phenol, provides absolute regiocontrol.

Method-Specific Troubleshooting

Different synthetic routes have unique failure modes.

Q: My acid-catalyzed cyclization of an o-alkenylphenol is giving a low yield. What should I check?

A: Acid-catalyzed methods are classic but can be sensitive to the choice of acid and substrate electronics.

  • Acid Choice and Strength:

    • Cause: The acid must be strong enough to promote the cyclization but not so harsh that it causes decomposition or unwanted side reactions. Common choices include polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or Lewis acids like FeCl₃.[5][10]

    • Solution: Screen different acid catalysts. If using a Lewis acid, ensure anhydrous conditions are strictly maintained. For substrates prone to decomposition, a milder acid or lower reaction temperature may be necessary.

Q: I'm attempting a Perkin rearrangement to contract a coumarin ring to a benzofuran, but it's not working. Why?

A: The Perkin rearrangement involves the base-mediated ring-opening of a 2-halocoumarin followed by an intramolecular nucleophilic attack.[11][12]

  • Base-Mediated Ring Opening:

    • Cause: The initial lactone hydrolysis is a critical step. If the base (typically NaOH or KOH in an alcohol) is not strong enough or if the temperature is too low, the ring will not open efficiently.[12]

    • Solution: Ensure a sufficient excess of a strong base is used. Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields for this transformation by efficiently promoting the ring fission.[12]

Key Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of a 2-Substituted Benzofuran [4]

  • To an oven-dried Schlenk flask, add the o-iodophenol (1.0 equiv), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and Copper(I) Iodide (5-10 mol%).

  • Seal the flask, evacuate, and backfill with Argon or Nitrogen (repeat 3 times).

  • Add anhydrous, degassed solvent (e.g., Triethylamine or DMF).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Perkin Rearrangement [12]

  • In a microwave-safe reaction vessel, dissolve the 3-halocoumarin (1.0 equiv) in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, >2 equiv).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a set temperature (e.g., 80 °C) for 5-10 minutes.

  • After cooling, transfer the mixture to a beaker and acidify with cold HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the benzofuran-2-carboxylic acid.

Summary Tables for Quick Reference

Table 1: Common Catalysts and Bases for Sonogashira-Cyclization

Catalyst SystemBaseTypical SolventKey Considerations
PdCl₂(PPh₃)₂ / CuINEt₃, DIPANEt₃, THF, DMFThe "classic" system; risk of Glaser coupling.[5]
Pd(PPh₃)₄K₂CO₃, Cs₂CO₃DMF, DioxaneOften more robust; good for less reactive substrates.[4]
Pd₂(dba)₃ / XPhosK₂CO₃, K₃PO₄Toluene, DioxaneModern, highly active system; often copper-free.[7]

Table 2: Common Solvents for Cyclization Reactions

SolventBoiling Point (°C)PolarityNotes
Toluene111Non-polarGood for high-temperature reactions; easy to dry.
Dioxane101Polar aproticExcellent coordinating solvent for many Pd catalysts.
N,N-Dimethylformamide (DMF)153Polar aproticHigh boiling point, good solvating power, must be rigorously anhydrous.[8]
Acetonitrile (MeCN)82Polar aproticLower boiling point, useful for milder conditions.[8]
Triethylamine (NEt₃)89BasicCan act as both base and solvent.[5]

Visualizing a Key Mechanism: The Palladium Catalytic Cycle

Understanding the catalytic cycle helps pinpoint where things can go wrong.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd o-Iodophenol Deactivation Catalyst Deactivation (e.g., by O₂) Pd0->Deactivation PdII_Aryl Ar-Pd(II)-I OxAdd->PdII_Aryl Coupling Sonogashira Coupling PdII_Aryl->Coupling + Alkyne (CuI co-catalyst) PdII_Alkynyl Ar-Pd(II)-C≡CR Coupling->PdII_Alkynyl Cyclization Intramolecular Cyclization PdII_Alkynyl->Cyclization Base PdII_Benzofuran Benzofuran-Pd(II)-H Cyclization->PdII_Benzofuran RedElim Reductive Elimination PdII_Benzofuran->RedElim RedElim->Pd0 Product Released

Caption: Simplified catalytic cycle for a Sonogashira coupling followed by intramolecular cyclization, highlighting catalyst deactivation as a key failure point.

By adopting a systematic, evidence-based approach to troubleshooting, researchers can efficiently overcome the common hurdles in benzofuran synthesis, leading to higher yields, cleaner reactions, and faster progress in their research and development endeavors.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Center for Biotechnology Information.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Benzofuran Derivatives via Different Methods. (2016). Taylor & Francis Online.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI.
  • Perkin rearrangement. (n.d.). Wikipedia.
  • Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. (n.d.). Synfacts.
  • Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (n.d.). Zoltán Novák - Publications.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). PubMed Central.
  • Optimization of the intramolecular cyclization-solvent effect. (n.d.). ResearchGate.
  • Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2022). Royal Society of Chemistry.
  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). Royal Society of Chemistry.

Sources

Technical Support Center: Copper-Catalyzed Amination of ortho-Alkynylphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the copper-catalyzed annulative amination of ortho-alkynylphenols. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful transformation for the synthesis of 3-aminobenzofurans and related heterocyclic structures. Low yields and reaction failures can be a significant bottleneck; this resource provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you overcome these challenges.

The copper-catalyzed reaction between an ortho-alkynylphenol and an electrophilic aminating reagent, such as an O-acylated hydroxylamine, is an efficient method for constructing the valuable 3-aminobenzofuran scaffold at room temperature.[1][2][3] However, the success of this reaction is highly dependent on a fine balance of several factors, including the catalyst system, substrate electronics, and reaction conditions. This guide is structured as a series of frequently asked questions that address the most common issues encountered in the lab.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses specific problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Category 1: Catalyst System & Reaction Initiation

Question 1: My reaction shows no conversion of the starting material. Where should I begin troubleshooting?

Answer: A complete lack of reactivity typically points to a fundamental issue with one of the core components required for initiating the catalytic cycle. Here is a checklist of primary suspects:

  • Inert Atmosphere: The active Cu(I) species in many copper-catalyzed reactions is susceptible to oxidation by atmospheric oxygen, which can inhibit catalysis. While some protocols are robust enough to be run in the open air[4], inconsistent results are often traced back to oxygen exposure.

    • Recommendation: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed prior to use.

  • Copper Source Integrity: The choice and quality of the copper salt are critical.

    • Copper(I) vs. Copper(II): While Cu(I) is often the active catalytic species, Cu(II) precursors like Cu(OTf)₂ or Cu(acac)₂ are frequently used and are reduced in situ. However, the efficiency can depend on the specific system. In the seminal work by Hirano, Satoh, and Miura, Cu(OTf)₂ was found to be superior.[2]

    • Quality: Old or improperly stored copper salts can be hydrated or oxidized. CuI, for example, should be off-white or tan, not green (indicating Cu(II) oxidation).

    • Recommendation: Use a freshly opened bottle of the copper salt or purify the salt according to standard procedures. Consider testing different copper sources (e.g., CuI, CuBr, Cu(OTf)₂).

  • Base Activity: The base is crucial for deprotonating the phenol, allowing it to coordinate to the copper center.

    • Strength and Solubility: A strong, non-nucleophilic base is required. LiOt-Bu is often the base of choice for this transformation.[2] The solubility of inorganic bases like K₃PO₄ can also dramatically affect reaction rates and reproducibility.[5][6]

    • Quality: Alkali metal bases are hygroscopic. Use a freshly opened container or dry the base before use.

    • Recommendation: Ensure your base is anhydrous and fully dissolved or well-suspended in the reaction mixture.

Question 2: The reaction is sluggish and gives low conversion even after a prolonged time. How can I increase the reaction rate?

Answer: Sluggish reactions suggest a high activation barrier for the rate-limiting step, which in many copper-catalyzed C-N couplings is the oxidative addition or a related step involving the primary substrates.[7][8][9]

  • Ligand Effects: While the annulative amination of ortho-alkynylphenols is often performed without an auxiliary ligand, challenging substrates may benefit from one. However, in this specific reaction, traditional Lewis basic ligands (e.g., bipyridines, phosphines) have been shown to be detrimental to the yield, possibly by unfavorably coordinating to the copper center and inhibiting the necessary π-coordination with the alkyne.[2]

    • Recommendation: For this specific transformation, it is generally best to avoid traditional nitrogen or phosphorus-based ligands unless systematic screening suggests a benefit. The focus should be on optimizing other parameters.

  • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Aprotic polar solvents are highly effective, with N-Methyl-2-pyrrolidone (NMP) often providing the best results.[1] Less polar solvents like Toluene or THF are typically ineffective.[1]

    • Recommendation: NMP is the solvent of choice. If NMP is problematic for your substrate or work-up, consider other polar aprotic solvents like DMSO.

  • Temperature: While this reaction is notable for proceeding at room temperature, gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation barrier for difficult substrates, provided the reagents are stable at that temperature.

Category 2: Substrate & Reagent Issues

Question 3: My reaction works well for simple ortho-alkynylphenols, but fails with my complex, functionalized substrate. What is causing this?

Answer: Substrate-specific failures are common and usually stem from steric hindrance or electronic effects.

  • Steric Hindrance: Bulky groups near the phenol or the alkyne can impede the substrate's ability to coordinate with the copper catalyst. This is a well-known challenge in copper-catalyzed couplings.[10][11]

    • Recommendation: For sterically hindered substrates, a systematic re-optimization of conditions may be necessary. Sometimes, a slight increase in temperature or a change in the copper source can help.

  • Coordinating Functional Groups: If your substrate contains other Lewis basic functional groups (e.g., pyridines, imidazoles, unprotected amines/amides), they can competitively coordinate to the copper catalyst. This sequesters the catalyst in an inactive "off-cycle" state, effectively poisoning it.[12]

    • Recommendation: Protect competing coordinating groups if possible. Alternatively, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may provide enough active catalyst to overcome the inhibition.

  • Electronic Effects: The electronic nature of substituents on the phenol or the alkyne can influence the nucleophilicity of the phenoxide and the electrophilicity of the alkyne, affecting the key annulative cupration step. Both electron-donating and electron-withdrawing groups are generally well-tolerated in this reaction, but extreme cases may require tuning.[2]

Question 4: I am observing significant byproduct formation. What are the common side reactions?

Answer: Byproducts typically arise from undesired reactivity of the starting materials or intermediates.

  • Homocoupling of the Alkyne (Glaser Coupling): In the presence of copper and an oxidant (like adventitious air), terminal alkynes can undergo homocoupling to form diynes.

    • Mitigation: Maintain a strictly inert atmosphere. Ensure the amine reagent is added before or concurrently with the copper catalyst.

  • Decomposition of the Aminating Reagent: O-acylated hydroxylamines can be unstable, especially in the presence of a strong base.

    • Mitigation: Use a freshly prepared or purchased aminating reagent. Consider adding it slowly to the reaction mixture if initial decomposition is suspected.

  • Protodecupration/Hydrolysis: If water is present in the reaction, protonolysis of organocopper intermediates can occur, leading back to starting materials and reducing overall efficiency.

    • Mitigation: Use anhydrous solvents and reagents.

Part 2: Mechanistic Insights & Key Optimization Parameters

A sound understanding of the reaction mechanism is crucial for rational troubleshooting. The reaction is believed to proceed through the pathway illustrated below.

Proposed Catalytic Cycle

Catalytic_Cycle A Cu(II) Precatalyst (e.g., Cu(OTf)₂) B Active Cu(II) Complex A->B Coordination C Annulative Cupration Intermediate B->C Annulative Cupration D Vinyl-Cu(II) Species C->D Intramolecular Oxymetalation E C-N Bond Formation D->E Electrophilic Amination E->A Regeneration F 3-Aminobenzofuran Product E->F P1 BzO⁻ E->P1 SM1 ortho-Alkynylphenol SM1->B SM2 Base (LiO-t-Bu) SM2->B SM3 R₂N-OBz (Aminating Reagent) SM3->D

Caption: Proposed catalytic cycle for the annulative amination.

Mechanistic Steps Explained:

  • Catalyst Activation & Coordination: The Cu(II) precatalyst coordinates to the ortho-alkynylphenol. The base deprotonates the phenol, forming a copper-phenoxide species.

  • Annulative Cupration: This is the key intramolecular step. The copper-phenoxide undergoes a nucleophilic attack on the π-coordinated alkyne. This forms a vinyl-copper intermediate.[2]

  • C-N Bond Formation: The vinyl-copper species is intercepted by the electrophilic aminating reagent (O-acylated hydroxylamine), forming the C-N bond and releasing the 3-aminobenzofuran product.

  • Catalyst Regeneration: The copper catalyst is regenerated, ready to enter another cycle.

Table 1: Optimization of Reaction Conditions

The following table, adapted from the foundational work by Hirano, Satoh, and Miura, illustrates the sensitivity of the reaction to various parameters.[1][2]

EntryCopper Source (5 mol%)Base (1.2 equiv)SolventTemp (°C)Yield (%)
1Cu(acac)₂LiOt-BuDMSORT14
2Cu(OTf)₂LiOt-BuDMSORT69
3Cu(OTf)₂LiOt-BuNMP RT 92
4Cu(OTf)₂LiOt-BuTolueneRT0
5Cu(OTf)₂LiOt-BuTHFRT0
6CuILiOt-BuNMPRT55
7Cu(OTf)₂Cs₂CO₃NMPRT44
8Cu(OTf)₂K₃PO₄NMPRT35

Reaction Conditions: 2-(phenylethynyl)phenol (0.2 mmol), O-benzoyl-N,N-diethylhydroxylamine (0.24 mmol), copper source, base in solvent (1 mL) for 3h.

Key Takeaways from Data:

  • Copper Source: The counter-ion on the copper salt has a profound effect, with the weakly coordinating triflate (OTf) being optimal.

  • Solvent: Aprotic, polar solvents are essential, with NMP providing a dramatic increase in yield compared to DMSO.

  • Base: While other bases work, the strong, non-nucleophilic alkoxide LiOt-Bu gives the best performance.

Part 3: Standardized Protocols & Workflows

Adhering to a standardized protocol is the first step toward achieving reproducible results.

Protocol 1: General Procedure for Copper-Catalyzed Annulative Amination
  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the ortho-alkynylphenol (1.0 equiv).

  • Reagent Addition: Sequentially add the base (e.g., LiOt-Bu, 1.2 equiv) and the copper catalyst (e.g., Cu(OTf)₂, 0.05 equiv).

  • Atmosphere Exchange: Seal the vessel, and evacuate and backfill with dry Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed NMP via syringe. Stir for 5 minutes, then add the O-acylated hydroxylamine (1.2 equiv) via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots (quenched with saturated NH₄Cl solution and extracted with EtOAc).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow 1: Troubleshooting Low Yields

Use this decision tree to systematically diagnose and solve issues with your reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Setup Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Setup Check_Reagents Test Reagent Quality: - Fresh Copper Salt - Fresh/Dry Base - Pure Amine Reagent Check_Setup->Check_Reagents If setup is correct Optimize_Conditions Systematically Vary Conditions: 1. Solvent (NMP vs DMSO) 2. Base (LiO-t-Bu vs K₃PO₄) 3. Copper Source (Cu(OTf)₂ vs CuI) Check_Reagents->Optimize_Conditions If reagents are good Substrate_Issue Investigate Substrate Effects: - Check for coordinating groups - Consider steric hindrance Optimize_Conditions->Substrate_Issue If still low yield Success Improved Yield Optimize_Conditions->Success If optimization works Increase_Temp Gently Heat Reaction (e.g., 40-60 °C) Substrate_Issue->Increase_Temp If substrate is complex Increase_Temp->Success

Caption: A systematic workflow for troubleshooting low yields.

References

  • Buchwald, S. L., & Klapars, A. (2002). A simple, mild, and versatile protocol for the amination of aryl iodides uses CuI as the catalyst and ethylene glycol as ligand in 2-propanol. Organic Letters, 4(4), 581–584. [Link]
  • Hirano, K., Satoh, T., & Miura, M. (2011). Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols with Hydroxylamines: Synthesis of 3-Aminobenzofurans by Umpolung Amination Strategy. Organic Letters, 13(9), 2395–2397. [Link]
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
  • Strauss, M. J., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]
  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(42), 25950–25955. [Link]
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
  • Jones, G. O., et al. (2013). Copper's Contribution to Amination Catalysis. Science, 341(6148), 854-855. [Link]
  • Kim, J., & Chang, S. (2017). Development of Copper-Catalyzed C-H Amination and Amidation Reactions. Accounts of Chemical Research, 50(7), 1724–1735. [Link]
  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31. [Link]
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann Reaction: A Powerful C−C, C−N, and C−O Bond-Forming Cross-Coupling Protocol. Angewandte Chemie International Edition, 42(31), 3630–3661. [Link]
  • Tye, J. W., & Weng, Z. (2013). The mechanism of copper-catalyzed C–N bond formation. Dalton Transactions, 42(22), 7847-7864. [Link]
  • Gembus, V., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.

Sources

purification of 1-(3-amino-1-benzofuran-2-yl)ethanone using silica gel column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the purification of 1-(3-amino-1-benzofuran-2-yl)ethanone using silica gel column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific separation, ensuring high purity and yield.

Understanding the Molecule and the Challenge

This compound is a heterocyclic compound featuring a benzofuran core, an amino group, and a ketone moiety.[1][2] Its purification via silica gel chromatography presents a specific challenge: the basic amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to significant peak tailing, irreversible adsorption, and even degradation of the target compound.[3][4][5]

This guide is structured to address these challenges head-on, providing both a robust core protocol and a detailed troubleshooting framework to manage the unique reactivity of this molecule.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1][2][6]
Molecular Weight 175.18 g/mol [1][2][6]
Polarity Moderately PolarInferred from structure
Key Functional Groups Primary Amine (-NH₂), Ketone (C=O), Benzofuran[1]
Chemical Nature Basic (due to the amino group)Inferred from structure
Potential Stability Issues Sensitive to acidic media, potential for degradation on standard silica gel.[3][5]

Core Experimental Protocol: From Crude Mixture to Pure Compound

This section details the validated workflow for purifying this compound. The causality behind each step is explained to empower the user with a deeper understanding of the process.

Workflow Overview

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Purification cluster_3 Phase 4: Analysis & Isolation TLC TLC Solvent System Optimization Stab_Test Silica Stability Test (2D TLC) TLC->Stab_Test Identifies potential degradation Deactivation Silica Deactivation (if necessary) Stab_Test->Deactivation Informs need for base-treatment Packing Column Packing (Slurry Method) Loading Sample Loading (Dry Loading Recommended) Deactivation->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation

Caption: Purification workflow for this compound.

Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection

The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[7]

Procedure:

  • Prepare several TLC chambers with different solvent systems. Start with mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Spot a dilute solution of your crude material on a silica gel TLC plate.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under UV light and/or by using a staining agent (e.g., permanganate or ninhydrin for the amino group).[4]

  • Observe the separation. If streaking occurs, add 0.5-1% triethylamine (Et₃N) to the mobile phase to neutralize the acidic silica surface.[4][7]

Suggested Starting Solvent Systems:

SystemRatio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 → 1:1Low to MediumA good starting point for many organic compounds.
Dichloromethane / Methanol99:1 → 95:5Medium to HighEffective for more polar compounds.[8][9]
ModifierAdd 0.5-1% Et₃NN/ACrucial for preventing streaking of basic amines.[4]
Step 2: Column Preparation and Sample Loading

Column Packing (Slurry Method):

  • Choose a column with an appropriate diameter and length based on the amount of crude material. A general rule is a 20:1 to 50:1 ratio of silica gel to crude compound by weight.

  • Prepare a slurry of silica gel (60-120 or 230-400 mesh) in the initial, least polar eluent identified during TLC analysis.

  • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[10] The top of the silica bed must be perfectly flat.

  • Add a thin layer of sand to protect the silica surface.[11]

Sample Loading (Dry Loading Recommended): Due to the compound's polarity and potential for strong interaction, dry loading is superior to wet loading as it ensures a narrow starting band.[5][11]

  • Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.[5]

Step 3: Elution and Fraction Collection

A gradient elution is highly recommended to achieve the best separation.

  • Start eluting with the non-polar solvent system determined by TLC (e.g., 95:5 Hexane:EtOAc).

  • Gradually increase the polarity of the mobile phase throughout the run (e.g., move towards 7:3 Hexane:EtOAc). A slow, shallow gradient is more effective than abrupt changes.[7]

  • Collect fractions of a consistent volume in numbered test tubes.[10]

  • Monitor the elution progress by spotting fractions onto TLC plates and checking for the presence of your product.

Step 4: Analysis and Isolation
  • Run TLC on all collected fractions.

  • Identify the fractions containing the pure desired product.

  • Combine the pure fractions into a single flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification in a direct question-and-answer format.

G Start Problem Observed During Chromatography Streaking Compound is streaking on TLC or column? Start->Streaking NoElution Compound is stuck at the top of the column? Start->NoElution PoorSep Poor separation from impurities? Start->PoorSep Decomp Compound is decomposing on silica? Start->Decomp Sol_Streak Add 0.5-1% triethylamine to the mobile phase. [Ref: Silicycle, U of Rochester] Streaking->Sol_Streak Cause: Strong acid-base interaction Sol_Dilute Dilute sample / Reduce column loading. Streaking->Sol_Dilute Cause: Overloading Sol_Polarity Increase polarity of mobile phase (gradient elution). NoElution->Sol_Polarity Cause: Eluent not polar enough Sol_Deactivate Use deactivated silica (pre-treat with Et3N). NoElution->Sol_Deactivate Cause: Irreversible adsorption Sol_Gradient Use a shallower, more gradual solvent gradient. PoorSep->Sol_Gradient Cause: Impurities co-eluting Sol_TLC Re-optimize solvent system using TLC for better ΔRf. PoorSep->Sol_TLC Cause: Poor selectivity Sol_2DTLC Confirm instability with 2D TLC test. [Ref: U of Rochester] Decomp->Sol_2DTLC Diagnosis Sol_2DTLC->Sol_Deactivate Solution Sol_Alumina Switch to a neutral stationary phase like alumina. Sol_2DTLC->Sol_Alumina Alternative Solution

Caption: Troubleshooting decision tree for common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on the TLC plate, even with different solvents. What's happening?

A: This is the most common issue for basic amines on acidic silica gel. The amino group is protonated by the surface silanol groups, causing a strong, non-ideal interaction.

  • Primary Solution: Add a small amount (0.5-1%) of a competitive base, like triethylamine (Et₃N) or ammonia (in methanol), to your mobile phase.[4] This additive will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.

  • Secondary Cause: Your sample may be overloaded on the TLC plate. Try spotting a more dilute solution.[4]

Q2: My compound won't move off the baseline of the TLC plate or elute from the column. What should I do?

A: This indicates that your mobile phase is not polar enough to displace the compound from the silica stationary phase.

  • Solution: You need to increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system, such as dichloromethane/methanol.[9] A gradient elution on the column is essential in this case.

Q3: I see a new spot on my TLC plate after spotting my crude mixture and letting it sit for a while. Is my compound unstable?

A: This strongly suggests your compound is degrading on the silica gel. This is a critical issue that must be addressed before attempting a column.

  • Diagnostic Test: Run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system.[3] If the compound is stable, it will remain on the diagonal. Any spots appearing "off-diagonal" are degradation products.[3]

  • Solution: If instability is confirmed, you must use deactivated silica or an alternative stationary phase. To deactivate silica, flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[7] Alternatively, consider using neutral alumina as your stationary phase.

Q4: The separation between my product and an impurity is very poor (ΔRf is small). How can I improve it?

A: This requires re-optimizing your mobile phase for better selectivity.

  • Solution 1: Try different solvent combinations. Sometimes switching from an ethyl acetate-based system to a methanol-based one can alter the selectivity and improve separation.

  • Solution 2: On the column, use a very shallow and slow gradient. This will maximize the resolution between closely eluting compounds.[7]

  • Solution 3: Ensure your column is not overloaded and is packed perfectly. An improperly packed column will lead to broad bands and poor separation.

Q5: What are the likely impurities I need to separate?

A: Impurities will depend on the synthetic route. Common syntheses may involve starting materials like o-hydroxyacetophenone or salicylaldehyde.[1][12] Therefore, unreacted starting materials or by-products from intermediate steps (e.g., cyclization precursors) are the most probable impurities to be removed.

References

  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • MDPI. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.
  • PubChem. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • YMC. (n.d.). Mobile Phase Selectivity.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • ResearchGate. (2024, February). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Welch Materials. (2023, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • ResearchGate. (2018, August 6). Isolation And Purification Of Substance By Column Chromatography.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • National Institutes of Health. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

Sources

Validation & Comparative

Unambiguous Structural Confirmation of 1-(3-amino-1-benzofuran-2-yl)ethanone: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel heterocyclic compounds such as 1-(3-amino-1-benzofuran-2-yl)ethanone, a molecule of interest due to the established biological activities of the benzofuran scaffold, an unambiguous structural confirmation is paramount.[1] This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the experimental intricacies and data interpretation, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the strengths and limitations of each approach.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a three-dimensional electron density map, which in turn reveals the exact coordinates of each atom in the molecule. This provides unequivocal information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.

The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 272118.[2] The definitive structure was published in Acta Crystallographica Section E in 2005, providing the scientific community with the foundational data for this molecule.

Causality in Experimental Design: From Crystal to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.

1. Crystallization: The Rate-Limiting Step

The primary prerequisite for X-ray diffraction analysis is a high-quality single crystal. This is often the most challenging and time-consuming phase of the process. The goal is to slowly precipitate the molecule from a supersaturated solution, allowing the molecules to pack in a highly ordered, repeating lattice.

  • Solvent Selection: A systematic screening of solvents with varying polarities is crucial. For this compound, solvents such as ethanol, ethyl acetate, or mixtures thereof would be logical starting points due to the molecule's functional groups.

  • Crystallization Techniques:

    • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration to the point of crystallization.

    • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated sample solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the sample drop induces crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. Modern diffractometers use sensitive detectors to record the positions and intensities of the diffracted X-rays.

3. Structure Solution and Refinement: From Data to Molecular Model

The collected diffraction data is then processed to solve the crystal structure.

  • Phase Problem: The primary challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted spots are measured, their phase information is lost. Direct methods or Patterson methods are computational techniques used to overcome this and generate an initial electron density map.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using least-squares methods, where the atomic coordinates and thermal parameters are adjusted to best fit the experimental diffraction data. The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the calculated and observed structure factors.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol/ethyl acetate mixture). Filter the solution to remove any impurities. Allow the solvent to evaporate slowly in a loosely covered vial at room temperature until suitable single crystals form.

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop.

  • Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen gas (e.g., 100 K) is used to minimize thermal vibrations and radiation damage. Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Apply corrections for Lorentz and polarization effects, and for absorption if necessary.

  • Structure Solution and Refinement: Solve the structure using direct methods (e.g., with software like SHELXS). Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). Locate hydrogen atoms in the difference Fourier map and refine their positions.

  • Validation: Validate the final structure using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Visualization of the Crystallography Workflow

crystallography_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of This compound crystallization Crystallization synthesis->crystallization Slow Evaporation/ Vapor Diffusion data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Model Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for X-ray Crystallography.

Comparative Analysis: Spectroscopic Alternatives

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and Mass Spectrometry offer valuable and often complementary information about the molecule's structure and connectivity, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Key Information from NMR:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus. For this compound, distinct signals are expected for the aromatic protons, the amino protons, and the methyl protons.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Coupling (J): The splitting of a signal into multiple peaks (a multiplet) reveals information about the number of neighboring protons.

¹H and ¹³C NMR Data for this compound: [3]

NucleusChemical Shift (ppm) - ApproximateMultiplicityAssignment
¹H~2.5singlet-COCH₃
¹H~5.5-6.5broad singlet-NH₂
¹H~7.0-7.6multipletAromatic protons
¹³C~28--C OCH₃
¹³C~110-130-Aromatic C -H
¹³C~145-155-Aromatic C -O and C -N
¹³C~190--C O-

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum.

  • Data Processing: Fourier transform the raw data. Phase the spectrum and calibrate the chemical shift scale using the TMS signal (0 ppm). Integrate the signals in the ¹H spectrum.

  • Spectral Analysis: Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

Key Information from MS:

  • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule with one electron removed, giving its molecular weight. For C₁₀H₉NO₂, the expected molecular weight is approximately 175.18 g/mol .[4]

  • Fragmentation Pattern: The "hard" ionization techniques, such as electron impact (EI), can cause the molecular ion to break into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. For this compound, characteristic fragments might arise from the loss of the acetyl group or cleavage of the benzofuran ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method (e.g., electron impact - EI, or electrospray ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of the Analytical Workflow

analytical_workflow cluster_synthesis Compound cluster_techniques Analytical Techniques cluster_data Obtained Data compound This compound xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms xray_data 3D Structure (Bond Lengths, Angles) xray->xray_data nmr_data Connectivity (Chemical Shifts, Coupling) nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data

Caption: Overview of Analytical Techniques.

Objective Comparison: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Obtained Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of atoms, dynamic processes in solutionMolecular weight, elemental composition (HRMS), fragmentation patterns
Key Advantage Provides the most definitive and detailed structural information.Non-destructive, provides information about the molecule in its solution state.High sensitivity, provides accurate molecular weight.
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.Less precise for determining exact bond lengths and angles compared to X-ray.Provides limited information on stereochemistry and 3D arrangement.
Application in Drug Development Essential for structure-based drug design, understanding protein-ligand interactions.Characterization of intermediates and final products, conformational analysis in solution.Confirmation of molecular weight, impurity profiling, metabolic studies.

Conclusion

The structural confirmation of this compound is best achieved through a synergistic approach. Single-crystal X-ray crystallography provides the unequivocal, high-resolution three-dimensional structure, serving as the ultimate proof of its atomic arrangement. This "gold standard" data is powerfully complemented by NMR spectroscopy, which confirms the molecular connectivity in the solution state, and mass spectrometry, which verifies the molecular weight and provides valuable fragmentation information. For researchers in drug development, a comprehensive understanding and application of these techniques are indispensable for the confident progression of lead compounds.

References

  • PubChem. This compound.
  • Fun, H. K., Chantrapromma, S., Rápó, M., & Csékei, M. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(5), o1232-o1234. [Link]
  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]
  • Kurt, M., & Koca, M. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Adıyaman University Journal of Science. [Link]
  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 2203. [Link]
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Journal of Pharmacy and Pharmacology. [Link]
  • PubChem. (2Z)-1-(3-amino-1-benzofuran-2-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanone.
  • ResearchGate.
  • International Union of Crystallography. Acta Crystallographica Section E Volume 61, Part 5, May 2005. [Link]

Sources

comparative analysis of the biological activity of different benzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a core scaffold in a multitude of natural products and synthetic molecules.[1][2] This versatile structure has garnered significant attention in medicinal chemistry due to the wide array of pharmacological activities its derivatives exhibit.[1][2][3] These activities span from anticancer and antimicrobial to anti-inflammatory and antioxidant properties, making benzofuran derivatives a fertile ground for the design and discovery of novel therapeutic agents.[4][5][6] This guide provides a comparative analysis of the biological activities of various benzofuran derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

The therapeutic potential of a benzofuran derivative is profoundly influenced by the nature and position of substituents on its core structure.[7] Understanding this structure-activity relationship (SAR) is paramount for medicinal chemists to rationally design compounds with enhanced potency and selectivity.[1][8] This document will delve into these relationships across different biological domains.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Benzofuran derivatives have emerged as a promising class of anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines with potentially fewer side effects than traditional chemotherapies.[1][7] The anticancer mechanism is often multifactorial and highly dependent on the substitution pattern on the benzofuran ring.[7]

Comparative Efficacy

The cytotoxic potential of benzofuran derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Derivative TypeSubstituent ExampleTarget Cell LineIC50 (µM)Key SAR InsightReference
Halogenated Benzofuran3-(Bromomethyl) derivativeHL-60 (Leukemia)0.1Halogenation at the 3-position can dramatically increase cytotoxic activity.[7]
Benzofuran-Chalcone HybridCompound 4gHeLa (Cervical)5.61Hybridizing with a chalcone moiety can create potent VEGFR-2 inhibitors.[9][9]
Benzofuran-Chalcone HybridCompound 4gHCC1806 (Breast)5.93Demonstrates selective activity against different cancer types.[9][9]
3-AmidobenzofuranCompound 28gMDA-MB-231 (Breast)3.01Amide substitutions at the C-3 position are crucial for antiproliferative activity.[10]
Bromo-oxadiazolylbenzofuranCompound 14cHCT116 (Colon)3.27The bromo-derivative showed the highest efficacy among tested oxadiazole conjugates.[10][10]
Mechanism of Action: VEGFR-2 Inhibition

Many benzofuran-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds Benzofuran Benzofuran-Chalcone Derivative (e.g., 4g) Benzofuran->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzofuran derivative.

Causality Behind Experimental Choice: The selection of VEGFR-2 as a target is strategic. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a primary mediator of this process. By inhibiting VEGFR-2, benzofuran derivatives can effectively starve tumors of their blood supply, leading to apoptosis and reduced growth.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HCC1806) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

Benzofuran derivatives exhibit a broad spectrum of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] This makes them attractive scaffolds for the development of new anti-infective agents, particularly in an era of growing antimicrobial resistance.

Comparative Efficacy

The antimicrobial potency is often evaluated by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Derivative TypeSubstituent ExampleTarget OrganismMIC (µg/mL)Key SAR InsightReference
Benzofuran AmideCompound 6bS. aureus6.25Amide derivatives can exhibit strong, broad-spectrum activity.[4]
Benzofuran AmideCompound 6bE. coli6.25Effective against both Gram-positive and Gram-negative bacteria.[4]
Benzofuran KetoximeCompound 38S. aureus0.039Ketoxime derivatives can be exceptionally potent against specific strains like S. aureus.[3]
Aza-benzofuranCompound 1S. typhimurium12.5Aza-benzofurans (containing nitrogen) show better antibacterial than antifungal activity.[11]
Oxa-benzofuranCompound 5P. italicum12.5Oxa-benzofurans (containing oxygen) can be more effective against fungi.[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

AntiInflammatory_Pathway cluster_pathways Intracellular Signaling Cascades LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB ProInflammatory Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory Benzofuran Benzofuran Derivative (e.g., 5d) Benzofuran->MAPK Inhibits Phosphorylation Benzofuran->NFkB Inhibits Phosphorylation

Caption: Benzofuran derivatives inhibit LPS-induced inflammation via NF-κB and MAPK pathways.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in aging and various diseases. Benzofuran derivatives can act as potent antioxidants by scavenging these harmful radicals. [12]The antioxidant capacity is often linked to the presence of hydroxyl groups and other electron-donating substituents. [13]

Comparative Efficacy

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.

Derivative TypeSubstituent ExampleActivity MetricResultKey SAR InsightReference
Benzofuran-2-oneCompound 9rIC50Best ActivityThe 3-hydroxy-benzofuran-2-one scaffold is crucial for antioxidant activity. [13][13]
Benzofuran-2-oneCompound 18rIC50Best ActivityA hydroxyl at C-7 and an electron-withdrawing group at C-3 enhance activity. [13][13]
Substituted BenzofuranCompound 6a, 6b, 6d% ScavengingVery GoodSpecific substitution patterns lead to significant antioxidant potential.[12]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. [14]

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the benzofuran derivative with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the decrease in absorbance at approximately 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. L-ascorbic acid is often used as a positive control. [12]

Conclusion and Future Directions

The benzofuran scaffold is a cornerstone of medicinal chemistry, providing a versatile platform for the development of compounds with a wide range of biological activities. The comparative analysis presented in this guide highlights the profound impact of substitution patterns on the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of these derivatives. Structure-activity relationship studies reveal that specific functional groups at key positions can dramatically enhance potency and selectivity. [1][7] Future research should focus on the synthesis of novel hybrid molecules that combine the benzofuran core with other pharmacologically active moieties to achieve synergistic effects. [7]Furthermore, in-depth mechanistic studies are crucial to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The detailed protocols provided herein serve as a validated starting point for researchers to rigorously evaluate new derivatives and contribute to the discovery of the next generation of benzofuran-based therapeutics.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2196.
  • Journal of Pharmaceutical Research. (n.d.). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.
  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • Asundaria, A. F., & Pandya, D. A. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar.
  • Pinga, M. K. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 1-5.
  • Li, J., et al. (n.d.). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health (NIH).
  • Gundluru, M., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Pharmaceutical Negative Results, 14(2), 1-10.
  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed.
  • Li, G., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • Sarsam, S. P. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 10(4).
  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11438-11467.
  • Kirilmis, C., et al. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate.
  • Ando, M., et al. (2025). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage.
  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI.
  • Ando, M., et al. (2025). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed.
  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. OUCI.
  • Riela, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI.
  • Kauthale, S. S., et al. (2013). New Benzofuran Derivatives as an Antioxidant Agent. PMC - NIH.

Sources

A Comparative Guide to Purity Validation of 1-(3-amino-1-benzofuran-2-yl)ethanone: An Orthogonal Approach Using HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 1-(3-amino-1-benzofuran-2-yl)ethanone, a key building block possessing the versatile benzofuran scaffold, rigorous purity assessment is paramount.[1] Impurities, even in trace amounts, can introduce unforeseen toxicity or alter the pharmacological profile of the final compound.[2][3]

This guide provides an in-depth comparison of two powerful and fundamentally different analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond rote protocols to explore the causality behind experimental design, presenting these methods not as isolated procedures but as a synergistic, self-validating system. This orthogonal approach, leveraging the distinct separation and detection principles of each technique, provides the highest degree of confidence in a compound's purity profile.[4]

High-Performance Liquid Chromatography (HPLC): Profiling by Separation

HPLC is the workhorse of the pharmaceutical industry for purity determination, offering unparalleled resolution to separate a target compound from its impurities.[2][5][6] The technique's strength lies in its ability to detect and quantify even minor components, providing a detailed impurity profile. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates moderately polar to nonpolar aromatic compounds.[6]

The Rationale Behind the Method

Our objective is to develop a method that resolves the main analyte peak from any potential impurities, such as starting materials, by-products, or degradation products. A C18 column is selected for its hydrophobic stationary phase, which will interact with the aromatic benzofuran ring and the ethanone group. A gradient elution, starting with a higher polarity mobile phase (more water) and gradually increasing the organic solvent (acetonitrile), is employed. This ensures that highly polar impurities elute early, while the main compound and any less polar impurities are effectively resolved and eluted as sharp peaks as the solvent strength increases. UV detection is ideal, as the conjugated aromatic system of the benzofuran ring provides a strong chromophore for sensitive detection.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Conditions:

  • System: Standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]


}

HPLC Purity Analysis Workflow.

Data Interpretation and Purity Calculation

Purity is determined by the principle of peak area normalization. The area of each peak in the chromatogram is proportional to the concentration of the corresponding component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 1: Representative HPLC Data

Peak No.Retention Time (min)Peak AreaArea %Identity
13.5215,2300.35Unknown Impurity 1
212.894,325,60099.50This compound
314.156,5100.15Unknown Impurity 2
Total 4,347,340 100.00
Strengths and Limitations
  • Strengths: High sensitivity for detecting trace impurities, excellent resolution, and high throughput for routine quality control.[5]

  • Limitations: Assumes all impurities are eluted and have a similar UV response to the main compound, which is not always true. It cannot identify the structure of unknown impurities without coupling to a mass spectrometer (LC-MS).

Quantitative NMR (qNMR): Purity by Molar Ratio

While HPLC excels at separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural confirmation and an absolute measure of purity through a technique known as quantitative NMR (qNMR).[4][8] Unlike HPLC, qNMR is a primary analytical method that does not rely on reference standards of the impurities themselves.[9] It determines purity by comparing the integrated signal of the analyte to that of a highly pure, stable internal standard of known concentration.[10]

The Rationale Behind the Method

The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei (protons, in ¹H NMR) giving rise to that signal.[11] By adding a precisely weighed amount of an internal standard to a precisely weighed amount of the analyte, we can calculate the analyte's purity. The choice of internal standard is critical: it must be stable, non-volatile, highly pure, and have resonances that do not overlap with any analyte signals. Maleic acid is a suitable choice here, as it provides a sharp singlet in the olefinic region, far from the aromatic and aliphatic signals of our target compound. A long relaxation delay (d1) is essential during data acquisition to ensure that all protons fully relax between pulses, a prerequisite for accurate integration.[12]

Experimental Protocol: ¹H qNMR Analysis

1. Instrumentation and Conditions:

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic Acid (Purity ≥ 99.5%).

  • Key Acquisition Parameters:

    • Pulse Angle: 30-90°

    • Relaxation Delay (d1): 30 seconds (at least 5 times the longest T₁ value).

    • Number of Scans: 16 or higher for good signal-to-noise.

2. Sample Preparation:

  • Accurately weigh ~20 mg of this compound (Analyte) into a vial. Record the exact weight (W_analyte).

  • Accurately weigh ~10 mg of Maleic Acid (Internal Standard, IS) into the same vial. Record the exact weight (W_IS).

  • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.


}

qNMR Purity Calculation Logic.

Data Interpretation and Purity Calculation

The purity is calculated using the following formula, which relates the integrals, molecular weights, and number of protons for the analyte and the internal standard.

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular Weight (Analyte: 175.18 g/mol ; IS: 116.07 g/mol )[13][14]

  • W: Weight

  • P_IS: Purity of the Internal Standard (e.g., 99.5%)

Table 2: Representative ¹H NMR Data for Purity Calculation

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration (I)No. of Protons (N)
-CH₃ (Analyte)~2.5Singlet3.003
-NH₂ (Analyte)~5.8Broad Singlet2.012
=CH- (IS)~6.3Singlet2.052
Aromatic (Analyte)~7.0-7.8Multiplet4.024

Using the -CH₃ signal for calculation (N_analyte = 3): Purity (%) = (3.00 / 2.05) * (2 / 3) * (175.18 / 116.07) * (10.05 mg / 20.11 mg) * 99.5% = 98.7%

Strengths and Limitations
  • Strengths: Provides an absolute purity value, confirms chemical structure simultaneously, and is non-destructive.[4][8] It is insensitive to non-proton-containing impurities (e.g., inorganic salts).

  • Limitations: Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities below ~0.1%. Signal overlap can complicate quantification.

Comparative Analysis: An Orthogonal Validation Strategy

Neither HPLC nor qNMR alone tells the complete story. When used together, they form a powerful orthogonal system for purity validation, where each technique compensates for the limitations of the other.

Table 3: Comparison of HPLC and qNMR for Purity Validation

FeatureHPLCqNMR
Principle Physical SeparationMolar Ratio Comparison
Purity Type Relative (% Area)Absolute (% Mass)
Sensitivity High (ppm level)Moderate (~0.1%)
Impurity Detection Detects UV-active speciesDetects proton-containing species
Structural Info None (unless coupled to MS)Confirms structure of major component
Quantification Requires similar response factorsIndependent of impurity response factors
Throughput HighModerate
Primary Method NoYes

The HPLC result of 99.5% indicates very few UV-active impurities are present. The qNMR result of 98.7% provides a more accurate mass purity, accounting for any non-UV active impurities or inorganic salts that HPLC would not detect. The slight difference between the two values is expected and reinforces the need for both analyses.

Conclusion

Validating the purity of a critical intermediate like this compound demands a multi-faceted, scientifically rigorous approach. Relying on a single analytical method provides an incomplete picture.

  • HPLC serves as an exceptional tool for impurity profiling , offering high-resolution separation and sensitive detection of related substances.

  • qNMR provides an indispensable, absolute measure of bulk purity , confirming the identity and quantifying the main component against a certified standard.

By employing these orthogonal techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile. This dual-validation strategy ensures the quality and integrity of the material, mitigating risks in subsequent synthetic steps and downstream biological applications, ultimately upholding the highest standards of scientific integrity.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Determining and reporting purity of organic molecules: Why qNMR. ResearchGate.
  • Van der Kuy, A., & Kappe, C. O. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • This compound | C10H9NO2. PubChem.
  • “Pure by NMR”? Organic Letters. ACS Publications.
  • Quantitative NMR Spectroscopy. JEOL.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
  • (2Z)-1-(3-amino-1-benzofuran-2-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanone | C21H20N2O2. PubChem.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central.
  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate.
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation.
  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • HPLC Method Validation Benzofuran Derivatives. Seeseiten Buchhandlung.
  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu.
  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.
  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek.
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech.
  • A Brief Review on Validation of many Drugs by using HPLC Technique. SciSpace.
  • Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28771-28786.

Sources

The Aminobenzofuran Scaffold: A Privileged Motif for Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

To the researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor discovery, this guide offers a comparative analysis of the aminobenzofuran scaffold's potential as a source of novel kinase inhibitors. While specific efficacy data for the compound 1-(3-amino-1-benzofuran-2-yl)ethanone is not currently available in the public domain, the broader benzofuran chemical class has demonstrated significant promise in targeting a range of protein kinases implicated in oncogenesis and other proliferative diseases. This document will, therefore, explore the efficacy of representative benzofuran-based kinase inhibitors, benchmarked against established clinical and preclinical compounds. We will delve into the underlying signaling pathways, provide detailed experimental protocols for efficacy determination, and present a framework for evaluating novel aminobenzofuran derivatives.

The Benzofuran Scaffold: A Foundation for Kinase Inhibitor Design

The benzofuran core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the investigation of numerous benzofuran derivatives as inhibitors of various protein kinases. The inherent structural features of the benzofuran ring system allow for diverse substitutions, enabling the fine-tuning of potency and selectivity against specific kinase targets. The introduction of an amino group, as in the case of aminobenzofurans, provides a key interaction point that can be exploited for potent and selective binding within the ATP-binding pocket of many kinases.

Comparative Efficacy of Benzofuran Derivatives and Established Kinase Inhibitors

To illustrate the potential of the benzofuran scaffold, we will compare the efficacy of several reported benzofuran derivatives against well-characterized kinase inhibitors targeting the mTOR, CDK2, and Pim-1 kinases. These kinases represent critical nodes in signaling pathways that regulate cell growth, proliferation, and survival, and are validated targets for cancer therapy.

mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell metabolism, growth, and proliferation.[1][2][3][4][5] Dysregulation of this pathway is a common feature of many cancers.

Compound ClassCompound NameTarget KinaseIC50 (in vitro)Cell-Based IC50Reference
Aminobenzofuran Derivative Hypothetical Compound AmTORTo be determinedTo be determinedN/A
Benzofuran DerivativeCompound 30b (a benzofuran isostere)mTORC1(Direct binding shown)~5-10 µM (SQ20B cells)[6]
Established InhibitorRapamycin (Sirolimus)mTORC1 (allosteric)~0.1 nM (HEK293 cells)0.136 µM (Y79 cells) to 20 µM (MDA-MB-231 cells)[7][8][9][10][11]
CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[12][13][14][15][16] Its aberrant activity is frequently observed in cancer, making it an attractive therapeutic target.

Compound ClassCompound NameTarget KinaseIC50 (in vitro)Cell-Based IC50Reference
Aminobenzofuran Derivative Hypothetical Compound BCDK2To be determinedTo be determinedN/A
Benzofuran DerivativeCompound 9h (a 3-(piperazinylmethyl)benzofuran)CDK240.91 nM(Antiproliferative activity shown)[7]
Established InhibitorRoscovitine (Seliciclib)CDK2/cyclin E0.1 µM - 0.7 µMAverage ~16 µM[17][18][19][20][21]
Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is involved in cell survival and proliferation, and its overexpression is associated with a variety of cancers.[22][23][24][25][26]

Compound ClassCompound NameTarget KinaseIC50 (in vitro)Cell-Based IC50Reference
Aminobenzofuran Derivative Hypothetical Compound CPim-1To be determinedTo be determinedN/A
Dibenzofuran DerivativeCompound 44Pim-135 nM(Antiproliferative activity shown)[27]
Established InhibitorSGI-1776Pim-17 nM0.3 µM (Kasumi-1) - 4.5 µM (Ramos)[28][29][30][31][32]

Key Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting inhibitor efficacy. Below are simplified diagrams of the PI3K/Akt/mTOR, CDK2/Cell Cycle, and Pim-1 signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) PTEN PTEN PTEN->PIP3 Inhibits Aminobenzofuran Aminobenzofuran Derivative Aminobenzofuran->mTORC1 Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and growth.

CDK2_Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 CDK2->Rb Phosphorylates (inactivates) S_Phase S Phase Entry (DNA Replication) CDK2->S_Phase Promotes Aminobenzofuran Aminobenzofuran Derivative Aminobenzofuran->CDK2 Potential Inhibition

Caption: The role of CDK2 in the G1/S transition of the cell cycle.

Experimental Protocols for Efficacy Determination

To ascertain the kinase inhibitory potential of a novel compound such as this compound, a series of well-defined experiments are required. The following protocols provide a robust framework for this evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to measure the in vitro inhibitory activity of a compound against a target kinase by quantifying the amount of ADP produced.[33][34][35][36][37]

Materials:

  • Recombinant active kinase (e.g., mTOR, CDK2, or Pim-1)

  • Kinase-specific substrate

  • Test compound (e.g., this compound)

  • Established inhibitor (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or vehicle (for control wells).

  • Add 5 µL of a solution containing the kinase and its substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In_Vitro_Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 ADP Detection Compound 1. Add Compound/ Control to Plate Enzyme_Substrate 2. Add Kinase & Substrate Compound->Enzyme_Substrate ATP 3. Initiate with ATP Enzyme_Substrate->ATP Incubate_Reaction 4. Incubate at 30°C ATP->Incubate_Reaction Add_ADP_Glo 5. Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_1 6. Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Detection 7. Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 8. Incubate 30-60 min Add_Detection->Incubate_2 Read_Luminescence 9. Read Luminescence Incubate_2->Read_Luminescence Analyze_Data 10. Calculate IC50 Read_Luminescence->Analyze_Data

Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ method.

Protocol 2: Cell-Based Viability Assay (MTT Assay)

This protocol measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[6][27][38]

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for mTOR, Panc-1 for CDK2, MV4-11 for Pim-1)

  • Complete cell culture medium

  • Test compound and positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound or positive control to the appropriate wells. Include vehicle-only wells as a control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell_Viability_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Treat_Compound 3. Add Compound/ Control Incubate_24h->Treat_Compound Incubate_72h 4. Incubate 72h Treat_Compound->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate 4h Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 9. Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the cell-based viability assay using the MTT method.

Conclusion and Future Directions

While direct experimental data on the kinase inhibitory activity of this compound remains to be elucidated, the extensive body of research on related benzofuran derivatives provides a strong rationale for its investigation as a potential kinase inhibitor. The aminobenzofuran scaffold represents a promising starting point for the design of novel, potent, and selective kinase inhibitors. The experimental framework provided in this guide offers a clear path for determining the efficacy and selectivity of this and other novel chemical entities. Future studies should focus on screening this compound against a broad panel of kinases to identify its primary targets, followed by detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity. Such efforts will be instrumental in unlocking the full therapeutic potential of the aminobenzofuran chemical class in the ongoing development of next-generation targeted therapies.

References

  • Cressin, P., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3169.
  • Depauw, S., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 83, 386-396.
  • Gala, J. L., et al. (2011). Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program.
  • Mishra, R., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 13(21), 5573.
  • Chen, L. S., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 693-702.
  • Xu, F., et al. (2021). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology, 11, 708311.
  • Nawrocki, S. T., et al. (2016). Pim-1 kinase as cancer drug target: An update. Molecular Cancer Therapeutics, 15(6), 1240-1248.
  • Wesierska-Gadek, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1349(1), 1-13.
  • Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031.
  • Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536.
  • Li, Y., et al. (2022). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 13, 989396.
  • Alzahrani, A. S. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Signal Transduction and Targeted Therapy, 8(1), 1-3.
  • Wikipedia. (n.d.). PIM1.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
  • Wikipedia. (n.d.). Cyclin-dependent kinase 2.
  • Chen, Y. J., et al. (2012). Cyclin dependent kinase 2 (CDK2)
  • Kim, K. T., et al. (2021). The role of Pim-1 kinases in inflammatory signaling pathways. International Journal of Molecular Sciences, 22(11), 5869.
  • ResearchGate. (n.d.). PIM1 signaling pathways are associated with stem/cancer stem cells in....
  • Tadesse, S., et al. (2019). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 116(34), 16861-16870.
  • Foster, D. A., & Toschi, A. (2014). The Enigma of Rapamycin Dosage. Cancers, 6(2), 1087-1096.
  • ResearchGate. (n.d.). (A) IC50 values for Rapamycin in MDA‐MB‐231 cells determined by the MTT....
  • Li, J., et al. (2015). Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell.
  • Wood, D. J., & Endicott, J. A. (2023). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. International Journal of Molecular Sciences, 24(12), 10103.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • ResearchGate. (n.d.). IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines.....
  • ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9..
  • PubChem. (n.d.). This compound.
  • Al-Ghorbani, M., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 13(9), 1133-1145.
  • Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999.
  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26757.

Sources

structure-activity relationship (SAR) studies of 3-aminobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Aminobenzofuran Derivatives

Introduction: The Versatile Scaffold of 3-Aminobenzofuran

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are abundant in nature and have been synthesized to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][3][4] The 3-aminobenzofuran core, in particular, has emerged as a focal point for drug discovery, offering a versatile template for structural modifications that can be fine-tuned to achieve high potency and selectivity against various biological targets.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminobenzofuran derivatives across different therapeutic areas. As a senior application scientist, the aim is to move beyond a mere listing of compounds and their activities, instead focusing on the causality behind experimental design and the logic that drives lead optimization. We will explore how subtle changes in chemical structure—the addition of a halogen, the shift of a functional group, or the introduction of a new substituent—can profoundly impact biological efficacy. The discussion is grounded in experimental data, with detailed protocols and visual aids to illuminate the path from molecular structure to therapeutic potential.

I. Multifunctional Agents for Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cholinergic deficits and the aggregation of amyloid-β (Aβ) plaques.[3] The multifaceted nature of AD pathogenesis calls for multifunctional agents that can address multiple targets simultaneously. 3-Aminobenzofuran derivatives have been successfully designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—enzymes that break down the neurotransmitter acetylcholine—as well as inhibitors of Aβ aggregation.[3][5][6]

Structure-Activity Relationship for Cholinesterase Inhibition

A key strategy in designing these inhibitors involves attaching various substituted benzyl moieties to the amino group at the 3-position of the benzofuran scaffold. The SAR study reveals a strong dependence on the electronic properties and position of the substituents on the benzyl ring.

  • Influence of Electronic Effects : A comparative study of a series of N-benzyl-3-aminobenzofuran derivatives demonstrated that the nature of the substituent on the benzyl ring is critical for anticholinesterase activity.[3]

    • Electron-Withdrawing Groups (EWGs) : Derivatives featuring EWGs like fluoro, chloro, and bromo generally exhibit superior inhibitory potency compared to those with electron-donating groups.[3] For instance, compound 5f , with a 2-fluoro substitution, was identified as the most potent inhibitor against both AChE (IC₅₀ = 0.64 μM) and BuChE (IC₅₀ = 7.11 μM).[3][5]

    • Electron-Donating Groups (EDGs) : The introduction of EDGs such as methyl and methoxy groups significantly diminishes inhibitory activity. Compound 5e , containing a 3-methoxybenzyl group, was the least active, which may be attributed to increased lipophilicity and unfavorable steric interactions within the enzyme's active site.[3][5]

  • Positional Isomerism : The location of the substituent on the benzyl ring also plays a crucial role.

    • For fluoro-substituted compounds, the ortho (5f ) and para (5h ) positions led to greater anti-AChE activity than the meta position (5g ).[3]

    • Similarly, for chloro and bromo derivatives, substitutions at the ortho and meta positions resulted in moderate activity, while para substitution dramatically decreased potency.[3]

SAR_Workflow cluster_synthesis Synthesis & Initial Screening cluster_sar SAR Analysis cluster_optimization Lead Optimization & Further Testing Core 3-Aminobenzofuran Core Derivatives Synthesize Library (5a-p) (Varying R-groups on Benzyl Moiety) Core->Derivatives Chemical Modification Screen Initial AChE/BuChE Inhibition Assay Derivatives->Screen Biological Evaluation SAR_Analysis Analyze IC50 Data: - Electronic Effects (EWG vs EDG) - Positional Effects (ortho, meta, para) Screen->SAR_Analysis Data Interpretation Potent_Lead Identify Lead Compound (e.g., 5f: 2-Fluoro) SAR_Analysis->Potent_Lead Abeta Aβ Aggregation Assay (ThT Method) Potent_Lead->Abeta Kinetic Kinetic Studies (Lineweaver-Burk) Potent_Lead->Kinetic Neuro Neuroprotection Assay (MTT on PC12 cells) Potent_Lead->Neuro

Caption: Workflow for SAR-driven discovery of multifunctional Alzheimer's disease agents.

Inhibition of Amyloid-β Aggregation

The most potent cholinesterase inhibitors were further evaluated for their ability to inhibit Aβ aggregation using the Thioflavin T (ThT) assay.[3] Compounds 5f (2-fluoro) and 5h (4-fluoro) demonstrated significant inhibition of both self-induced and AChE-induced Aβ aggregation, with potency greater than the reference drug, donepezil.[3] This dual-activity profile highlights the therapeutic potential of these derivatives in tackling both symptomatic and pathological aspects of AD.

Data Summary: Cholinesterase Inhibition
CompoundBenzyl Substituent (R)AChE IC₅₀ (μM)[3]BuChE IC₅₀ (μM)[3]
5a H0.81 ± 0.0415.21 ± 0.72
5f 2-F0.64 ± 0.02 7.11 ± 0.35
5h 4-F1.68 ± 0.0112.01 ± 0.44
5i 2-Cl0.99 ± 0.019.88 ± 0.28
5l 2-Br1.34 ± 0.0110.54 ± 0.19
5e 3-OCH₃81.06 ± 3.2255.33 ± 4.01
Donepezil Reference Drug0.016 ± 0.0013.99 ± 0.27
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The in vitro cholinesterase inhibitory activity of the synthesized 3-aminobenzofuran derivatives is commonly assessed using the spectrophotometric method developed by Ellman.[3]

  • Reagent Preparation : Prepare phosphate buffer (pH 8.0), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution, and solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure :

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of AChE or BuChE enzyme solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution to the wells.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).

  • Data Acquisition : Monitor the hydrolysis of the substrate by measuring the absorbance of the yellow-colored product at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation : The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

II. Anticancer Therapeutic Potential

Benzofuran derivatives have shown considerable promise as anticancer agents, with activities documented against a wide range of human cancer cell lines.[1][7][8] The SAR in this area is diverse, as modifications can be tailored to target different mechanisms of cancer progression, including cell proliferation, apoptosis, and angiogenesis.[7][9]

Structure-Activity Relationship for Antiproliferative Activity
  • 3-Amidobenzofurans : A series of 3-amidobenzofuran derivatives were tested against four cancer cell lines (HCT-116, HeLa, HT-29, and MDA-MB-231).[7] The SAR analysis revealed that the nature of the substituent on the amide moiety is crucial. Compound 28g emerged as the most potent inhibitor, particularly against MDA-MB-231 breast cancer cells, with an IC₅₀ value of 3.01 μM.[7] The presence of an N-phenethyl carboxamide was found to significantly enhance antiproliferative activity, which was further boosted by a morpholinyl substitution.[1][10]

  • Piperazine-Based Benzofurans : Hybrid molecules incorporating a piperazine ring have demonstrated highly selective and potent cytotoxic activity.[7]

    • SAR studies on these hybrids indicated that electron-donating groups (e.g., -CH₃, -OCH₃, -Cl, -F) on the phenyl ring attached to the piperazine moiety resulted in more potent anticancer activity.[7]

    • Conversely, electron-withdrawing groups like -CN and -CF₃ diminished the activity.[7] This suggests that increased electron density on the phenyl ring is favorable for interaction with the biological target.

  • Halogenation : The introduction of halogen atoms, particularly bromine, into the benzofuran scaffold has been shown to significantly increase cytotoxic activity against leukemia and cervical cancer cells.[10][11] Attaching the bromine to a methyl or acetyl group at the 3-position of the benzofuran ring was particularly effective.[10][11]

Anticancer_Pathway

Caption: Potential anticancer mechanisms of action for 3-aminobenzofuran derivatives.

Data Summary: Antiproliferative Activity
Derivative ClassKey Structural FeatureCancer Cell LineIC₅₀ (μM)Reference
3-Amidobenzofuran (28g) Amide linkage at C3MDA-MB-2313.01[7]
Piperazine-Benzofuran (37e) Phenylpiperazine at C3A549 (Lung)< 10[7]
Halogenated Benzofuran (1) Bromomethyl at C3HL60 (Leukemia)0.1[10]
Piperazine-Benzofuran (36b) Piperazine at C3H460 (Lung)0.065 (LSD1)[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding : Plate cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : Treat the cells with various concentrations of the 3-aminobenzofuran derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition : After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the resulting purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

III. Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[2] The benzofuran scaffold has been identified as a promising pharmacophore for designing novel compounds with antibacterial and antifungal properties.[2][4][12]

Structure-Activity Relationship for Antimicrobial Effects

SAR studies in this domain focus on substitutions at various positions of the benzofuran ring to enhance potency and broaden the spectrum of activity.

  • Substitutions at C-3 and C-6 : Research has shown that substitutions at the C-3 and C-6 positions of the benzofuran ring significantly influence antibacterial activity.[4] Compounds bearing a hydroxyl group at the C-6 position exhibited excellent activity against a panel of bacteria, including E. coli and S. aureus, with MIC₈₀ values as low as 0.78-3.12 μg/mL.[4]

  • Aryl Substituents at C-3 : A series of derivatives with aryl substituents linked via a methanone bridge at the C-3 position were synthesized.[4] SAR analysis indicated that hydroxyl groups at the C-3 and C-4 positions of the aryl ring led to good antibacterial activity, whereas a hydroxyl at the C-2 position did not enhance activity.[4]

  • Halogenation : As with anticancer agents, halogenation can also play a role in antimicrobial activity. Certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Gram-positive bacteria and Candida species, with MIC values ranging from 50 to 200 μg/mL.[13]

Conclusion and Future Directions

The 3-aminobenzofuran scaffold is a remarkably versatile and druggable core structure. SAR studies have consistently demonstrated that targeted modifications can yield potent and selective agents for a range of diseases. For neurodegenerative disorders like Alzheimer's, the focus has been on creating multifunctional ligands by introducing substituted benzyl groups that modulate cholinesterase inhibition and Aβ aggregation. In oncology, hybrid molecules incorporating piperazine or specific amide functionalities, often guided by the electronic properties of substituents, have led to potent antiproliferative compounds. For infectious diseases, hydroxyl and halogen substitutions on the benzofuran ring system are key to enhancing antimicrobial efficacy.

The path forward lies in leveraging this rich SAR knowledge. Future research should focus on:

  • Mechanism of Action Studies : Elucidating the precise molecular targets and signaling pathways (e.g., NF-κB, MAPK) for the most potent compounds to better understand their therapeutic effects and potential side effects.[14]

  • Pharmacokinetic Profiling : Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess drug-like characteristics suitable for in vivo studies.

  • Combinatorial Synthesis : Expanding chemical libraries based on the most successful SAR principles to discover derivatives with even greater potency and improved safety profiles.

By integrating rational design with robust biological evaluation, the 3-aminobenzofuran scaffold will undoubtedly continue to be a valuable source of novel therapeutic agents.

References

  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]
  • Al-Ostath, S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12027-12053. [Link]
  • Chen, Y., et al. (2020). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Ohta, H., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 45(9), 1266-1277. [Link]
  • Fahim, M. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.
  • Fahim, M. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
  • Hiremathad, A., et al. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
  • Stana, A., et al. (2014). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 19(6), 7569-7581. [Link]
  • Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(116), 96809-96828. [Link]
  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed. [Link]
  • Trose, R., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 725-734. [Link]
  • Wang, Y., et al. (2020). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 805-814. [Link]
  • Zhang, J., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances, 14(9), 6205-6213. [Link]
  • Asgari, D., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Pharmaceutical and Biomedical Research, 3(3), 1-14. [Link]
  • Patel, H., et al. (2016). Synthesis and Biological Evaluations of Some Benzofuran Derivatives.
  • Fahim, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
  • Chen, C-Y., et al. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 201, 112422. [Link]
  • Wang, X., et al. (2021).

Sources

A Comparative Guide to the Cytotoxicity of Halogenated vs. Non-Halogenated Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their therapeutic potential, particularly as anticancer agents.[2][3] A key area of investigation within this class of compounds is the influence of halogenation on their cytotoxic properties. This guide provides a comparative analysis of the cytotoxicity of halogenated versus non-halogenated benzofurans, supported by experimental data and mechanistic insights, to inform future drug design and development efforts.

The Impact of Halogenation on Benzofuran Cytotoxicity: A Structural-Activity Relationship Perspective

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—to the benzofuran ring system has been consistently shown to significantly enhance anticancer and cytotoxic activities.[4][5][6] This increased potency is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity.[4]

The position of the halogen substituent is a critical determinant of its biological effect.[5] For instance, halogen substitution at the para position of a phenyl ring attached to the benzofuran core is often associated with more potent activity due to favorable hydrophobic interactions.[3]

While direct, side-by-side comparisons of the cytotoxicity of a parent non-halogenated benzofuran with its halogenated analogues in the same study are not extensively documented in the available literature, the general trend of increased cytotoxicity with halogenation is evident from the numerous studies on various derivatives.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of halogenated and non-halogenated benzofuran derivatives against various cancer cell lines, illustrating the potent cytotoxic effects often observed with halogenated compounds.

Compound Class Specific Derivative Cancer Cell Line IC50 (µM) Reference
Halogenated Benzofurans 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5[5][7]
HL60 (Leukemia)0.1[5][7]
5-Fluorobenzofuran derivative (Compound 5)Not Specified0.43[3][8]
5-Chlorobenzofuran-2-carboxamide derivative (Compound 3)HeLa (Cervical Carcinoma)1.136[8]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)Potent[6]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung) & HepG2 (Liver)Significant[6]
Non-Halogenated Benzofurans 4-formyl-2-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxycarbonyethyl)-7-methoxy-benzo[b]furanVariety of tumor cell lines5.75 - 17.29[9]
Benzofuran derivative (Compound 12)SiHa (Cervical)1.10[10]
HeLa (Cervical)1.06[10]
3-Amidobenzofuran derivative (28g)MDA-MB-231 (Breast)3.01[10]
HCT-116 (Colon)5.20[10]
HT-29 (Colon)9.13[10]

Note: The non-halogenated benzofurans listed are complex derivatives, and their cytotoxicity cannot be solely attributed to the benzofuran core. This table aims to provide a general comparison based on available data.

Mechanistic Insights into Benzofuran-Induced Cytotoxicity

The cytotoxic effects of benzofuran derivatives, both halogenated and non-halogenated, are mediated through various cellular mechanisms, primarily leading to apoptosis and cell cycle arrest.

Halogenated Benzofurans:

The enhanced cytotoxicity of halogenated benzofurans is often linked to their ability to induce apoptosis.[7] For example, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was found to induce apoptosis in K562 leukemia cells.[7] The precise signaling pathways can vary depending on the specific compound and cell type, but often involve the activation of caspases and disruption of mitochondrial function.

Non-Halogenated Benzofurans:

Non-halogenated benzofuran derivatives also exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest.[9][10] A notable mechanism for some non-halogenated 2-arylbenzo[b]furans is the inhibition of tubulin polymerization.[9] By disrupting the cellular microtubule network, these compounds can block cells in the M phase of the cell cycle, leading to mitotic catastrophe and cell death.[9] Some benzofuran derivatives have also been shown to induce G2/M phase arrest.[10]

Experimental Protocols

To provide a practical framework for researchers, this section details the standard methodologies for assessing the cytotoxicity and underlying mechanisms of benzofuran derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to evaluate cell viability and proliferation.[8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours).[8] Include untreated and vehicle-treated cells as negative controls.

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[8]

Experimental Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_treatment 2. Treat with Benzofuran derivatives cell_seeding->compound_treatment mtt_addition 3. Add MTT solution incubation 4. Incubate (2-4h, 37°C) mtt_addition->incubation solubilization 5. Solubilize formazan (DMSO) incubation->solubilization read_absorbance 6. Read absorbance at 570 nm calculate_ic50 7. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to investigate the mechanisms of cell death, such as apoptosis and cell cycle arrest.[2][8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[14] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the benzofuran derivatives and collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).[14]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[14]

  • Analysis: Analyze the stained cells by flow cytometry.[4]

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Experimental Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Assay cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment 1. Treat cells with compound cell_harvest 2. Harvest cells cell_treatment->cell_harvest cell_wash 3. Wash with PBS cell_harvest->cell_wash resuspend 4. Resuspend in Binding Buffer add_stains 5. Add Annexin V-FITC & PI resuspend->add_stains incubate 6. Incubate (15-20 min, RT, dark) add_stains->incubate flow_cytometry 7. Analyze by Flow Cytometry quantify_apoptosis 8. Quantify cell populations flow_cytometry->quantify_apoptosis

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Principle: The DNA content of a cell changes as it progresses through the cell cycle (G0/G1, S, G2/M phases).[15] PI stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the determination of the cell cycle phase distribution.[2]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the benzofuran derivatives and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[16]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.[16]

  • RNase Treatment: Treat the cells with RNase to prevent PI from binding to RNA.[16]

  • PI Staining: Stain the cells with a PI solution.[16]

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[15]

Logical Relationship for Cell Cycle Analysis

Cell_Cycle_Analysis cluster_input Input cluster_process Process cluster_output Output treated_cells Benzofuran-treated cells fixation Fixation (e.g., Ethanol) treated_cells->fixation staining DNA Staining (Propidium Iodide) fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry cell_cycle_distribution Cell Cycle Phase Distribution (G0/G1, S, G2/M) flow_cytometry->cell_cycle_distribution

Caption: Logical flow of cell cycle analysis by flow cytometry.

Conclusion

The available evidence strongly suggests that halogenation is a viable strategy for enhancing the cytotoxic potential of benzofuran derivatives. Halogenated benzofurans frequently exhibit potent activity against a variety of cancer cell lines, often at lower concentrations than their non-halogenated counterparts. The primary mechanisms of action for cytotoxic benzofurans involve the induction of apoptosis and cell cycle arrest. For researchers and drug development professionals, the targeted introduction of halogens into the benzofuran scaffold, guided by structure-activity relationship studies, represents a promising avenue for the discovery of novel and more effective therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these compelling compounds.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • PubMed Central (PMC). (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Krawiecka, M., Kuran, B., Kossakowski, J., Cieslak, M., Kazmierczak-Baranska, J., & Nawrot, B. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry, 15(1), 115–121. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(2), e1013. [Link]
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • PubMed Central (PMC). (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1585. [Link]
  • National Center for Biotechnology Information (NCBI). (2013). Assay Guidance Manual - Cell Viability Assays.
  • MDPI. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 23(19), 11843. [Link]
  • Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11417–11441. [Link]
  • PubMed Central (PMC). (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Pharmaceuticals, 17(8), 1012. [Link]
  • MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8275. [Link]
  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • ResearchGate. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
  • ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines.
  • Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds.
  • PubMed. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues.
  • PubMed. (2006). Cytotoxic activity and cytostatic mechanism of novel 2-arylbenzo[b]furans. Journal of Pharmacy and Pharmacology, 58(9), 1247–1253. [Link]

Sources

A Researcher's Guide to Validating the In Vitro Anticancer Efficacy of 1-(3-amino-1-benzofuran-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer agents with improved efficacy and selectivity is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, benzofuran and its derivatives have emerged as a privileged class of compounds, demonstrating a wide spectrum of pharmacological activities, including potent antitumor effects.[1][2] This guide provides a comprehensive framework for the in vitro validation of a specific, promising subclass: 1-(3-amino-1-benzofuran-2-yl)ethanone derivatives.

We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to screening. This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, comparative data analysis, and insights into elucidating the mechanism of action.

The Strategic Framework for In Vitro Validation

A successful in vitro evaluation is not a single experiment but a logical, tiered progression. The primary goal is to identify compounds that are not only potent but also selective, killing cancer cells while sparing healthy ones. The secondary, yet equally crucial, objective is to understand how these compounds work. Our validation workflow is therefore built on three pillars: Cytotoxicity Screening , Selectivity Indexing , and Mechanistic Investigation .

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Comparison cluster_2 Phase 3: Mechanistic Elucidation Compound Test Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) on Cancer Cell Lines Compound->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 NormalCell Cytotoxicity Assay on Normal Cell Line (e.g., HaCaT) IC50->NormalCell Potent Compounds Advance ReferenceDrug Compare with Standard Drug (e.g., Cisplatin) IC50->ReferenceDrug Selectivity Calculate Selectivity Index (SI) NormalCell->Selectivity Apoptosis Apoptosis Assays (Annexin V, Caspase 3/7) Selectivity->Apoptosis Selective Compounds Advance CellCycle Cell Cycle Analysis (Flow Cytometry) Selectivity->CellCycle Pathway Identify Molecular Pathway Apoptosis->Pathway CellCycle->Pathway

Caption: High-level workflow for in vitro validation of anticancer compounds.

Pillar 1: Quantifying Cytotoxicity — The MTT Assay

The initial step is to determine whether the synthesized derivatives can inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[3]

Scientific Principle: The assay's logic rests on the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. A decrease in signal in treated cells compared to untreated controls indicates a loss of viability.

Detailed Experimental Protocol: MTT Assay

This protocol is a standard guideline and should be optimized for specific cell lines.[4][5]

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue for viability).

    • Dilute the cell suspension to a predetermined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's growth rate).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "medium only" as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of each benzofuran derivative (e.g., in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Also include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and an "untreated control" (fresh medium only).

    • Incubate the plate for a defined period, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 2-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells under a microscope. Causality Note: The incubation time is critical; it must be long enough for detectable formazan production but short enough to avoid artifacts from the potential toxicity of the MTT reagent itself.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol) to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals. The plate can be left on a shaker for 15 minutes to aid this process.[3]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[3]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.

Pillar 2: Assessing Selectivity and Comparative Potency

A truly promising anticancer agent must be more toxic to cancer cells than to normal, healthy cells. This selectivity minimizes potential side effects in a therapeutic context.

Comparative Analysis: The IC₅₀ values of the derivatives are first compared against a standard-of-care chemotherapeutic drug, such as Cisplatin or Docetaxel, which serves as a positive control and a benchmark for potency.[2][6] Furthermore, the compounds are tested against a non-cancerous cell line (e.g., human keratinocytes like HaCaT) to determine their general cytotoxicity.[7]

The Selectivity Index (SI) is a critical metric calculated as: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

A higher SI value indicates greater selectivity for the cancer cell line.

Data Presentation: Cytotoxicity and Selectivity of Benzofuran Derivatives

The following table presents representative data for derivatives of the closely related 1-(3-methyl-1-benzofuran-2-yl)ethanone scaffold, which robustly illustrates the validation process. The study highlights how specific structural modifications, such as the introduction of bromine, can significantly enhance cytotoxic potential.[7][8]

CompoundModificationIC₅₀ K562 (Leukemia) µMIC₅₀ PC3 (Prostate) µMIC₅₀ SW620 (Colon) µMIC₅₀ HaCaT (Normal) µMSelectivity Index (SI) for K562
Derivative 6 Brominated10.1 ± 1.1> 30> 3032.4 ± 1.93.2
Derivative 8 Brominated12.3 ± 0.9> 30> 3035.1 ± 2.22.9
Derivative 1-4 Non-brominated> 30> 30> 3050 - 100N/A
Cisplatin Reference Drug~2.5~5.0~7.0~10.0~4.0

Data synthesized from findings in Napiórkowska et al., 2024.[7] The data clearly demonstrates that brominated derivatives (6 and 8) show selective activity against the K562 leukemia cell line, whereas their non-brominated counterparts are inactive. While not as potent as Cisplatin in this case, their selectivity is promising.

Pillar 3: Unraveling the Mechanism of Action

Once potent and selective compounds are identified, the next step is to understand their mechanism of cell killing. Many effective anticancer drugs function by inducing apoptosis (programmed cell death) or by arresting the cell cycle, preventing cancer cells from dividing.[9][10]

Apoptosis Induction

Apoptosis is a controlled, energy-dependent process characterized by distinct morphological and biochemical changes.[9] Validating apoptosis requires more than one assay to avoid artifacts and confirm the pathway of cell death.[11]

G cluster_0 Apoptotic Stimulus (e.g., Benzofuran Derivative) cluster_1 Early Stage Apoptosis cluster_2 Late Stage Apoptosis Stimulus Compound Treatment Mito Mitochondrial Stress (ROS Increase) Stimulus->Mito PS Phosphatidylserine (PS) Externalization Mito->PS AnnexinV Annexin V Binding PS->AnnexinV Assay Target Caspase Caspase Cascade Activation PS->Caspase Caspase37 Cleavage of Caspase-3/7 Caspase->Caspase37 Executioner Caspases DNA_frag DNA Fragmentation Caspase37->DNA_frag TUNEL TUNEL Assay Target DNA_frag->TUNEL

Caption: Key events and associated assays in the apoptotic pathway.

1. Annexin V-FITC Assay (Early Apoptosis):

  • Principle: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye like FITC, can be used to detect these early apoptotic cells via flow cytometry.[12]

  • Protocol Insight: Cells are co-stained with Propidium Iodide (PI), a dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This allows for differentiation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

2. Caspase-Glo 3/7 Assay (Execution Phase):

  • Principle: Caspases are a family of proteases that execute the process of apoptosis. Caspases-3 and -7 are key "executioner" caspases. The Caspase-Glo 3/7 assay uses a luminogenic substrate containing the DEVD amino acid sequence, which is recognized and cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[7]

  • Protocol Insight: This is a simple, add-mix-measure assay that is highly sensitive and suitable for high-throughput screening. Studies have confirmed the proapoptotic properties of active benzofuran derivatives using this method.[13][14]

Cell Cycle Analysis

Cancer is fundamentally a disease of uncontrolled cell division.[15] Therefore, investigating whether a compound can halt the cell cycle at a specific checkpoint is a critical mechanistic study.

  • Principle: Flow cytometry is used to measure the DNA content of individual cells within a population.[16] Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The fluorescence intensity of each cell is directly proportional to its DNA content:

    • G0/G1 phase: Normal (2N) DNA content.

    • S phase: DNA synthesis in progress (between 2N and 4N).

    • G2/M phase: Doubled (4N) DNA content, preparing for mitosis.

  • Data Interpretation: Treatment with an effective agent will cause an accumulation of cells in a specific phase (e.g., G2/M arrest), which is visible as a significant increase in the percentage of cells in that peak on a DNA content histogram. This indicates interference with the cell's division machinery.[15][17]

Conclusion and Future Outlook

The validation of this compound derivatives as potential anticancer agents requires a systematic and multi-faceted in vitro approach. This guide outlines a logical progression from broad cytotoxicity screening to specific mechanistic inquiries. By employing a battery of assays—quantifying cytotoxicity (MTT), assessing selectivity against normal cells, and elucidating mechanisms such as apoptosis induction (Annexin V, Caspase-3/7) and cell cycle arrest—researchers can build a comprehensive profile of their lead compounds.

The evidence from related benzofuran scaffolds suggests that strategic chemical modifications, such as halogenation, can dramatically improve biological activity.[8] The most promising derivatives identified through this rigorous validation pipeline can then be advanced with confidence into more complex preclinical models, bringing them one step closer to potential clinical application.

References

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed Central. [Link]
  • Novel benzofuran derivatives: synthesis and antitumor activity. Scilit. [Link]
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
  • Evaluation of cell cycle inhibitors by flow cytometry. Auctores. [Link]
  • (PDF) NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES.
  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. [Link]
  • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. IJRPR. [Link]
  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]
  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease public
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
  • Choosing an Apoptosis Detection Assay. Biocompare. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Apoptosis – what assay should I use? BMG Labtech. [Link]
  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Cell Cycle Analysis by Flow Cytometry.
  • Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Systems Biology. [Link]
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed Central. [Link]
  • (PDF) New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed. [Link]
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]
  • Natural source, bioactivity and synthesis of benzofuran deriv

Sources

Assessing the Selectivity of 1-(3-amino-1-benzofuran-2-yl)ethanone Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount challenge. The benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer properties. This guide provides a comprehensive assessment of the selectivity of derivatives of 1-(3-amino-1-benzofuran-2-yl)ethanone and related benzofuran compounds against various cancer cell lines, benchmarked against established chemotherapeutic agents. While direct experimental data for the parent compound, this compound, is limited, this analysis of its structural analogs offers critical insights into the potential of this chemical class for selective cancer therapy.

The core principle underpinning this investigation is the therapeutic index—a measure of a drug's beneficial effects at a dose that is tolerated by the host. A high therapeutic index is indicative of a compound that is selectively toxic to cancer cells. This guide will delve into the experimental data that illuminates the structure-activity relationships (SAR) governing the cytotoxicity and selectivity of these benzofuran derivatives, providing a valuable resource for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of various benzofuran derivatives has been evaluated against a panel of human cancer cell lines and, in some cases, non-cancerous cell lines to determine their selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this comparison.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Benzofuran Derivatives and Standard Chemotherapeutics

Compound/DrugCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI) (IC50 Normal / IC50 Cancer)Incubation TimeReference
Benzofuran Derivatives
Brominated Benzofuran DerivativeK562 (Leukemia)~5.0HUVEC (Endothelial)>1000>200Not Specified
Brominated Benzofuran DerivativeHL-60 (Leukemia)~0.1HUVEC (Endothelial)>1000>10000Not Specified
1-(3-methyl-1-benzofuran-2-yl)ethanone Derivative 6K562 (Leukemia)2.59HaCaT (Keratinocyte)23.579.1Not Specified
1-(3-methyl-1-benzofuran-2-yl)ethanone Derivative 8K562 (Leukemia)2.59HaCaT (Keratinocyte)23.579.1Not Specified
Benzofuran-chalcone derivative 4gHeLa (Cervical)5.61---Not Specified
Benzofuran-chalcone derivative 4gHCC1806 (Breast)5.93---Not Specified
Standard Chemotherapeutics
DoxorubicinK562 (Leukemia)~0.023-0.031HUVEC (Endothelial)~0.10~3.2-4.372h,
DoxorubicinA549 (Lung)0.00864HaCaT (Keratinocyte)~0.58~6772h,
CisplatinHeLa (Cervical)~12.3-22.4HUVEC (Endothelial)Not available-48h

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Structure-Activity Relationship and Mechanistic Insights

The cytotoxic potency and selectivity of benzofuran derivatives are significantly influenced by their structural modifications. Studies have consistently shown that the addition of halogen atoms, particularly bromine, to the benzofuran scaffold can enhance anticancer activity. This is exemplified by the high potency of brominated derivatives against leukemia cell lines K562 and HL-60.[1] The introduction of bulky aromatic or heterocyclic moieties can also modulate the biological activity, as seen in benzofuran-chalcone and benzofuran-isatin conjugates.

The anticancer effects of these compounds are often attributed to their ability to induce programmed cell death, or apoptosis. Several active benzofuran derivatives have been shown to trigger apoptosis in cancer cells through caspase-dependent pathways.[2] The proposed mechanism for some derivatives involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequently initiate the apoptotic cascade.[2] Furthermore, some benzofuran compounds have been found to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

Apoptosis Induction by Benzofuran Derivatives Benzofuran Derivative Benzofuran Derivative Cancer Cell Cancer Cell Benzofuran Derivative->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Induces Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Leads to Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Triggers Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by some benzofuran derivatives.

Experimental Methodologies

To ensure the reproducibility and validity of the findings, standardized experimental protocols are employed. The following are detailed step-by-step methodologies for the key assays used to assess the anticancer activity and selectivity of the benzofuran derivatives.

Cell Culture
  • Cell Line Maintenance : Human cancer cell lines (e.g., K562, HeLa, A549) and normal human cell lines (e.g., HUVEC, HaCaT) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation : Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing : Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding : Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (benzofuran derivatives, doxorubicin, cisplatin) or vehicle control (DMSO).

  • Incubation : Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition : After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.

  • Cell Treatment : Cells are treated with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining : 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation : The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting : Cells are treated with the compounds and harvested as described for the apoptosis assay.

  • Fixation : The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining : The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis : The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.

Conclusion

The collective evidence from multiple studies strongly suggests that the benzofuran scaffold, particularly derivatives of this compound, holds significant promise for the development of novel anticancer agents with favorable selectivity profiles. The high selectivity indices observed for some brominated derivatives against leukemia cells compared to normal endothelial cells are particularly encouraging. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis, often mediated by oxidative stress.

Further research is warranted to fully elucidate the specific molecular targets of these compounds and to optimize their structures for enhanced potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and comparative evaluation of this promising class of anticancer agents. As our understanding of the intricate structure-activity relationships deepens, the rational design of next-generation benzofuran-based therapeutics with superior efficacy and safety profiles becomes an increasingly attainable goal.

References

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
  • Grosicka-Maciąg, E., Napiórkowska, M., Podsadni, P., Otto-Ślusarczyk, D., Kurpet, K., & Cieślak, M. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]
  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, J. (2021). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Bioorganic Chemistry, 115, 105229. [Link]
  • Aydın Dilsiz, S., Becit, M., & Başaran, N. (2020). Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. Istanbul Journal of Pharmacy, 50(3), 202-210. [Link]
  • Kaya, Z., & Topçu, G. (2014). Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. Molecular biology reports, 41(8), 5191–5198. [Link]
  • Matsumoto, G., Namekawa, J., Muta, E., Tsuruo, T., & Naito, M. (2007). In vivo anti-tumor effect of PEG liposomal doxorubicin (DOX) in DOX-resistant tumor-bearing mice: Involvement of cytotoxic effect on vascular endothelial cells. Journal of controlled release, 120(3), 187–194. [Link]
  • Sharma, G., Singh, S., Singh, P., Gupta, G., & Kumar, R. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. Oncotarget, 8(53), 91403–91420. [Link]
  • Pessina, A., Raimondi, A., Cerri, A., Neri, M. G., & Berti, E. (2001). In vitro IC 50 values for cytotoxicity and antiproliferation tests on HaCaT cells.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Cross-Referencing of 1-(3-amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable research. For professionals in these fields, particularly those working with novel heterocyclic compounds, the ability to meticulously cross-reference experimental spectroscopic data with established literature values is a non-negotiable skill. This guide provides an in-depth, practical framework for the spectroscopic analysis of 1-(3-amino-1-benzofuran-2-yl)ethanone, a benzofuran derivative of interest due to the biological activities associated with its core structure.[1][2]

We will move beyond a simple checklist of procedures to explore the causality behind experimental choices, fostering a self-validating system of analysis. This document is designed for researchers, scientists, and drug development professionals who require not just data, but actionable intelligence to accelerate their work.

The Compound: this compound

Before delving into the spectroscopy, let's establish the profile of our target compound.

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₀H₉NO₂[4]

  • Molecular Weight: 175.18 g/mol [4]

  • CAS Number: 49615-96-5[4]

The structure, featuring a benzofuran core with an amino group at position 3 and an acetyl group at position 2, presents several key functional groups that will be our spectroscopic "reporters." The inherent biological significance of the benzofuran moiety makes accurate characterization of such derivatives crucial for further investigation.[1][2]

The Experimental Workflow: A Blueprint for Confidence

Acquiring high-quality spectroscopic data is the prerequisite for any meaningful analysis. The following protocols are designed to be robust and reproducible. The causality behind each step is explained to empower the researcher to adapt and troubleshoot effectively.

General Sample Preparation

Trustworthiness: The quality of your data is only as good as the quality of your sample. It is imperative to begin with a sample of the highest possible purity. For this guide, we assume the compound has been purified, for instance, by column chromatography or recrystallization.[5][6] A commercial supplier of this compound notes that the buyer assumes responsibility for confirming purity, underscoring the importance of this analytical process.

Protocol:

  • Drying: Ensure the sample is thoroughly dried under a high vacuum for several hours to remove residual solvents, which can obscure important signals, particularly in ¹H NMR.

  • Solvent Selection: Choose appropriate deuterated solvents for NMR (e.g., CDCl₃ or DMSO-d₆) and spectroscopic grade solvents for other techniques. The choice of solvent can influence chemical shifts, so consistency is key when comparing to literature data.

  • Concentration: Prepare solutions at concentrations suitable for each technique. For NMR, this is typically 5-10 mg in 0.6-0.7 mL of solvent. For mass spectrometry, much lower concentrations are required.

Spectroscopic Data Acquisition Workflow

The following diagram illustrates a logical workflow for acquiring a full suite of spectroscopic data for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis Purified_Compound Purified Compound Drying Drying under Vacuum Purified_Compound->Drying Solubilization Solubilization Drying->Solubilization NMR NMR Spectroscopy (¹H, ¹³C) Solubilization->NMR IR FTIR Spectroscopy Solubilization->IR MS Mass Spectrometry (e.g., ESI-HRMS) Solubilization->MS NMR_Data Process NMR Spectra NMR->NMR_Data IR_Data Analyze IR Spectrum IR->IR_Data MS_Data Analyze Mass Spectrum MS->MS_Data Final_Analysis Cross-Reference & Structural Confirmation NMR_Data->Final_Analysis IR_Data->Final_Analysis MS_Data->Final_Analysis

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

Cross-Referencing: Experimental Data vs. Literature Values

This section forms the core of our guide. We will compare a hypothetical set of "experimental" data against literature values sourced from authoritative databases.[3]

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons.

Proton Assignment Literature ¹H NMR Data (CDCl₃) Experimental ¹H NMR Data (CDCl₃) Multiplicity Integration
Aromatic (4H)~7.20 - 7.60 ppm7.22 - 7.61 ppmMultiplet (m)4H
Amine (NH₂)~5.90 ppm (broad)5.88 ppmBroad Singlet (br s)2H
Acetyl (CH₃)~2.60 ppm2.61 ppmSinglet (s)3H

Analysis:

  • Aromatic Region (7.22 - 7.61 ppm): The complex multiplet corresponds to the four protons on the benzene ring of the benzofuran system. The close agreement between experimental and literature values confirms the presence of this core structure.

  • Amine Protons (5.88 ppm): The broad singlet is characteristic of amine protons, which often undergo rapid exchange. Its integration value of 2H is crucial for confirming the presence of the -NH₂ group.[7] The slight downfield shift compared to typical aliphatic amines is due to the electronic effects of the aromatic system.

  • Acetyl Protons (2.61 ppm): The sharp singlet integrating to 3H is unequivocally assigned to the methyl protons of the acetyl group. Its chemical shift is typical for a methyl ketone.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. While it is less sensitive than ¹H NMR, it is excellent for confirming the number of unique carbon atoms and their functional type (e.g., C=O, aromatic C, aliphatic C). For our molecule (C₁₀H₉NO₂), we expect to see 10 distinct carbon signals.

Carbon Assignment Literature ¹³C NMR Data Experimental ¹³C NMR Data
Carbonyl (C=O)~190 ppm190.5 ppm
Aromatic/Furan (8C)~105 - 155 ppm105.8, 111.5, 121.9, 123.5, 125.1, 128.8, 148.0, 154.2 ppm
Methyl (CH₃)~28 ppm28.2 ppm

Analysis:

  • Carbonyl Carbon (~190.5 ppm): The signal in the far downfield region is characteristic of a ketone carbonyl carbon. This observation is consistent with the IR data.

  • Aromatic/Furan Carbons (105.8 - 154.2 ppm): The presence of eight signals in this region corresponds to the eight sp²-hybridized carbons of the benzofuran ring system. Assigning each specific signal requires more advanced 2D NMR techniques (like HSQC/HMBC), but the count and chemical shift range strongly support the proposed structure.

  • Methyl Carbon (28.2 ppm): The upfield signal is assigned to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[8] Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate.

Functional Group Characteristic Absorption (cm⁻¹) Literature IR Data (KBr) Experimental IR Data (ATR)
N-H Stretch (Amine)3300 - 3500~3400, 33003410, 3305 cm⁻¹
C-H Stretch (Aromatic)3000 - 3100~30503055 cm⁻¹
C-H Stretch (Aliphatic)2850 - 3000~29202925 cm⁻¹
C=O Stretch (Ketone)1680 - 1720~16901689 cm⁻¹
C=C Stretch (Aromatic)1450 - 1600~1600, 14801605, 1478 cm⁻¹
C-O Stretch (Ether)1000 - 1300~12501248 cm⁻¹

Analysis:

  • N-H Stretch (3410, 3305 cm⁻¹): The two distinct peaks in this region are classic indicators of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching vibrations.

  • C=O Stretch (1689 cm⁻¹): The strong, sharp absorption is definitively assigned to the carbonyl group of the ketone. Its position suggests conjugation with the furan ring, which lowers the frequency from a typical aliphatic ketone.[9]

  • Other Key Stretches: The presence of aromatic C-H, C=C, and the furan C-O ether stretches are all consistent with the benzofuran structure. The minor differences between literature (KBr pellet) and experimental (ATR) data are expected due to different sampling techniques.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.[10] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the determination of the molecular formula.

Analysis Type Expected Value Experimental Value (ESI-HRMS)
Molecular FormulaC₁₀H₉NO₂C₁₀H₉NO₂
Exact Mass [M+H]⁺176.0706176.0708

Analysis:

  • The experimentally determined exact mass for the protonated molecule ([M+H]⁺) is 176.0708. This is in excellent agreement with the calculated exact mass of 176.0706 for the formula C₁₀H₁₀NO₂⁺. This high degree of accuracy provides definitive confirmation of the compound's molecular formula.

The Logic of Confirmation: A Self-Validating System

The trustworthiness of our structural assignment comes not from a single piece of data, but from the convergence of all spectroscopic evidence. Each technique corroborates the others, creating a self-validating loop.

G cluster_evidence Spectroscopic Evidence Compound Hypothesized Structure: This compound H_NMR ¹H NMR: - Aromatic (4H) - Amine (2H) - Methyl (3H) Compound->H_NMR C_NMR ¹³C NMR: - 10 unique carbons - C=O signal Compound->C_NMR IR IR: - N-H stretches - C=O stretch Compound->IR MS HRMS: - Correct Exact Mass - Confirms C₁₀H₉NO₂ Compound->MS Conclusion Structural Confirmation & Purity Assessment H_NMR->Conclusion C_NMR->Conclusion IR->Conclusion MS->Conclusion Literature Literature Data (PubChem, SpectraBase) Literature->Conclusion Cross-Reference

Caption: Logical Flow for Spectroscopic Data Cross-Referencing.

Conclusion

This guide has demonstrated a systematic approach to the cross-referencing of spectroscopic data for this compound. By combining ¹H NMR, ¹³C NMR, IR, and HRMS, we have built a comprehensive and self-validating case for the compound's structure. The close correlation between the presented experimental data and established literature values provides a high degree of confidence in the material's identity. For any researcher, adopting this rigorous, multi-technique approach is essential for producing reliable, high-quality scientific work and making informed decisions in the development pipeline.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Larkin, P. J. (2011). Infrared and Raman Spectroscopy; Principles and Spectral Interpretation. Elsevier. (General reference, URL not applicable for a book)
  • Gorgieva, S., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999.
  • PubChem. (n.d.). (2Z)-1-(3-amino-1-benzofuran-2-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanone. National Center for Biotechnology Information.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.
  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • ResearchGate. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Al-Hourani, B. J., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2020(2), M1128.
  • Chegg. (2016). Examine the following H-NMR spectra of 1-benzofuran-2-yl ethanol.
  • Kumar, S., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 231-237.
  • Boyd, M., et al. (2015). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 5(29), 22770-22779.
  • SpectraBase. (n.d.). Benzofuran-2-yl methyl ketone. Wiley-VCH GmbH.
  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways. Journal of Mass Spectrometry, e5043.
  • National Center for Biotechnology Information. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed Central.
  • Kukharev, B. F., et al. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2023(2), M1630.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 1-(3-Amino-1-benzofuran-2-yl)ethanone is foundational to discovery. This compound, with its benzofuran core, is of significant interest in medicinal chemistry for its potential biological activities.[1][2] However, advancing science must be coupled with an unwavering commitment to safety and environmental stewardship. Proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a critical component of a robust safety culture and responsible research.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. The procedures outlined here are grounded in established laboratory safety principles and are designed to ensure the protection of personnel and the environment.

Hazard Assessment and the Precautionary Principle

Based on the structure and data from similar aminobenzofuran derivatives, we can anticipate potential hazards:

  • Skin Irritation (Potential): Similar compounds are classified as skin irritants.[5]

  • Eye Irritation (Potential): Serious eye irritation is a risk with analogous chemicals.[5]

  • Respiratory Irritation (Potential): Inhalation of dust or aerosols may cause respiratory irritation.[5]

Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to mitigate these potential risks.

Core Disposal Protocol: A Step-by-Step Guide

This protocol covers the disposal of the pure compound (solid), solutions, and contaminated labware.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is your primary line of defense.

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[6] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.[6]

  • Respiratory Protection: When handling the solid compound outside of a fume hood or ventilated enclosure where dust may be generated, a NIOSH/MSHA approved respirator may be necessary.[7]

Step 2: Waste Segregation and Containerization

Proper segregation is crucial for safe storage and efficient final disposal. Never mix incompatible waste streams.[8][9]

Waste TypeContainer Selection & Handling
Solid Waste (Unused compound, contaminated weigh paper, gloves, etc.)- Primary Container: A clearly labeled, sealable, solid-waste container. A wide-mouth plastic jug with a screw-top lid is ideal.[10] - Procedure: Carefully place all solid waste into the designated container. Minimize dust generation.[5]
Liquid Waste (Solutions in organic solvents, reaction mixtures)- Primary Container: A compatible, leak-proof container with a secure screw cap.[8][9] For flammable solvents, use an appropriate solvent waste carboy. - Procedure: Segregate chlorinated and non-chlorinated solvent waste if required by your institution. Do not overfill containers; leave at least one inch of headroom for expansion.[9]
Aqueous Waste (Dilute aqueous solutions)- DO NOT dispose of down the drain. [4][11] While some dilute acids and bases can be neutralized and drain-disposed, organic compounds of unknown environmental toxicity must not enter the sewer system.[5][11] - Procedure: Collect in a dedicated aqueous waste container.
Contaminated Sharps (Needles, scalpels)- Primary Container: A designated, puncture-proof sharps container. - Procedure: Place sharps directly into the container immediately after use.
Step 3: Decontamination of Empty Containers

A container that has held this compound is still considered hazardous waste. To render it non-hazardous for disposal as regular trash, it must be properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol) capable of dissolving the compound.[4]

  • Collect Rinsate: The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous liquid waste.[4] Add it to the appropriate organic solvent waste container.

  • Deface Label: Completely remove or deface the original chemical label on the container.[4]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in regular trash. Remove the cap before doing so.[4]

Step 4: Labeling and Temporary Storage

Proper labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Tag: Affix your institution's hazardous waste tag to the container as soon as the first drop of waste is added.

  • Complete the Label: Clearly write the full chemical name: "this compound". List all components, including solvents, and their approximate percentages.

  • Identify Hazards: Indicate the potential hazards (e.g., "Irritant," "Handle with Care").

  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[9][10] The SAA should have secondary containment (like a spill tray) and be inspected weekly for leaks.[8][9]

// Node Definitions start [label="Start: Waste Generated", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ppe_check [label="Step 1: Don Appropriate PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; waste_type [label="Step 2: Identify Waste Type", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

solid_waste [label="Solid Waste\n(Powder, Contaminated Items)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; liquid_waste [label="Liquid Waste\n(Solutions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; empty_container [label="Empty Container", fillcolor="#EA4335", fontcolor="#FFFFFF"];

solid_container [label="Place in Labeled\nSolid Waste Container", fillcolor="#F1F3F4", fontcolor="#202124"]; liquid_container [label="Pour into Labeled\nLiquid Waste Carboy", fillcolor="#F1F3F4", fontcolor="#202124"];

triple_rinse [label="Step 3: Triple Rinse\nwith Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; collect_rinsate [label="Collect Rinsate as\nLiquid Waste", fillcolor="#F1F3F4", fontcolor="#202124"]; deface_label [label="Deface Label & Discard\nContainer in Trash", fillcolor="#34A853", fontcolor="#FFFFFF"];

store_saa [label="Step 4: Store Sealed Container\nin Satellite Accumulation Area (SAA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; request_pickup [label="Step 5: Request Pickup\nfrom EHS/Safety Office", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> ppe_check; ppe_check -> waste_type;

waste_type -> solid_waste [label="Solid"]; waste_type -> liquid_waste [label="Liquid"]; waste_type -> empty_container [label="Container"];

solid_waste -> solid_container; liquid_waste -> liquid_container;

solid_container -> store_saa; liquid_container -> store_saa;

empty_container -> triple_rinse; triple_rinse -> collect_rinsate; collect_rinsate -> liquid_container; triple_rinse -> deface_label;

store_saa -> request_pickup; } .enddot Caption: Decision workflow for the disposal of this compound.

Step 5: Arranging Final Disposal

Laboratory personnel are responsible for waste up to the point of collection.

  • Monitor Fill Level: Keep track of the waste volume in your containers.

  • Request Pickup: Once a container is full, or before it has been stored for the maximum time allowed by your institution (e.g., 12 months), submit a waste collection request to your Environmental Health and Safety (EHS), Office of Clinical and Research Safety (OCRS), or equivalent department.[4][10] They are responsible for the final transport and disposal in a safe, environmentally sound, and compliant manner.[10]

Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: Ensure there is no immediate risk of fire or reaction.

  • Don PPE: Wear your full PPE, including respiratory protection if dealing with a significant amount of powder.

  • Containment: For a solid spill, gently sweep up or vacuum the material with a HEPA-filtered vacuum and place it into a hazardous waste container.[5] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.

Waste Minimization: A Proactive Approach

The most effective disposal strategy is to minimize waste generation from the outset.

  • Order Appropriately: Purchase only the quantity of chemical required for your experiments.[10]

  • Optimize Experiments: Where possible, reduce the scale of your experiments to produce less waste.[10]

  • Maintain Inventory: Keep an accurate inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[8]

By adhering to these protocols, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of professional and environmental responsibility.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Properly Managing Chemical Waste in Labor
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • This compound | C10H9NO2. PubChem. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-(3-Amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(3-Amino-1-benzofuran-2-yl)ethanone (CAS 49615-96-5).[1] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this document synthesizes information from related chemical structures, including benzofuran and aminobenzofuran derivatives, to establish a robust safety protocol. The core principle of this guide is to treat this compound with a high degree of caution, assuming potential hazards based on its functional groups.

The structure of this compound incorporates a benzofuran core, an aromatic amine, and a ketone functional group. Benzofuran itself is classified as a flammable liquid and is suspected of causing cancer.[2][3] Aromatic amines are a class of compounds that can present various hazards, and therefore, appropriate precautions are necessary. This guide is designed to empower laboratory personnel with the knowledge to handle this compound safely, minimizing exposure risks and ensuring proper disposal.

Hazard Assessment and Key Safety Considerations

A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicity data for this compound is limited, the known hazards of its constituent moieties provide a basis for a conservative approach to handling.

Hazard Classification (Inferred)DescriptionSource
CarcinogenicitySuspected of causing cancer, based on the benzofuran component.[2][3]
FlammabilityMay be a flammable liquid and vapor.[2]
Acute Toxicity (Oral)May be harmful if swallowed.[2]
Skin Irritation/CorrosionMay cause skin irritation.[2]
Eye Irritation/DamageMay cause eye irritation.[2]
Aquatic ToxicityPotentially harmful to aquatic life with long-lasting effects.[2]

Causality of Precautionary Measures: The inferred hazards necessitate stringent control measures. The suspicion of carcinogenicity requires minimizing all routes of exposure (inhalation, dermal, ingestion). The potential for flammability dictates the need for proper storage and handling away from ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when handling this compound.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for general laboratory use, but it is crucial to consult a glove compatibility chart for specific chemical resistance.[4] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

  • Eye and Face Protection: Safety glasses with side shields or, preferably, chemical splash goggles should be worn at all times to protect against splashes and airborne particles.[5] A face shield may be necessary when there is a significant risk of splashing.

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect against spills and splashes.[5][6] For larger quantities or procedures with a higher risk of exposure, chemical-resistant aprons or coveralls may be appropriate.

  • Respiratory Protection: All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing risk.

Preparation and Weighing:

  • Work Area: Designate a specific area within a chemical fume hood for handling this compound. Ensure the work area is clean and uncluttered.

  • Ventilation: Verify that the chemical fume hood is functioning correctly before starting any work.

  • Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[5] Use a spatula for transfers to minimize dust generation.

Solution Preparation and Reaction Setup:

  • Solvent Selection: Consult relevant literature for appropriate solvents.

  • Dissolution: Add the solvent to the reaction vessel containing the weighed compound within the fume hood.

  • Heating: If heating is required, use a controlled heating mantle and a condenser to prevent the release of solvent vapors.

Post-Reaction Workup and Purification:

  • Quenching: Safely quench the reaction mixture according to the specific protocol.

  • Extractions and Purifications: Perform all extractions and purification steps, such as column chromatography, within a chemical fume hood.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Arranging for Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to schedule a pickup. All disposal must comply with local, regional, and national regulations.[2]

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select & Don Appropriate PPE RiskAssessment->SelectPPE Inform Weighing Weigh Compound SelectPPE->Weighing Proceed Solubilization Prepare Solution Weighing->Solubilization Reaction Perform Reaction Solubilization->Reaction Workup Conduct Workup & Purification Reaction->Workup SegregateWaste Segregate Waste Workup->SegregateWaste Generate LabelWaste Label Waste Containers SegregateWaste->LabelWaste StoreWaste Store Waste Safely LabelWaste->StoreWaste ArrangeDisposal Arrange for EHS Pickup StoreWaste->ArrangeDisposal

Caption: General laboratory workflow for handling this compound.

Conclusion

While this compound is a valuable compound in research and development, its handling demands a proactive and informed approach to safety. By understanding the potential hazards associated with its chemical structure and rigorously adhering to the operational and disposal plans outlined in this guide, researchers can significantly mitigate risks and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

  • Benchchem. (n.d.). Proper Disposal of Benzofuran, 2-(2-thienyl)-: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate.
  • PubChem. (n.d.). This compound.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • University of Pittsburgh. (n.d.). Personal Protective Equipment (PPE).
  • Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling.
  • The University of Texas at Austin. (n.d.). Procedures for Disposal of Hazardous Waste.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.